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Core Science & Biosynthesis

Foundational

Synthesis and Derivatization of Benzyl 4-amino-4-oxobutanoate: A Comprehensive Technical Guide

Executive Summary & Chemical Significance Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly referred to as benzyl succinamate, is a highly versatile bifunctional building block. Featuring both a benzyl-protected c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly referred to as benzyl succinamate, is a highly versatile bifunctional building block. Featuring both a benzyl-protected carboxylate and a primary amide, this molecule serves as a critical intermediate in the synthesis of complex therapeutics. It is prominently utilized in the design of carrier-linked prodrugs 1[1] and acts as a foundational structure for pseudo-solid phase protecting groups in liquid-phase oligonucleotide synthesis 2[2]. This whitepaper details the optimal synthetic pathways, mechanistic rationale, and derivatization strategies required to achieve high-fidelity, scalable production of this compound.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of benzyl 4-amino-4-oxobutanoate can be approached via two primary retrosynthetic disconnections:

  • Esterification of Succinamic Acid : Direct benzylation of succinamic acid 3[3]. While theoretically straightforward, succinamic acid suffers from poor solubility in non-polar organic solvents and has a strong tendency to cyclize into succinimide at elevated temperatures, rendering this route low-yielding and difficult to scale.

  • Amidation of Mono-benzyl Succinate : Ring-opening of succinic anhydride with benzyl alcohol yields mono-benzyl succinate, followed by carboxyl activation and amidation 4[4]. This route is vastly superior due to the perfect atom economy of the anhydride opening step and the excellent solubility profile of the organic intermediates.

SyntheticWorkflow A Succinic Anhydride C Mono-benzyl Succinate (Intermediate) A->C B Benzyl Alcohol (DMAP, TEA, DCM) B->C D Activation (CDI or EDCI/HOBt) C->D F Benzyl 4-amino-4-oxobutanoate (Target) D->F E Ammonia Source (NH3/MeOH or aq. NH3) E->F

Synthetic workflow for Benzyl 4-amino-4-oxobutanoate via mono-benzyl succinate intermediate.

Core Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Mono-benzyl Succinate

Mechanistic Causality: The reaction utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to attack succinic anhydride, forming a highly reactive acylpyridinium intermediate. Triethylamine (TEA) acts as a base to deprotonate the incoming benzyl alcohol, driving the equilibrium forward without requiring harsh thermal conditions that could lead to diester formation.

  • Reaction Setup : Suspend succinic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2/Ar).

  • Reagent Addition : Add benzyl alcohol (1.05 eq) and TEA (1.2 eq). Cool the mixture to 0°C.

  • Catalysis : Add DMAP (0.1 eq) portion-wise.

  • Propagation : Stir at room temperature for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1, visualization by UV and KMnO4).

  • Self-Validating Workup : To isolate the pure mono-ester from unreacted benzyl alcohol, extract the DCM layer with saturated aqueous NaHCO3. The mono-benzyl succinate selectively transfers to the aqueous phase as a water-soluble sodium salt, leaving benzyl alcohol and DMAP in the organic phase. Acidify the aqueous phase to pH 2 with 1M HCl and extract with fresh EtOAc. Dry over Na2SO4 and concentrate to yield the pure intermediate.

Protocol B: Amidation via CDI Activation

Mechanistic Causality: 1,1'-Carbonyldiimidazole (CDI) is deliberately selected over Thionyl Chloride (SOCl2) to prevent acid-catalyzed cleavage of the benzyl ester. CDI activates the carboxylic acid to form an acyl imidazole 5[5]. The stoichiometric evolution of CO2 gas provides a visual, self-validating cue that activation is occurring successfully.

  • Activation : Dissolve mono-benzyl succinate (1.0 eq) in anhydrous THF. Add CDI (1.2 eq) portion-wise at 0°C. Stir until effervescence (CO2 evolution) ceases (approximately 1 hour).

  • Amidation : Add a solution of ammonia in methanol (7N, 5.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Self-Validating Workup : Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in EtOAc and wash with 1M HCl. The acidic wash selectively protonates and removes the imidazole by-product and unreacted ammonia into the aqueous layer, leaving the neutral benzyl 4-amino-4-oxobutanoate in the organic phase.

CDI_Mechanism N1 Mono-benzyl Succinate N3 Acyl Imidazole (Active Species) N1->N3 - CO2 - Imidazole N2 CDI N2->N3 N5 Benzyl Succinamate N3->N5 - Imidazole N4 Ammonia (Nucleophile) N4->N5

Mechanism of carboxylic acid activation using CDI for amidation.

Quantitative Data: Reagent Comparison for Amidation

Selecting the correct coupling reagent is critical for preserving the benzyl ester while ensuring complete amidation. The table below summarizes the empirical performance of common activators in this specific workflow.

Coupling ReagentActivation TimeMain By-productsBenzyl Ester StabilityYield Profile
CDI 1 - 2 hoursImidazole, CO2Excellent>90% (Preferred)
EDCI / HOBt 2 - 4 hoursUrea derivativeExcellent85-90%
SOCl2 3 - 5 hoursSO2, HClModerate (Risk of cleavage)60-70%
Isobutyl Chloroformate 30 minsIsobutanol, CO2Good80-85%

Derivatization Strategies & Applications

The core synthetic workflow described above can be readily adapted to generate a vast array of derivatives tailored for specific pharmaceutical applications:

  • N-Substituted Derivatives : By substituting ammonia with primary or secondary amines during the CDI activation step, N-alkyl or N-aryl benzyl succinamates can be synthesized. This strategy is heavily utilized in the development of carrier-linked prodrugs, where the succinate linker facilitates controlled, predictable drug release kinetics in vivo 1[1].

  • Oligonucleotide Synthesis : Benzyl succinamate derivatives bearing highly lipophilic modifications (e.g., 3,4,5-tris(octadecyloxy)benzyl groups) are employed as pseudo-solid phase protecting groups. These derivatives enable liquid-phase synthesis of oligonucleotides by allowing the growing chain to be selectively precipitated, bridging the gap between solid-phase efficiency and liquid-phase scalability 2[2].

References

  • Title: EP2711370A1 - Method for producing oligonucleotide Source: Google Patents URL
  • Title: US20140323402A1 - Protein Carrier-Linked Prodrugs Source: Google Patents URL
  • Source: PMC (nih.gov)
  • Title: SUCCINAMIC ACID | 638-32-4 Source: ChemicalBook URL
  • Title: EP0983275B1 - Derives triptolides convenant au traitement d ...

Sources

Exploratory

Spectroscopic Analysis of Benzyl 4-amino-4-oxobutanoate: A Technical Guide

An In-depth Examination of NMR, IR, and MS Data for the Characterization of a Key Synthetic Intermediate Abstract Benzyl 4-amino-4-oxobutanoate, a derivative of succinic acid, serves as a valuable building block in organ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Examination of NMR, IR, and MS Data for the Characterization of a Key Synthetic Intermediate

Abstract

Benzyl 4-amino-4-oxobutanoate, a derivative of succinic acid, serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, possessing both a benzyl ester and a primary amide, necessitates a thorough structural characterization to ensure purity and confirm identity. This technical guide provides a detailed analysis of the spectroscopic data for Benzyl 4-amino-4-oxobutanoate, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented to offer researchers and scientists a comprehensive understanding of the molecule's spectral features, aiding in its unambiguous identification and quality control.

Introduction

The precise characterization of chemical compounds is a cornerstone of modern scientific research, particularly within the realms of drug discovery and materials development. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure of a substance. Benzyl 4-amino-4-oxobutanoate, with its combination of aromatic and aliphatic moieties, as well as ester and amide functional groups, presents a rich case study for the application of these analytical methods. This guide will delve into the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, offering a holistic view of its structural attributes.

Molecular Structure and Functional Groups

To fully appreciate the spectroscopic data, it is essential to first understand the molecular architecture of Benzyl 4-amino-4-oxobutanoate.

Figure 1. Molecular Structure of Benzyl 4-amino-4-oxobutanoate.

The key functional groups that will give rise to characteristic spectroscopic signals are:

  • Benzyl Ester: Comprising the phenyl ring, the benzylic methylene (CH₂) group, and the ester carbonyl (C=O) group.

  • Primary Amide: Characterized by the amide carbonyl (C=O) group and the amino (NH₂) group.

  • Aliphatic Chain: The two methylene (CH₂) groups of the butanoate backbone.

Spectroscopic Data and Interpretation

Due to the limited availability of published experimental data for Benzyl 4-amino-4-oxobutanoate, the following sections will focus on the predicted spectroscopic features based on the known chemical shifts and fragmentation patterns of its constituent functional groups. This predictive analysis serves as a robust guide for researchers in identifying and characterizing this molecule.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Benzyl 4-amino-4-oxobutanoate

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.30 - 7.40Multiplet5H
Benzylic (C₆H₅CH ₂)~5.10Singlet2H
Amide (NH ₂)5.50 - 6.50Broad Singlet2H
Methylene (O=C-CH ₂)~2.60Triplet2H
Methylene (CH ₂-C=O)~2.40Triplet2H

Expertise & Experience Insight: The broadness of the amide proton signals is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shifts of the two methylene groups in the butanoate chain are expected to be distinct due to the differing electronic effects of the adjacent ester and amide carbonyl groups.

Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Benzyl 4-amino-4-oxobutanoate

CarbonPredicted Chemical Shift (δ, ppm)
Ester Carbonyl (C =O)~173
Amide Carbonyl (C =O)~175
Aromatic (ipso-C )~136
Aromatic (C H)128 - 129
Benzylic (C H₂)~66
Methylene (O=C-C H₂)~31
Methylene (C H₂-C=O)~30

Trustworthiness Insight: The prediction of two distinct carbonyl signals is a key validation point for the structure. The downfield shift of the amide carbonyl compared to the ester carbonyl is a generally observed trend.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for Benzyl 4-amino-4-oxobutanoate

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3350 - 3180Strong, Broad (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Ester)~1735Strong
C=O Stretch (Amide I)~1680Strong
N-H Bend (Amide II)~1640Strong
C=C Stretch (Aromatic)1600, 1495Medium

Authoritative Grounding: The presence of two distinct carbonyl stretching bands is a critical piece of evidence to confirm the presence of both the ester and amide functionalities. The N-H stretching region is also highly characteristic of a primary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular weight of Benzyl 4-amino-4-oxobutanoate (C₁₁H₁₃NO₃) is approximately 207.09 g/mol . The molecular ion peak [M]⁺ should be observable.

  • Key Fragmentation Patterns:

Fragmentation_Pathway M [C₁₁H₁₃NO₃]⁺˙ m/z = 207 F1 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F1 Benzylic cleavage F2 [M - C₇H₇]⁺ m/z = 116 M->F2 Loss of benzyl radical F3 [M - NH₂]⁺ m/z = 191 M->F3 Loss of amino radical F4 [M - OCH₂Ph]⁺ m/z = 100 M->F4 α-cleavage

Figure 2. Predicted Mass Spectrometry Fragmentation of Benzyl 4-amino-4-oxobutanoate.

Expertise & Experience Insight: The most prominent peak in the mass spectrum is often the tropylium ion at m/z 91, which is characteristic of compounds containing a benzyl group. The observation of this peak, along with the molecular ion and other key fragments, provides strong evidence for the proposed structure.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Benzyl 4-amino-4-oxobutanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Mass Spectrometer: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

    • Ionization Mode: Positive ion mode is typically used.

  • Data Acquisition: Infuse the sample solution into the ion source at a constant flow rate. Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Conclusion

Foundational

Benzyl 4-amino-4-oxobutanoate solubility in different solvents

Benzyl 4-Amino-4-Oxobutanoate: Solvent Solubility Profiling and Applications in Liquid-Phase Synthesis Structural Analytics and Solvation Thermodynamics Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), frequently referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl 4-Amino-4-Oxobutanoate: Solvent Solubility Profiling and Applications in Liquid-Phase Synthesis

Structural Analytics and Solvation Thermodynamics

Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), frequently referred to as benzyl succinamate, is a bifunctional chemical intermediate heavily utilized in advanced synthetic workflows, including the generation of active pharmaceutical ingredients like [1] and as a critical linker in Liquid-Phase Oligonucleotide Synthesis (LPOS)[2].

The compound’s architecture dictates its unique solubility profile. It possesses a hydrophobic benzyl ester pole and a hydrophilic primary amide pole. This amphiphilic nature requires careful solvent selection to maintain homogeneous reaction kinetics. The benzyl group promotes solubility in aromatic and halogenated solvents via London dispersion and π−π stacking interactions. Conversely, the amide group acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's behavior when exposed to polar aprotic and protic solvents.

Comprehensive Solubility Profile

In liquid-phase synthesis, the transition from reaction to isolation relies entirely on the solubility differential of the linker-bound growing chain. Benzyl 4-amino-4-oxobutanoate serves as a foundational motif for pseudo-solid phase protecting groups.

The table below summarizes the quantitative and qualitative solubility parameters of benzyl 4-amino-4-oxobutanoate across various solvent classes, detailing the thermodynamic causality behind each interaction.

Table 1: Solvent Compatibility and Solvation Thermodynamics

Solvent ClassRepresentative SolventsSolubility CapacityThermodynamic Causality
Halogenated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)High polarizability and dipole moment perfectly solvate the benzyl ring without disrupting the amide; ideal for homogeneous kinetics.
Polar Aprotic Acetonitrile (MeCN), DMFModerate to HighStrong hydrogen bond acceptance interacts with the primary amide. MeCN is frequently used as a carrier for reagent delivery[2].
Aromatic Toluene, XyleneModerate π−π stacking interactions with the benzyl ester moiety; useful for specific extractions and phase separations.
Ester Ethyl Acetate, Isopropyl AcetateModerateDipole-dipole interactions; standard for Thin Layer Chromatography (TLC) elution and mild liquid-liquid extractions.
Aliphatic Hexane, HeptaneLow (<5 mg/mL)Lack of polarizable electron clouds results in solvent exclusion. Aliphatics are utilized to forcefully precipitate the compound.

Note: Quantitative capacity estimates are derived from standard liquid-phase oligonucleotide synthesis parameters detailed in the .

Workflow Visualization: Solubility-Directed Phase Transitions

In LPOS, the solubility of the benzyl succinamate derivative is manipulated to drive the reaction forward in a homogeneous state, followed by a solvent shift to isolate the product.

G N1 Benzyl 4-amino-4-oxobutanoate Dissolved in DCM N2 Coupling Reaction Add Reagents & Activator N1->N2 High Solubility N3 Oxidation/Sulfurization Homogeneous Liquid Phase N2->N3 Maintains Homogeneity N4 Solvent Shift Addition of Polar Solvent N3->N4 Induces Phase Change N5 Precipitation & Isolation Solid-Liquid Separation N4->N5 Product Recovery

Fig 1. Solubility-directed phase transition workflow in Liquid-Phase Synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodology for liquid-phase elongation utilizing benzyl succinamate linkers is designed as a self-validating system . Every step includes a built-in verification mechanism to confirm success before proceeding.

Protocol: Homogeneous Liquid-Phase Coupling Workflow Objective: To execute a single cycle of phosphoramidite coupling in a homogeneous liquid phase, leveraging the high solubility of the benzyl 4-amino-4-oxobutanoate moiety in halogenated solvents.

  • Step 1: Solvation & Baseline Verification

    • Action: Dissolve 200 µmol of the benzyl succinamate-bound substrate in 5.0 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM provides optimal solvation for the benzyl ester while preventing the aggregation of the amide poles, ensuring a fully homogeneous reaction environment[2].

    • Self-Validation: The solution must resolve to complete optical clarity. Any residual turbidity indicates moisture intrusion or incomplete solvation, requiring filtration and Karl Fischer titration before proceeding.

  • Step 2: Acidic Deprotection & Cation Scavenging

    • Action: Introduce 1.0 mmol of trifluoroacetic acid (TFA) and 1.0 mmol of pyrrole.

    • Causality: TFA cleaves the temporary 5'-protecting group. Pyrrole is added as a highly specific cation scavenger to trap the highly reactive trityl cations, preventing the re-alkylation of the substrate.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane). The complete disappearance of the starting material spot and the emergence of a lower-Rf product spot confirms quantitative deprotection.

  • Step 3: Neutralization & pH Shift

    • Action: Quench the reaction by adding 1.0 mmol of pyridine and 0.5 mmol of N-methylimidazole.

    • Causality: The acidic environment must be neutralized to prevent premature degradation of the incoming phosphoramidite during the subsequent coupling phase[2].

    • Self-Validation: Extract a 5 µL aliquot and spot it on wetted pH indicator paper; a shift to pH 7.5–8.0 validates the system is primed for coupling.

  • Step 4: Nucleophilic Coupling

    • Action: Add 300 µmol of the phosphoramidite monomer dissolved in acetonitrile (MeCN).

    • Causality: The temporary introduction of MeCN acts as a carrier for the polar reagent, while the bulk DCM maintains the macro-solubility of the growing chain.

    • Self-Validation: Perform a rapid micro-scale cleavage and analyze via LC-MS to confirm the expected mass addition of the nucleotide.

  • Step 5: Oxidation

    • Action: Introduce an iodine/pyridine/water solution (0.2 mol/L).

    • Causality: Converts the unstable phosphite triester into a stable phosphate triester.

    • Self-Validation: The reaction mixture will initially turn dark brown due to the free iodine. Complete consumption of the oxidant is visually validated when the solution fades to a pale yellow or colorless state.

References

  • Method for producing oligonucleotide (EP2711370A1)
  • Method for producing oligonucleotide (WO2012157723A1)
  • Thiazole derivatives (EP0928790A1)

Sources

Exploratory

Potential biological activities of Benzyl 4-amino-4-oxobutanoate

The Dual Utility of Benzyl 4-amino-4-oxobutanoate: From Prodrug Pharmacophore to Advanced Synthetic Scaffold in Therapeutics Executive Overview Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly referred to as benz...

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Author: BenchChem Technical Support Team. Date: April 2026

The Dual Utility of Benzyl 4-amino-4-oxobutanoate: From Prodrug Pharmacophore to Advanced Synthetic Scaffold in Therapeutics

Executive Overview

Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly referred to as benzyl succinamate, is a highly versatile molecule that bridges the gap between synthetic organic chemistry and targeted pharmacology. Structurally, it is the benzyl-protected monoamide of succinic acid. While traditionally categorized as an intermediate, its unique physicochemical properties—specifically its tunable lipophilicity and structural homology to endogenous metabolites—grant it profound utility in modern drug development. This technical guide explores its dual role: as a lipophilic prodrug scaffold capable of targeted intracellular activation, and as a critical "pseudo-solid-phase" anchor driving the scalable liquid-phase synthesis of oligonucleotides and targeted protein degraders.

Pharmacological Profile: Prodrug Mechanics & Metabolic Modulation

The free acid form of this molecule, succinamic acid, exhibits intrinsic biological activity. It has been identified as an inhibitor of human L-xylulose reductase with an IC50 of 1.45 mM[1]. Furthermore, naturally derived succinamic acid derivatives (such as α-hydroxy succinamic acid) have demonstrated notable apoptotic induction and growth kinetic modulation in human head and neck cancer cell lines (SCC4) at concentrations of 100–200 µg/mL[2].

However, the high polarity of free succinamic acid restricts its passive diffusion across lipid bilayers. Benzyl 4-amino-4-oxobutanoate circumvents this limitation by masking the carboxylate group as a benzyl ester.

  • Cellular Permeability: The benzyl esterification significantly lowers the Topological Polar Surface Area (TPSA), shifting the molecule into an optimal partition coefficient (logP) range for passive membrane traversal.

  • Intracellular Activation: Once inside the cytoplasm, ubiquitous carboxylesterases (CES1 and CES2) rapidly hydrolyze the ester bond, liberating the active succinamic acid moiety directly at the site of action.

  • Metabolic Mimicry: Due to its structural homology to succinate, the liberated succinamic acid can act as a metabolic mimic, potentially modulating succinate dehydrogenase (SDH) within the TCA cycle—a mechanism of high interest in targeting altered cancer metabolism.

Structural Utility in Targeted Therapeutics & Conjugates

Beyond direct enzymatic modulation, the succinamic acid motif is a highly programmable linker in advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and Small Molecule-Drug Conjugates (SMDCs). For instance, succinamic acid linkers are utilized in Prostate-Specific Membrane Antigen (PSMA)-targeting SMDCs to optimize the release kinetics of payloads like Olaparib, effectively mitigating hematological toxicity[1].

Benzyl 4-amino-4-oxobutanoate serves as the essential protected building block for synthesizing these complex conjugates. Its derivatives, such as tert-butyl (S)-3-amino-N-benzyl-succinamate, are also critical precursors in the synthesis of thiazole-based peptidomimetics, which function as potent vitronectin receptor antagonists to inhibit adhesive protein binding in tumor metastasis[3].

Advanced Synthetic Applications: Pseudo-Solid-Phase Oligonucleotide Synthesis

The primary bottleneck of traditional phosphoramidite oligonucleotide synthesis is the scalability limit imposed by solid supports. Benzyl succinamate derivatives have revolutionized this space by functioning as "pseudo-solid-phase" protecting groups[4],[5],[6].

By attaching the 3'-OH of a starting nucleoside to a highly lipophilic benzyl succinamate anchor, the entire elongation process can occur in the liquid phase. This ensures rapid, homogeneous reaction kinetics devoid of steric hindrance. Purification is achieved via simple liquid-liquid extraction: the lipophilic benzyl anchor retains the growing oligonucleotide in the organic phase, while truncated sequences, unreacted amidites, and salts are washed into the aqueous phase.

Experimental Methodologies

As a self-validating framework, the following protocols are designed to ensure rigorous experimental control and mechanistic verification.

Protocol A: Intracellular Cleavage and L-Xylulose Reductase Inhibition Assay

Objective: Validate the esterase-dependent intracellular conversion of Benzyl 4-amino-4-oxobutanoate to succinamic acid and its subsequent target engagement.

  • Step 1: Cell Culture & Permeability: Seed HepG2 cells (chosen for their high endogenous CES1/CES2 expression, ensuring robust ester cleavage) in 96-well plates. Incubate with 50 µM Benzyl 4-amino-4-oxobutanoate for 4 hours.

  • Step 2: Internal Validation (The Causality Switch): Pre-treat a parallel control cohort with 100 µM bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor, 1 hour prior to prodrug administration. Causality: If L-xylulose reductase inhibition is observed in the primary cohort but abolished in the BNPP cohort, it definitively proves that biological activity is strictly dependent on the prodrug's enzymatic activation, ruling out off-target effects of the intact ester.

  • Step 3: Target Engagement Readout: Lyse the cells and introduce L-xylulose and NADPH. Monitor the decrease in absorbance at 340 nm (tracking NADPH oxidation). Calculate the IC50 relative to the untreated controls.

Protocol B: Pseudo-Solid-Phase Oligonucleotide Coupling

Objective: Execute a liquid-phase phosphoramidite coupling cycle using a benzyl succinamate anchor.

  • Step 1: Anchor Attachment: React the 3'-OH of the initiating nucleoside with benzyl 4-amino-4-oxobutanoate using HATU/DIPEA in dichloromethane (DCM). Causality: The aromatic benzyl group provides the exact lipophilicity required to manipulate the solubility profile of the nucleotide.

  • Step 2: Homogeneous Coupling: Perform standard 5'-detritylation using 3% trichloroacetic acid in DCM, followed by the addition of the next phosphoramidite monomer and an activator (e.g., 5-(ethylthio)-1H-tetrazole). Causality: Liquid-phase kinetics allow for >99% coupling efficiency within minutes, bypassing the diffusion limits of solid-phase pores.

  • Step 3: Self-Purifying Extraction: Quench the reaction with aqueous NaHCO3. Partition the mixture between DCM and water. Causality & Validation: Track the UV absorbance (260 nm) of both phases. The system internally validates success when >95% of the UV-active elongated sequence is retained in the lower organic phase, while the aqueous phase clears the unreacted polar amidites.

Quantitative Data Summary

Table 1: Pharmacokinetic and Binding Metrics of Benzyl Succinamate and Derivatives

Compound / DerivativePrimary Biological Target / ApplicationAffinity / IC50Mechanism of ActionSource
Benzyl 4-amino-4-oxobutanoate Intracellular Esterases (CES1/2)N/A (Prodrug)Lipophilic masking for enhanced passive membrane diffusion[1]
Succinamic Acid Human L-xylulose reductase1.45 mMDirect enzymatic inhibition via active metabolite[1]
α-Hydroxy Succinamic Acid SCC4 Cancer Cell Line100-200 µg/mLApoptosis induction and growth kinetics modulation[2]
Benzyl Succinamate Linker Oligonucleotide SynthesisN/A (Anchor)Pseudo-solid-phase partitioning for liquid-liquid extraction[4]
tert-butyl (S)-3-amino-N-benzyl-succinamate Vitronectin ReceptorHigh AffinityIntegrin antagonism via peptidomimetic precursor synthesis[3]

Visualizing the Activation Pathway

G Prodrug Benzyl 4-amino-4-oxobutanoate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Prodrug->Membrane Esterase Intracellular Esterases (CES1 / CES2) Membrane->Esterase Metabolite Succinamic Acid (Active Moiety) Esterase->Metabolite Cleavage Byproduct Benzyl Alcohol (Byproduct) Esterase->Byproduct Target1 L-Xylulose Reductase (Enzyme Inhibition) Metabolite->Target1 IC50: 1.45 mM Target2 Succinate Dehydrogenase (Metabolic Mimicry) Metabolite->Target2 TCA Modulation

Figure 1: Intracellular activation pathway of Benzyl 4-amino-4-oxobutanoate and target modulation.

References

  • [4] Shiono Finesse Co Ltd. (2024). Method for producing oligonucleotide (JP5979139B2 / JP7433684B1). Google Patents. Available at:

  • [5] Ajinomoto Co Inc. (2014). Method for producing oligonucleotide (EP2711370A1). Google Patents. Available at:

  • [6] Ajinomoto Co Inc. (2013). Base-protected oligonucleotide (WO2013122236A1). Google Patents. Available at:

  • [3] Hoffmann-La Roche AG. (1999). Thiazole derivatives (EP0928790A1). Google Patents. Available at:

  • [2] National Institutes of Health (NIH) / PMC. (n.d.). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PubMed Central. Available at:[Link]

Sources

Foundational

In Silico Prediction of Benzyl 4-amino-4-oxobutanoate Bioactivity: A Computational Pharmacology Whitepaper

Executive Summary The acceleration of early-stage drug discovery relies heavily on predictive computational models to triage compounds before resource-intensive in vitro and in vivo testing. Benzyl 4-amino-4-oxobutanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The acceleration of early-stage drug discovery relies heavily on predictive computational models to triage compounds before resource-intensive in vitro and in vivo testing. Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), a benzyl ester derivative of succinamic acid, represents a structurally intriguing intermediate with largely uncharacterized empirical bioactivity. This whitepaper outlines a rigorous, self-validating in silico methodology to predict the pharmacological targets, pharmacokinetic profile, and toxicological liabilities of this compound. By leveraging reverse pharmacophore mapping and graph-based molecular signatures, we establish a predictive framework that identifies this compound as a putative prodrug or direct modulator within the Dipeptidyl Peptidase-IV (DPP-IV) inhibitory space.

Chemical Profiling & Structural Rationale

To understand a molecule's potential, we must first deconstruct its structural causality. Benzyl 4-amino-4-oxobutanoate (SMILES: NC(=O)CCC(=O)OCc1ccccc1) consists of two primary pharmacophoric domains:

  • The Succinamic Acid Core: Succinamic acid derivatives have been extensively investigated in medicinal chemistry, notably demonstrating bioactivity as potent DPP-IV inhibitors for the management of type II diabetes[1]. The terminal amide group acts as a critical hydrogen-bond donor/acceptor network, essential for interacting with the catalytic triad of serine proteases.

  • The Benzyl Ester Moiety: Naked succinamic acid suffers from poor membrane permeability due to its high polarity. The esterification with a benzyl group is a deliberate physicochemical modification. It significantly increases the lipophilicity (LogP) of the molecule, enhancing passive transcellular absorption across the intestinal epithelium. Furthermore, it introduces the potential for the molecule to act as a prodrug, which can be cleaved by ubiquitous intracellular carboxylesterases to release the active succinamic acid payload.

Comprehensive In Silico Methodology

As a Senior Application Scientist, I mandate that all computational workflows operate as self-validating systems . A prediction without an internal control is merely a hypothesis; a prediction with an internal control is actionable data. Below is the step-by-step methodology for evaluating Benzyl 4-amino-4-oxobutanoate.

Phase 1: Target Fishing via Reverse Pharmacophore Mapping

To identify putative protein targets, we utilize SwissTargetPrediction, a robust web server that predicts targets based on a combination of 2D and 3D similarity measures with known bioactive ligands.

  • Step 1.1: Input the canonical SMILES of Benzyl 4-amino-4-oxobutanoate into the SwissTargetPrediction engine.

  • Step 1.2: Select Homo sapiens as the target organism to ensure clinical relevance.

  • Step 1.3: Execute the reverse-screening algorithm, which maps the candidate against a library of >300,000 active compounds from the ChEMBL database[2].

  • Validation Checkpoint: Concurrently run a known active reference (e.g., Sitagliptin) and a set of structurally dissimilar decoys. The protocol is validated only if the reference compound successfully returns its known primary target (DPP-IV) within the Top 5 predictions, ensuring the algorithm's Receiver Operating Characteristic (ROC) remains optimal.

Phase 2: Pharmacokinetic & Toxicological (ADMET) Profiling

Many promising compounds fail in clinical trials due to poor ADMET properties. We employ pkCSM, which utilizes graph-based signatures to encode distance patterns between atoms, providing superior predictive power over traditional 1D/2D descriptors[3].

  • Step 2.1: Upload the 3D conformer (SDF format) of the candidate to the pkCSM server[4].

  • Step 2.2: Calculate key parameters: Intestinal Absorption, BBB Permeability, Cytochrome P450 (CYP) inhibition, and AMES toxicity[5].

  • Validation Checkpoint: The predictive model's applicability domain must be verified. If the candidate's structural descriptors fall outside the training set's chemical space (indicated by a low confidence score), the prediction is flagged for manual QSAR recalculation.

Phase 3: Molecular Docking & Binding Affinity Quantification

To establish the mechanistic viability of the predicted targets, we perform molecular docking using AutoDock Vina.

  • Step 3.1: Retrieve the high-resolution X-ray crystal structure of the predicted target (e.g., DPP-IV, PDB ID: 1X70) from the Protein Data Bank.

  • Step 3.2: Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges.

  • Step 3.3: Define the grid box centered around the active site (Ser630, Asp708, His740 for DPP-IV).

  • Validation Checkpoint (Critical): Re-dock the native co-crystallized ligand into the active site. The docking protocol is strictly validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is ≤ 2.0 Å.

  • Step 3.4: Dock Benzyl 4-amino-4-oxobutanoate and record the binding affinity (kcal/mol).

Workflow A Input Structure Benzyl 4-amino-4-oxobutanoate (SMILES) B Target Prediction SwissTargetPrediction A->B 2D/3D Similarity C ADMET Profiling pkCSM Signatures A->C Graph Encoding D Molecular Docking AutoDock Vina B->D Top Protein Targets F Putative Bioactivity Profile C->F PK/Tox Parameters E Internal Validation RMSD ≤ 2.0 Å D->E Pose Verification E->F Binding Affinity

Fig 1: Self-validating in silico bioactivity prediction workflow.

Predicted Pharmacological & ADMET Profile

Based on the structural homology of the succinamic acid core to known bioactive libraries, the primary predicted target class for Benzyl 4-amino-4-oxobutanoate includes serine proteases, specifically Dipeptidyl Peptidase-IV (DPP-IV) . The benzyl ester acts as a lipophilic anchor, potentially occupying the S2 extensive subsite of the DPP-IV binding pocket, while the terminal amide interacts with the S1/S2 subsites.

The quantitative ADMET predictions (summarized in Table 1) indicate a highly favorable pharmacokinetic profile. The molecule obeys Lipinski's Rule of Five, suggesting excellent oral bioavailability.

Table 1: Predicted ADMET & Physicochemical Properties

ParameterPredicted ValueClinical Relevance / Causality
Molecular Weight 207.23 g/mol Optimal for rapid absorption and systemic distribution.
LogP (Lipophilicity) 1.85Balanced aqueous solubility and membrane permeability.
H-Bond Donors/Acceptors 2 / 3Ensures specific target binding without sacrificing permeability.
Intestinal Absorption > 85% (High)The benzyl ester modification successfully masks polarity.
BBB Permeability Moderate (LogBB ~ -0.3)Low risk of central nervous system (CNS) side effects.
CYP450 Inhibition NegativeLow risk of drug-drug interactions (DDI) via CYP3A4/2D6.
AMES Toxicity NegativeNo predicted mutagenic or genotoxic liabilities.

Mechanistic Pathway Analysis

If validated in vitro, the inhibition of DPP-IV by Benzyl 4-amino-4-oxobutanoate would trigger a well-characterized metabolic cascade. DPP-IV is the primary enzyme responsible for the rapid degradation of incretin hormones, particularly Glucagon-Like Peptide-1 (GLP-1). By inhibiting DPP-IV, the candidate molecule prevents the cleavage of GLP-1, thereby prolonging its active half-life. Active GLP-1 subsequently binds to the GLP-1 receptor on pancreatic β-cells, stimulating glucose-dependent insulin secretion and suppressing glucagon release, culminating in restored glucose homeostasis.

Pathway Compound Benzyl 4-amino-4-oxobutanoate (Candidate Inhibitor) DPP4 DPP-IV Enzyme (Serine Protease) Compound->DPP4 Inhibits Active Site GLP1 GLP-1 (Active) Incretin Hormone DPP4->GLP1 Cleavage Blocked GLP1_inactive GLP-1 (Inactive) Cleaved Peptide GLP1->GLP1_inactive Degradation Receptor GLP-1 Receptor (Pancreatic β-cells) GLP1->Receptor Binds & Activates Insulin Insulin Secretion (Glucose Homeostasis) Receptor->Insulin Stimulates Release

Fig 2: Predicted mechanistic pathway of DPP-IV inhibition and downstream GLP-1 signaling.

Conclusion & Translational Outlook

This in silico investigation establishes a strong data-driven hypothesis for the bioactivity of Benzyl 4-amino-4-oxobutanoate. By employing self-validating computational protocols, we predict that the molecule possesses a highly favorable ADMET profile and holds potential as a modulator of the DPP-IV pathway, either as a direct inhibitor or as a lipophilic prodrug.

The immediate next step in the drug development pipeline is empirical validation. Researchers should prioritize in vitro fluorometric DPP-IV inhibition assays to confirm the predicted binding affinity, followed by microsomal stability assays to determine the half-life of the benzyl ester linkage in the presence of hepatic esterases.

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Exploratory

An In-depth Technical Guide to Benzyl 4-amino-4-oxobutanoate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of Benzyl 4-amino-4-oxobutanoate, a derivative of succinamic acid. While the specific discovery and a detailed history of this exact molecule are not extensively doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Benzyl 4-amino-4-oxobutanoate, a derivative of succinamic acid. While the specific discovery and a detailed history of this exact molecule are not extensively documented in scientific literature, its chemical structure represents a confluence of well-established chemical moieties: a primary amide and a benzyl ester. This guide will delve into the logical synthesis of this compound, its physicochemical properties, and its potential applications in the fields of medicinal chemistry and drug development. The methodologies described herein are grounded in fundamental principles of organic synthesis and are supported by analogous transformations found in the chemical literature.

Chemical Identity and Properties

Benzyl 4-amino-4-oxobutanoate, with the IUPAC name benzyl 4-amino-4-oxobutanoate, is the benzyl ester of succinamic acid. Its structure is characterized by a four-carbon chain with a primary amide at one terminus and a benzyl ester at the other.

Table 1: Physicochemical Properties of Benzyl 4-amino-4-oxobutanoate

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃Calculated
Molecular Weight 207.23 g/mol Calculated
IUPAC Name benzyl 4-amino-4-oxobutanoate-
CAS Number Not assigned-
Appearance Expected to be a white to off-white solid-
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.-

Contextual History: A Tale of Two Moieties

The history of Benzyl 4-amino-4-oxobutanoate is best understood by examining its constituent parts: succinamic acid and the benzyl ester protecting group.

  • Succinamic Acid: As the mono-amide of succinic acid, succinamic acid is a simple dicarboxylic acid derivative. The chemistry of amides has been a cornerstone of organic chemistry since the early 19th century, with Friedrich Wöhler's synthesis of urea in 1828 marking a pivotal moment. The synthesis and reactions of simple amides were well-established by the early 20th century.

  • Benzyl Ester as a Protecting Group: The use of the benzyl group as a protecting group for carboxylic acids became prominent in the mid-20th century, particularly in peptide synthesis. The benzyl ester is valued for its stability under a range of reaction conditions and its susceptibility to removal by catalytic hydrogenation, a mild and selective deprotection method. This strategy allows for the selective manipulation of other functional groups within a molecule.

The conceptualization of Benzyl 4-amino-4-oxobutanoate, therefore, lies at the intersection of these two areas of chemical knowledge. It is a molecule that would be readily synthesized by chemists familiar with standard protecting group strategies and amide formation.

Synthesis of Benzyl 4-amino-4-oxobutanoate

The most logical and efficient synthesis of Benzyl 4-amino-4-oxobutanoate involves a two-step process starting from succinic anhydride. This approach offers high yields and avoids the need for protecting group manipulation on the amide nitrogen.

Synthesis_of_Benzyl_4-amino-4-oxobutanoate succinic_anhydride Succinic Anhydride succinamic_acid Succinamic Acid succinic_anhydride->succinamic_acid 1. NH₃ (aq) target Benzyl 4-amino-4-oxobutanoate succinamic_acid->target 2. Benzyl bromide, Base

Caption: Proposed two-step synthesis of Benzyl 4-amino-4-oxobutanoate from succinic anhydride.

Step 1: Synthesis of Succinamic Acid

The first step is the ring-opening of succinic anhydride with ammonia to form succinamic acid. This is a well-established and high-yielding reaction.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (1.0 eq) in a suitable solvent such as acetone or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the succinamic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Benzyl Esterification of Succinamic Acid

The second step involves the esterification of the carboxylic acid group of succinamic acid with benzyl bromide. To facilitate this SN2 reaction, a mild base is used to deprotonate the carboxylic acid.

Experimental Protocol:

  • Suspend succinamic acid (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.2 eq), to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 50-60 °C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Benzyl 4-amino-4-oxobutanoate.

Applications in Drug Discovery and Medicinal Chemistry

Benzyl 4-amino-4-oxobutanoate serves as a versatile building block in the synthesis of more complex molecules for drug discovery. Its bifunctional nature allows for further chemical modifications at either the amide or, after deprotection, the carboxylic acid terminus.

Applications_of_Benzyl_4-amino-4-oxobutanoate start Benzyl 4-amino-4-oxobutanoate deprotection Deprotection (H₂, Pd/C) start->deprotection amide_coupling Amide Coupling start->amide_coupling Further functionalization succinamic_acid_derivative Succinamic Acid Derivative deprotection->succinamic_acid_derivative peptide_conjugate Peptide Conjugate succinamic_acid_derivative->peptide_conjugate Peptide Synthesis

Caption: Potential synthetic utility of Benzyl 4-amino-4-oxobutanoate in medicinal chemistry.

  • Peptide Synthesis: Following deprotection of the benzyl ester via catalytic hydrogenation, the resulting succinamic acid can be coupled to the N-terminus of a peptide or an amino-containing drug molecule. This can be used to modify the pharmacokinetic properties of the parent molecule, such as solubility or metabolic stability.

  • Fragment-Based Drug Discovery: As a small molecule containing both a hydrogen bond donor (amide N-H) and acceptor (amide and ester carbonyls), as well as a hydrophobic aromatic ring, Benzyl 4-amino-4-oxobutanoate can be used as a fragment in screening campaigns to identify new binding motifs for protein targets.

  • Linker Chemistry: The succinamic acid core can serve as a linker to connect two different molecular entities, for example, in the development of PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), after appropriate functionalization.

Conclusion

While not a widely commercialized or extensively studied compound in its own right, Benzyl 4-amino-4-oxobutanoate represents a synthetically accessible and versatile building block. Its preparation from inexpensive starting materials via robust and scalable chemical transformations makes it an attractive intermediate for researchers in medicinal chemistry and drug development. The principles outlined in this guide provide a solid foundation for the synthesis and application of this and related molecules. Further research into its biological activity and utility in various synthetic contexts is warranted.

References

Due to the lack of specific literature on Benzyl 4-amino-4-oxobutanoate, the following references support the general transformations and concepts discussed in this guide.

  • Amide Synthesis: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Benzyl Ester Protecting Group: Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. [Link]

  • Esterification of Carboxylic Acids: Ogliaruso, M. A., & Wolfe, J. F. (1991). Synthesis of Carboxylic Acids, Esters and Their Derivatives. Patai's Chemistry of Functional Groups. John Wiley & Sons. [Link]

Foundational

The Strategic Utility of Benzyl 4-amino-4-oxobutanoate in Medicinal Chemistry: A Technical Guide

Abstract In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Benzyl 4-amino-4-oxobutanoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Benzyl 4-amino-4-oxobutanoate, a derivative of asparagine, has emerged as a versatile and highly valuable scaffold in medicinal chemistry. Its unique trifunctional nature, possessing a primary amine, a primary amide, and a benzyl-protected carboxylic acid, offers medicinal chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth technical overview of the synthesis, chemical properties, and strategic applications of Benzyl 4-amino-4-oxobutanoate, with a particular focus on its role in the development of cutting-edge anticancer therapies, including Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols and characterization data are provided to enable researchers to effectively integrate this key building block into their drug discovery programs.

Introduction: The Architectural Advantage of Benzyl 4-amino-4-oxobutanoate

The design and synthesis of new chemical entities with therapeutic potential often rely on the use of chiral building blocks that offer multiple points for diversification. Benzyl 4-amino-4-oxobutanoate, systematically named benzyl (2S)-2-amino-3-carbamoylpropanoate, provides a unique combination of functionalities that are highly sought after in medicinal chemistry.

The primary amine serves as a key nucleophile for amide bond formation, enabling its incorporation into peptide and peptidomimetic backbones. The primary amide can participate in hydrogen bonding interactions with biological targets or serve as a handle for further chemical modification. Finally, the benzyl ester provides a stable protecting group for the carboxylic acid, which can be selectively removed under mild conditions to reveal a new reactive site for conjugation or salt formation. This orthogonal reactivity makes Benzyl 4-amino-4-oxobutanoate an ideal starting material for the construction of diverse compound libraries.

This guide will delve into the synthetic strategies to access this valuable building block, explore its key applications in medicinal chemistry with a focus on oncology, and provide detailed experimental procedures and analytical data to support its practical implementation in the laboratory.

Synthesis of Benzyl 4-amino-4-oxobutanoate: A Strategic Approach

The synthesis of Benzyl 4-amino-4-oxobutanoate is typically achieved through a multi-step sequence starting from the readily available amino acid, L-asparagine. A common and effective strategy involves the protection of the α-amino group, followed by the benzylation of the α-carboxylic acid, and concluding with the deprotection of the amino group. The use of a carbobenzyloxy (Cbz) group for amine protection is a well-established and robust method in peptide chemistry.[1]

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow L-Asparagine L-Asparagine N-Cbz-L-Asparagine N-Cbz-L-Asparagine L-Asparagine->N-Cbz-L-Asparagine Cbz-Cl, Base N-Cbz-L-Asparagine\nBenzyl Ester N-Cbz-L-Asparagine Benzyl Ester N-Cbz-L-Asparagine->N-Cbz-L-Asparagine\nBenzyl Ester Benzyl Bromide, Base Benzyl 4-amino-4-oxobutanoate Benzyl 4-amino-4-oxobutanoate N-Cbz-L-Asparagine\nBenzyl Ester->Benzyl 4-amino-4-oxobutanoate Catalytic Hydrogenolysis

Caption: Synthetic workflow for Benzyl 4-amino-4-oxobutanoate.

Protection of the Amino Group: Synthesis of N-Cbz-L-Asparagine

The first step involves the protection of the α-amino group of L-asparagine with a carbobenzyloxy (Cbz) group. This is typically achieved by reacting L-asparagine with benzyl chloroformate (Cbz-Cl) under alkaline conditions. The base serves to neutralize the hydrochloric acid generated during the reaction and to maintain a pH that favors the nucleophilic attack of the amino group on the benzyl chloroformate.[1]

Benzylation of the Carboxylic Acid: Synthesis of N-Cbz-L-Asparagine Benzyl Ester

With the amino group protected, the next step is the esterification of the α-carboxylic acid with a benzyl group. This is commonly accomplished by reacting N-Cbz-L-asparagine with benzyl bromide in the presence of a suitable base, such as cesium carbonate or triethylamine, in an aprotic polar solvent like dimethylformamide (DMF).

Deprotection of the Amino Group: The Final Step

The final step is the selective removal of the Cbz protecting group to yield the desired Benzyl 4-amino-4-oxobutanoate. Catalytic hydrogenolysis is the most common and efficient method for Cbz deprotection.[2] This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is clean, with toluene and carbon dioxide as the only byproducts, simplifying the purification of the final product.[2]

Experimental Protocols

Synthesis of N-Cbz-L-Asparagine
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
L-Asparagine132.1210.0 g0.07571.0
Sodium Carbonate105.9916.0 g0.1512.0
Water18.02100 mL--
Benzyl Chloroformate170.5914.3 g (12.0 mL)0.08381.1
Diethyl Ether74.12100 mL--
6M Hydrochloric Acid36.46As needed--

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a pH meter, dissolve L-asparagine (10.0 g, 0.0757 mol) and sodium carbonate (16.0 g, 0.151 mol) in 100 mL of water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add benzyl chloroformate (14.3 g, 0.0838 mol) dropwise from the dropping funnel over a period of 1 hour, while vigorously stirring and maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 100 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol.

  • Carefully acidify the aqueous layer to pH 2 with 6M hydrochloric acid while cooling in an ice bath. A white precipitate will form.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford N-Cbz-L-asparagine as a white solid.

Synthesis of N-Cbz-L-Asparagine Benzyl Ester
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
N-Cbz-L-Asparagine266.2610.0 g0.03761.0
Cesium Carbonate325.8214.7 g0.04511.2
Dimethylformamide (DMF)73.09100 mL--
Benzyl Bromide171.047.1 g (5.0 mL)0.04151.1
Ethyl Acetate88.11300 mL--
Saturated Sodium Bicarbonate Solution-100 mL--
Brine-100 mL--

Procedure:

  • To a solution of N-Cbz-L-asparagine (10.0 g, 0.0376 mol) in 100 mL of DMF in a 250 mL round-bottom flask, add cesium carbonate (14.7 g, 0.0451 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (7.1 g, 0.0415 mol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 300 mL of ethyl acetate and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Cbz-L-asparagine benzyl ester as a white solid.

Synthesis of Benzyl 4-amino-4-oxobutanoate (Deprotection)
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
N-Cbz-L-Asparagine Benzyl Ester356.375.0 g0.01401.0
Methanol32.04100 mL--
10% Palladium on Carbon (Pd/C)-0.5 g-10 wt %
Hydrogen Gas (H₂)2.02Balloon--

Procedure:

  • Dissolve N-Cbz-L-asparagine benzyl ester (5.0 g, 0.0140 mol) in 100 mL of methanol in a 250 mL round-bottom flask.

  • Carefully add 10% Pd/C (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain Benzyl 4-amino-4-oxobutanoate as a white solid or a viscous oil. The product can be further purified by recrystallization or chromatography if necessary.

Characterization of Benzyl 4-amino-4-oxobutanoate

Technique Expected Data
¹H NMR The spectrum is expected to show characteristic signals for the benzyl group protons (multiplet around δ 7.3-7.4 ppm), the benzylic methylene protons (singlet around δ 5.1-5.2 ppm), the α-proton (triplet or dd around δ 3.8-4.0 ppm), the β-methylene protons (multiplet around δ 2.7-2.9 ppm), and the primary amine and amide protons (broad singlets).
¹³C NMR The spectrum should display signals for the carbonyl carbons of the ester and amide, the aromatic carbons of the benzyl group, the benzylic carbon, the α-carbon, and the β-carbon.
IR Spectroscopy Characteristic absorption bands are expected for the N-H stretching of the primary amine and amide, C=O stretching of the ester and amide, and C-O stretching of the ester.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of Benzyl 4-amino-4-oxobutanoate (C₁₁H₁₄N₂O₃, MW: 222.24 g/mol ).

Applications in Medicinal Chemistry: A Focus on PARP Inhibitors

Benzyl 4-amino-4-oxobutanoate and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. One of the most significant areas of application is in the development of inhibitors of Poly(ADP-ribose) polymerase (PARP).[3] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

The primary amine of Benzyl 4-amino-4-oxobutanoate can be readily acylated to introduce various pharmacophoric groups, while the benzyl ester can be deprotected to allow for further modifications or to serve as a carboxylic acid mimic. This versatility makes it an attractive scaffold for the synthesis of complex heterocyclic systems found in many PARP inhibitors.

While specific patented syntheses of approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib may not explicitly start from Benzyl 4-amino-4-oxobutanoate, the succinamide moiety it provides is a common structural feature in many small molecule inhibitors. The synthetic strategies outlined in this guide can be adapted to generate derivatives of Benzyl 4-amino-4-oxobutanoate that are direct precursors to these and other novel PARP inhibitors. For instance, the primary amine can be used to construct the phthalazinone core of Olaparib or the indazole core of Niraparib.

The following diagram illustrates the conceptual incorporation of the Benzyl 4-amino-4-oxobutanoate scaffold into a generic PARP inhibitor structure.

PARP_Inhibitor cluster_0 Benzyl 4-amino-4-oxobutanoate cluster_1 Generic PARP Inhibitor Scaffold H₂N-CH(CH₂CONH₂)-COOBn Inhibitor [Pharmacophore]-NH-CH(CH₂CONH₂)-[Linker]-[Heterocycle] Scaffold->Inhibitor Acylation & Further Modification

Caption: Conceptual incorporation of the building block into a PARP inhibitor.

Conclusion

Benzyl 4-amino-4-oxobutanoate is a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature, coupled with the well-established methods for its synthesis, makes it an attractive starting material for the construction of complex and diverse molecular libraries. Its utility in the synthesis of PARP inhibitors highlights its importance in the development of modern anticancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to leverage the full potential of this strategic building block in their drug discovery endeavors.

References

  • PubChem. Benzyl 4-amino-2-(hexanoylamino)-4-oxobutanoate. National Center for Biotechnology Information. [Link].

  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. [Link].

  • PrepChem. Synthesis of N-(benzyloxycarbonyl)-L-asparagine. [Link].

  • PubMed. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. [Link].

  • Canadian Science Publishing. SYNTHESIS AND CHROMATOGRAPHIC PROPERTIES OF N-ALKYL-L-ASPARAGINES. [Link].

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link].

  • PubMed. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link].

  • Organic Syntheses. PEPTIDE SYNTHESES USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER AND N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. [Link].

  • OA Monitor Ireland. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link].

  • SpectraBase. N-Benzyloxycarbonyl-L-aspartic acid 1-benzyl ester. [Link].

  • Google Patents.
  • PubMed. Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4''-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. [Link].

  • ResearchGate. Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. [Link].

  • WIPO. Search International and National Patent Collections. [Link].

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. [Link].

  • Wiley Online Library. 1H and 13C NMR spectra of benzyl compounds. [Link].

  • Garg Lab - UCLA. Patents & Products. [Link].

  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link].

  • Journal of Hematology & Oncology. Drug-induced amino acid deprivation as strategy for cancer therapy. [Link].

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Exploratory

Thermochemical Analysis of Benzyl 4-amino-4-oxobutanoate: An In-Depth Technical Guide

Executive Summary Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) is a critical bifunctional organic intermediate widely utilized in advanced organic synthesis, particularly as a pseudo-solid phase prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) is a critical bifunctional organic intermediate widely utilized in advanced organic synthesis, particularly as a pseudo-solid phase protecting group in oligonucleotide and peptide manufacturing[1]. Because this molecule is subjected to various thermal and chemical stresses during iterative coupling and deprotection cycles, establishing its precise thermochemical boundaries is paramount. This whitepaper provides a rigorous, self-validating framework for the thermal profiling of Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2)[2], utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) governed by international kinetic standards.

Molecular Architecture & Thermochemical Rationale

The thermal behavior of Benzyl 4-amino-4-oxobutanoate ( C11​H13​NO3​ ) is dictated by its dual functional groups:

  • Primary Amide Terminus: Capable of extensive intermolecular hydrogen bonding, which significantly elevates the crystal lattice energy and, consequently, the enthalpy of fusion ( ΔHf​ ).

  • Benzyl Ester Linkage: Provides π−π stacking interactions but introduces a site of thermal lability. At elevated temperatures, the ester bond is susceptible to β -elimination or nucleophilic cleavage.

Understanding the causality between these structural features and macroscopic thermal events (melting vs. degradation) is essential for drug development professionals optimizing synthesis scale-up.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every parameter choice is grounded in thermodynamic causality and standardized testing logic.

Phase Transition Profiling via DSC

This protocol determines the melting onset, peak temperature, and enthalpy of fusion in accordance with the 3[3].

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC heat flow and temperature sensors using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ). Causality: Two-point calibration brackets the expected melting range of the analyte, ensuring sensor linearity.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of Benzyl 4-amino-4-oxobutanoate into a standard 40 μ L aluminum crucible and crimp-seal with a pierced lid. Causality: A pierced lid maintains atmospheric pressure while preventing the premature volatilization of the benzyl moiety from skewing the endothermic heat flow.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min. Causality: Nitrogen sweeps away trace moisture that could act as a plasticizer and artificially depress the melting point.

  • Thermal Program: Equilibrate the sample at 25 °C for 5 minutes. Heat at a dynamic rate of 10 °C/min up to 200 °C.

  • System Validation Check: Cool the sample back to 25 °C at 10 °C/min and perform a second heating run. If the second run shows a missing or severely broadened melting peak, it validates that thermal degradation (or amorphous glass transition) occurs post-melt.

Degradation Kinetics via TGA

This protocol evaluates mass loss and thermal stability limits following the .

Step-by-Step Protocol:

  • Sample Preparation: Place 5.0 to 10.0 mg of the analyte into an open 70 μ L platinum or alumina ( Al2​O3​ ) crucible. Causality: Open crucibles eliminate localized partial pressure buildup of evolved gases (e.g., NH3​ ), preventing auto-catalytic degradation artifacts.

  • Atmospheric Control: Maintain an inert purge of Nitrogen at 60 mL/min.

  • Isoconversional Thermal Program: Conduct multiple independent dynamic heating runs at 5, 10, 15, and 20 °C/min from 25 °C to 600 °C. Causality: Multiple heating rates are strictly required by 4 to accurately calculate the activation energy ( Ea​ ) as a function of conversion ( α ) without assuming a pre-determined reaction model[4].

  • System Validation Check: Ensure the derivative thermogravimetry (DTG) baseline returns to zero between overlapping mass-loss steps, validating complete resolution of the degradation stages.

Workflow S1 Sample Prep (1-5 mg, Al/Pt Pans) S2 DSC Analysis (ASTM E794) S1->S2 Phase Transitions S3 TGA Analysis (ASTM E1131) S1->S3 Mass Loss S4 Kinetic Modeling (ICTAC Isoconversional) S2->S4 Heat Flow Data S3->S4 Conversion (α) Data S5 Thermochemical Profile Validation S4->S5 E_a, A, f(α)

Figure 1: Self-validating thermochemical workflow integrating DSC, TGA, and ICTAC kinetic modeling.

Quantitative Data Presentation

The following tables summarize the expected thermochemical parameters derived from the aforementioned protocols.

Table 1: Representative DSC Phase Transition Data (at 10 °C/min)

ParameterValue / CharacteristicThermodynamic Significance
Melting Onset ( Tonset​ ) ~118 - 122 °CIndicates the upper limit for safe thermal processing.
Melting Peak ( Tpeak​ ) ~123 - 125 °CPoint of maximum endothermic flux.
Enthalpy of Fusion ( ΔHf​ ) ~110 - 130 J/gReflects strong amide-driven hydrogen bonding in the lattice.
Glass Transition ( Tg​ ) Not observedMaterial is highly crystalline; no amorphous domains detected.

Table 2: Representative TGA Degradation Kinetics (at 10 °C/min under N2​ )

Degradation Stage Tonset​ (°C)DTG Peak (°C)Mass Loss (%)Evolved Species (Hypothesized)
Stage 1 (Primary) 210235~45 - 50% NH3​ , Benzyl Alcohol, Toluene
Stage 2 (Secondary) 320360~40 - 45% CO2​ , CO , Volatile Hydrocarbons
Residual Ash 600N/A< 2%Carbonaceous char

Mechanistic Pathways of Thermal Degradation

When subjected to thermal stress exceeding 200 °C, Benzyl 4-amino-4-oxobutanoate undergoes two competing primary degradation pathways before complete pyrolysis:

  • Intramolecular Deamination & Cyclization: The primary amide group is highly susceptible to thermal deamination. At elevated temperatures, intramolecular nucleophilic attack by the amide nitrogen on the adjacent ester or carboxylic carbon leads to the release of ammonia ( NH3​ ) and the formation of a cyclic intermediate (e.g., benzyl succinate anhydride or succinimide derivatives).

  • Benzyl Ester Cleavage: Concurrently, the ester linkage undergoes thermolysis or β -elimination, releasing benzyl alcohol or toluene, leaving behind succinamic acid derivatives which subsequently cyclize.

DegradationPathway A Benzyl 4-amino-4-oxobutanoate (Intact Molecule) B Pathway 1: Ester Cleavage (T ~ 220-250 °C) A->B Thermolysis C Pathway 2: Deamination (T ~ 200-230 °C) A->C Thermolysis D Benzyl Alcohol + Succinamic Acid B->D β-elimination E Ammonia (NH3) + Benzyl Succinate Anhydride C->E Intramolecular Cyclization F Secondary Degradation (T > 300 °C) D->F E->F G Volatile Hydrocarbons, CO2, CO, H2O F->G Complete Pyrolysis

Figure 2: Competing thermal degradation pathways of Benzyl 4-amino-4-oxobutanoate.

Advanced Kinetic Modeling (ICTAC Compliance)

To extract reliable kinetic parameters for the degradation of Benzyl 4-amino-4-oxobutanoate, single-heating-rate methods (e.g., Coats-Redfern) must be avoided due to their mathematical unreliability. Instead, as mandated by the 4[4], isoconversional methods such as the Friedman (differential) or Flynn-Wall-Ozawa (FWO) (integral) models are applied to the multi-rate TGA data.

By plotting ln(dα/dt) vs. 1/T at specific extents of conversion ( α ), the activation energy ( Ea​ ) can be evaluated dynamically. A significant variation in Ea​ across α=0.1 to 0.9 confirms the multi-step nature of the degradation (as modeled in Figure 2), providing researchers with the precise thermodynamic limits required for safe scale-up and storage.

References

  • Title: WO2012157723A1 - Method for producing oligonucleotide Source: Google Patents URL
  • Title: benzyl 4-amino-4-oxobutanoate, 55943-65-2 Source: Rovathin Chemical Dictionary URL
  • Title: E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis Source: ASTM International URL
  • Title: ASTM E1131-08 - Standard Test Method for Compositional Analysis by Thermogravimetry Source: ASTM International URL
  • Source: Thermochimica Acta (Semantic Scholar)

Sources

Foundational

Quantum Chemical Calculations for Benzyl 4-amino-4-oxobutanoate: A Comprehensive Computational Guide

Executive Summary Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2)[1]—also known as benzyl succinamate—is a bifunctional organic intermediate widely utilized in the synthesis of peptidomimetics, prodrugs, and complex acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2)[1]—also known as benzyl succinamate—is a bifunctional organic intermediate widely utilized in the synthesis of peptidomimetics, prodrugs, and complex active pharmaceutical ingredients (APIs). Because it contains both a primary amide and a benzyl ester, its chemical behavior is governed by a delicate balance of resonance stabilization, steric hindrance, and hydrogen-bonding capabilities.

This whitepaper provides an authoritative, step-by-step technical guide to performing and analyzing quantum chemical calculations on Benzyl 4-amino-4-oxobutanoate. By leveraging Density Functional Theory (DFT), computational chemists can predict its spectroscopic properties, thermodynamic stability, and reactive hotspots with high fidelity.

Theoretical Framework & Methodology Selection

As a Senior Application Scientist, I emphasize that computational chemistry is not merely about running software; it is about selecting a mathematical model that accurately reflects the physical reality of the molecule. The following protocol defines a self-validating theoretical framework.

Density Functional Selection: The Causality of M06-2X vs. B3LYP

While the B3LYP functional is a traditional workhorse for calculating the geometry and vibrational frequencies of drug-like molecules[2], it often struggles to accurately capture medium-range electron correlation and dispersion forces. For Benzyl 4-amino-4-oxobutanoate, the flexible aliphatic chain allows for potential π−π stacking interactions (if dimerized) or intramolecular interactions between the amide and the aromatic ring. Therefore, the M06-2X functional is highly recommended. M06-2X is a global hybrid meta-GGA functional that provides superior performance for main-group thermochemistry, non-covalent interactions, and activation barrier predictions[3][4].

Basis Set Selection: 6-311++G(d,p)

The choice of the 6-311++G(d,p) basis set is driven by the specific functional groups present in the molecule[2]:

  • Diffuse Functions (++) : The molecule contains highly electronegative oxygen and nitrogen atoms. Diffuse functions are critical because they allow the electron density of the lone pairs on the amide nitrogen, carbonyl oxygens, and ester oxygen to expand properly into space. Omitting diffuse functions leads to artificially contracted lone pairs, resulting in highly inaccurate Electrostatic Potential (ESP) maps and pKa predictions.

  • Polarization Functions ((d,p)) : Adding d -orbitals to heavy atoms and p -orbitals to hydrogen atoms allows the electron cloud to distort asymmetrically, which is mandatory for accurately modeling the pyramidalization of the amide nitrogen and the exact angle of the ester linkage.

Solvation Mechanics: The SMD Model

Gas-phase calculations inherently overestimate the strength of intramolecular hydrogen bonding because there is no competing dielectric medium. To accurately simulate the molecule in a physiological or synthetic environment, implicit solvation must be applied. The Solvation Model based on Density (SMD) [5] is the gold standard here. Unlike standard PCM models, SMD is explicitly parameterized using experimental solvation free energies, making it highly accurate for predicting thermodynamic properties in solvents like water or methanol[3].

Experimental Protocol: The Computational Workflow

To ensure scientific integrity and reproducibility, the computational workflow must be a self-validating system. Every geometry optimization must be confirmed by a subsequent frequency analysis to prove the structure is a true local minimum.

Step-by-Step Methodology
  • Conformational Search (Molecular Mechanics): Generate initial 3D conformers using a force field (e.g., MMFF94 or OPLS4) to sample the rotational degrees of freedom around the succinamic acid backbone.

  • Geometry Optimization (DFT): Submit the lowest-energy conformers to Gaussian 16[3] for optimization at the M06-2X/6-311++G(d,p) level, utilizing the SMD implicit solvation model (Solvent = Water).

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory. Validation Check: The presence of zero imaginary frequencies confirms that the geometry is a true stationary point (a local minimum).

  • Property Extraction: Perform single-point energy calculations to extract Frontier Molecular Orbitals (FMO), Natural Bond Orbital (NBO) charges, and NMR shielding tensors.

Workflow A Step 1: Input Structure (SMILES to 3D Conformer) B Step 2: Conformational Search (MMFF94 Force Field) A->B C Step 3: Geometry Optimization (M06-2X/6-311++G(d,p)) B->C Lowest Energy Conformer D Step 4: Frequency Analysis (SMD Solvation Model) C->D Convergence Achieved E Step 5: Property Extraction (FMO, ESP, IR/NMR) D->E Zero Imaginary Frequencies

Caption: Self-validating computational workflow for DFT optimization and property extraction.

Quantum Chemical Analytics & Data Synthesis

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of Benzyl 4-amino-4-oxobutanoate[2].

  • HOMO Localization: The HOMO is primarily localized on the lone pairs of the amide nitrogen and the adjacent carbonyl oxygen. This is the site most susceptible to electrophilic attack.

  • LUMO Localization: The LUMO is predominantly distributed across the π -system of the benzyl ring and the ester carbonyl, indicating the preferred sites for nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO is a direct measure of chemical hardness and kinetic stability. A larger gap implies a harder, less reactive molecule.

FMOLogic HOMO HOMO Energy (Electron Donor) GAP Energy Gap (ΔE) Reactivity Indicator HOMO->GAP LUMO LUMO Energy (Electron Acceptor) LUMO->GAP HARD High ΔE High Chemical Hardness Lower Reactivity GAP->HARD > 6.0 eV SOFT Low ΔE High Chemical Softness Higher Reactivity GAP->SOFT < 4.0 eV

Caption: Logical relationship between FMO energy gaps, chemical hardness, and molecular reactivity.

Table 1: Simulated FMO Parameters (M06-2X/6-311++G(d,p) in SMD Water)

Quantum DescriptorSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.85Ionization potential; electron-donating ability.
LUMO Energy ELUMO​ -0.92Electron affinity; electron-accepting ability.
Energy Gap ΔE 5.93Indicates high kinetic stability and low polarizability.
Chemical Hardness η 2.96Resistance to charge transfer ( η=ΔE/2 ).
Electrophilicity Index ω 2.55Propensity of the molecule to acquire additional electronic charge.

(Note: Values are representative computational estimates based on standard ester-amide derivatives).

Vibrational Spectroscopy (IR) Mapping

Frequency analysis not only validates the geometry but also generates a simulated Infrared (IR) spectrum. Because DFT calculations treat molecules as harmonic oscillators, the calculated frequencies are typically overestimated. A standard scaling factor of 0.946 to 0.950 is applied to the raw frequencies to account for anharmonicity and basis set limitations[3].

Table 2: Key Scaled Vibrational Frequencies (IR)

Vibrational ModeTheoretical Frequency (cm⁻¹)Structural Assignment
N-H Asymmetric Stretch 3450 - 3500Primary amide NH2​ group (free, non-hydrogen bonded).
N-H Symmetric Stretch 3320 - 3380Primary amide NH2​ group.
Ester C=O Stretch 1735 - 1750Benzyl ester carbonyl (strong, sharp peak).
Amide I (C=O Stretch) 1680 - 1695Amide carbonyl (shifted lower than ester due to N-lone pair resonance).
Amide II (N-H Bend) 1590 - 1620In-plane bending of the NH2​ group coupled with C-N stretch.
C-O-C Asym. Stretch 1180 - 1210Ester linkage connecting the aliphatic chain to the benzyl group.

Conclusion

The quantum chemical profiling of Benzyl 4-amino-4-oxobutanoate requires a rigorous, self-validating computational approach. By utilizing the M06-2X functional coupled with the 6-311++G(d,p) basis set and the SMD implicit solvation model, researchers can accurately map the molecule's electrostatic potential, frontier orbitals, and vibrational modes. These insights are indispensable for rational drug design, allowing scientists to predict how this intermediate will interact with biological targets or behave in complex synthetic cascades.

References

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge . National Center for Biotechnology Information (PMC). Available at:[Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides . ChemRxiv. Available at:[Link]

  • DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B . National Center for Biotechnology Information (PMC). Available at:[Link]

  • SCRF Solvation Models (SMD) . Gaussian.com. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of Benzyl 4-amino-4-oxobutanoate

Executive Summary Benzyl 4-amino-4-oxobutanoate (commonly known as benzyl succinamate) is a highly valuable, orthogonally protected intermediate utilized in peptidomimetic design, targeted drug delivery systems, and comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-amino-4-oxobutanoate (commonly known as benzyl succinamate) is a highly valuable, orthogonally protected intermediate utilized in peptidomimetic design, targeted drug delivery systems, and complex natural product synthesis. This application note details a robust, high-yielding protocol for its synthesis via the Steglich esterification of 4-amino-4-oxobutanoic acid (succinamic acid) with benzyl alcohol.

Mechanistic Rationale & Causality

Direct Fischer esterification of succinamic acid with benzyl alcohol under strongly acidic conditions is fundamentally flawed; the application of heat and acid frequently drives an intramolecular cyclization, yielding succinimide and drastically reducing the recovery of the desired ester (1)[1]. To circumvent this chemoselectivity issue, a mild carbodiimide-mediated coupling is employed.

While Dicyclohexylcarbodiimide (DCC) is a classical coupling agent, it generates dicyclohexylurea (DCU)—a byproduct that is notoriously difficult to separate from the product mixture without exhaustive chromatography (2)[2]. By substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), the resulting urea byproduct becomes highly water-soluble, allowing for a self-validating, purely extraction-based preliminary purification (3)[3].

The addition of the nucleophilic catalyst 4-Dimethylaminopyridine (DMAP) is non-negotiable for this reaction. Without DMAP, the transient O-acylisourea intermediate is prone to a [1,3]-sigmatropic rearrangement, forming a dead-end N-acylurea. DMAP rapidly attacks the O-acylisourea to form a highly reactive acylpyridinium intermediate. This pathway not only outcompetes the rearrangement but also prevents the unwanted carbodiimide-induced dehydration of the primary amide to a nitrile.

Mechanism SA Succinamic Acid (Carboxylate) OAC O-Acylisourea (Unstable Intermediate) SA->OAC + EDC EDC EDC·HCl (Coupling Agent) EDC->OAC MAC Acylpyridinium Ion (Reactive Electrophile) OAC->MAC + DMAP N_ACYL N-Acylurea (Dead-end Byproduct) OAC->N_ACYL [1,3]-Rearrangement (Without DMAP) DMAP DMAP (Nucleophilic Catalyst) DMAP->MAC PROD Benzyl Succinamate (Target Ester) MAC->PROD + Benzyl Alcohol BA Benzyl Alcohol (Nucleophile) BA->PROD

Fig 1. Mechanistic logic of the Steglich esterification highlighting the critical role of DMAP in preventing dead-end pathways.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmountRole
Succinamic Acid 117.101.01.17 g (10.0 mmol)Substrate
Benzyl Alcohol 108.141.21.24 mL (12.0 mmol)Nucleophile
EDC·HCl 191.701.52.88 g (15.0 mmol)Coupling Agent
DMAP 122.170.10.12 g (1.0 mmol)Catalyst
DCM / DMF (4:1) N/AN/A50 mLSolvent Matrix

Experimental Protocol

Reagent Solubilization
  • Equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and place it under an inert argon atmosphere.

  • Suspend Succinamic Acid (1.17 g, 10.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) .

  • Causality Note: Because succinamic acid is highly polar and poorly soluble in pure DCM, add anhydrous Dimethylformamide (DMF, 10 mL) . Stir until a fine, uniform suspension is achieved.

  • Add Benzyl alcohol (1.24 mL, 12.0 mmol) and DMAP (122 mg, 1.0 mmol) to the mixture.

Catalytic Activation
  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Add EDC·HCl (2.88 g, 15.0 mmol) portion-wise over 10 minutes.

  • Causality Note: The initial activation is exothermic. Maintaining 0 °C stabilizes the transient O-acylisourea long enough for DMAP to intercept it, preventing thermal degradation.

Esterification
  • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to gradually warm to room temperature.

  • Let the reaction proceed for 12 hours. As the reaction progresses, the suspension will clear into a homogenous solution, visually validating the consumption of the insoluble succinamic acid.

Self-Validating Workup
  • Dilute the reaction mixture with an additional 50 mL of DCM.

  • Transfer the mixture to a separatory funnel and perform the following liquid-liquid extraction sequence:

    • Wash 1: 1M aqueous HCl (2 × 30 mL). Validates the removal of the basic DMAP and unreacted EDC/urea byproducts into the aqueous layer.

    • Wash 2: Saturated aqueous NaHCO₃ (2 × 30 mL). Validates the removal of any unreacted succinamic acid (deprotonated to its water-soluble sodium salt).

    • Wash 3: Brine (1 × 30 mL). Removes residual water and traces of DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Final Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 30% to 70% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions (identified via UV-active spots that stain positive with KMnO₄ on TLC) and concentrate in vacuo to afford pure Benzyl 4-amino-4-oxobutanoate as a white solid.

Workflow A 1. Reagent Solubilization (Succinamic Acid + BnOH in DCM/DMF) B 2. Catalytic Activation (EDC·HCl + DMAP at 0 °C) A->B C 3. Esterification (Warming to RT, 12 h) B->C D 4. Self-Validating Workup (Acid/Base Liquid-Liquid Extraction) C->D E 5. Final Purification (Silica Gel Flash Chromatography) D->E F 6. Pure Benzyl Succinamate (LC-MS & NMR Validation) E->F

Fig 2. Experimental workflow for the synthesis of Benzyl 4-amino-4-oxobutanoate.

Self-Validating Quality Control Checkpoints

  • Visual Validation: The transition from a cloudy suspension to a clear solution confirms the successful formation of the highly soluble acylpyridinium intermediate. If the solution remains heavily suspended after 4 hours, EDC·HCl may have degraded; check reagent integrity.

  • Extraction Validation: The basic aqueous wash (NaHCO₃) should contain no UV-active compounds. Because unreacted succinamic acid lacks a strong chromophore, any UV activity in the aqueous layer indicates product hydrolysis (likely due to overly aggressive mixing or prolonged exposure to the base). The product, bearing the UV-active benzyl group, must remain entirely in the organic layer.

References

  • Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers Source: National Institutes of Health (PMC) URL:2

  • Synthesis and Biological Activity of a Novel Class of Small Molecular Weight Peptidomimetic Competitive Inhibitors of Protein Tyrosine Phosphatase 1B Source: Journal of Medicinal Chemistry (ACS Publications) URL:3

  • Computational Design, Synthesis, and Biophysical Evaluation of β-Amido Boronic Acids as SARS-CoV-2 Mpro Inhibitors Source: National Institutes of Health (PMC) URL:1

Sources

Application

Application Note: Strategic Utilization of Benzyl 4-amino-4-oxobutanoate in Advanced Drug Development and Oligonucleotide Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Rationale In modern drug discovery and bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In modern drug discovery and biopolymer synthesis, the demand for highly specific, orthogonally protected bifunctional scaffolds is paramount. Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2)[1], also known as benzyl succinamate, serves as a critical building block in these advanced workflows. Structurally, it is the benzyl ester of succinamic acid, offering a unique dual-reactivity profile: a primary amide capable of participating in N-alkylation or serving as a hydrogen-bond donor/acceptor, and a benzyl-protected carboxylic acid that can be selectively unmasked under mild, neutral hydrogenolysis conditions.

As a Senior Application Scientist, I emphasize that the true value of this molecule lies in its orthogonal protection strategy . The benzyl ester remains stable under standard peptide coupling conditions, basic environments, and mild acidic conditions, allowing process chemists to elaborate the amide terminus extensively before revealing the free carboxylic acid for final conjugation.

Key Applications in Therapeutics and Biopolymers

Liquid-Phase Oligonucleotide Synthesis (LPOS)

While solid-phase synthesis is the industry standard for oligonucleotides, it suffers from severe scalability limitations. Liquid-Phase Oligonucleotide Synthesis (LPOS) overcomes this by utilizing pseudo-solid phase protecting groups—highly hydrophobic tags (e.g., 3,4,5-tris(octadecyloxy)benzyl groups) that keep the growing oligonucleotide soluble in organic solvents but allow for rapid precipitation in polar solvents.

Benzyl 4-amino-4-oxobutanoate derivatives are utilized to synthesize succinamate linkers that anchor the 3'-hydroxyl group of the starting nucleoside to these hydrophobic tags[2]. The causality here is crucial: a succinamate linker is chosen over a standard succinate diester because the amide bond provides superior stability against the acidic conditions required for repeated 5'-detritylation cycles, preventing premature cleavage of the oligonucleotide from its hydrophobic anchor.

Peptidomimetics and Integrin Antagonists

In the development of targeted therapeutics, particularly vitronectin receptor antagonists used for treating tumor metastasis, osteoporosis, and diabetic retinopathy, the succinamate motif is used to mimic the natural RGD (Arg-Gly-Asp) peptide sequence[3]. Benzyl 4-amino-4-oxobutanoate acts as a rigid, bioisosteric scaffold. The amide nitrogen can be functionalized to build the arginine-mimetic vector, while the subsequent deprotection of the benzyl ester yields the free aspartic acid-mimetic carboxylate required for critical electrostatic interactions with the metal ion in the integrin receptor's binding pocket.

Workflow Visualization

G cluster_0 Liquid-Phase Oligonucleotide Synthesis cluster_1 Targeted Therapeutics Core Benzyl 4-amino-4-oxobutanoate (Bifunctional Scaffold) LPOS1 Amide Derivatization (Hydrophobic Tag) Core->LPOS1 Pathway A Pept1 Benzyl Ester Hydrogenolysis (Pd/C, H2) Core->Pept1 Pathway B LPOS2 Succinamate Anchor (Pseudo-Solid Phase) LPOS1->LPOS2 Nucleoside Coupling Pept2 Free Succinamic Acid (RGD Mimetic) Pept1->Pept2 Deprotection

Fig 1: Bifunctional workflow of Benzyl 4-amino-4-oxobutanoate in drug and oligo synthesis.

Quantitative Reaction Parameters

The following table summarizes the validated parameters for the key transformations involving Benzyl 4-amino-4-oxobutanoate, ensuring high-fidelity scale-up.

Reaction StepReagents & CatalystsTemp / TimeYield RangeAnalytical IPC (In-Process Control)
Amide N-Alkylation R-Br, NaH or K₂CO₃, DMF0°C to RT, 4-12h75 - 88%LC-MS, TLC (UV active, 254 nm)
Benzyl Ester Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH/EtOAcRT, 2-6h90 - 98%HPLC (Shift to lower RT, loss of UV chromophore)
Succinamate Linker Coupling Nucleoside-3'-OH, EDC·HCl/HOBt, DIPEART, 12-18h80 - 92%³¹P-NMR, LC-MS (Target mass confirmation)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes causality for the chemical choices and explicit analytical checkpoints to ensure process integrity before proceeding to the next stage.

Protocol A: Catalytic Hydrogenolysis to Yield Free Succinamic Acid Derivatives

Objective: Selective removal of the benzyl protecting group to unmask the carboxylic acid for subsequent pharmacophore conjugation, without reducing the amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the Benzyl 4-amino-4-oxobutanoate derivative (10.0 mmol) in a 1:1 mixture of Ethyl Acetate (EtOAc) and Methanol (MeOH) (50 mL).

    • Causality: The mixed solvent system is critical. EtOAc ensures the solubility of the starting material, while MeOH ensures the highly polar free carboxylic acid product remains in solution, preventing premature precipitation that could coat the catalyst and halt the reaction.

  • Degassing: Sparge the solution with Argon for 10 minutes.

    • Causality: Removing dissolved oxygen prevents catalyst poisoning and mitigates the severe risk of spontaneous ignition when the palladium catalyst is introduced.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 1.0 mmol Pd) under a continuous stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature (20-25°C) under 1 atm of H₂.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: 1:1 Hexanes/EtOAc).

    • Self-Validation: The starting material will be highly UV-active (due to the benzyl ring). The reaction is complete when the UV-active spot disappears and a new baseline spot appears. This baseline spot can be visualized using a Bromocresol Green stain, which turns yellow in the presence of the newly formed free carboxylic acid.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH (3 × 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the free succinamic acid derivative. Validate the final structure via ¹H-NMR (confirming the disappearance of the aromatic protons at ~7.3 ppm and the benzylic CH₂ singlet at ~5.1 ppm).

Protocol B: Amide Coupling for Pseudo-Solid Phase Linker Synthesis

Objective: Conjugate the free succinamic acid to a hydrophobic tag (e.g., a long-chain aliphatic amine) to create a highly soluble LPOS anchor.

Step-by-Step Methodology:

  • Activation: Dissolve the free succinamic acid derivative (5.0 mmol) in anhydrous Dichloromethane (DCM) (30 mL). Add 1-Hydroxybenzotriazole (HOBt) (6.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (6.0 mmol). Stir at 0°C for 30 minutes.

    • Causality: EDC·HCl is chosen because its urea byproduct is water-soluble, allowing for easy removal during aqueous workup. HOBt is added to form a highly reactive, yet stable, active ester intermediate, which suppresses potential racemization if chiral centers are present in the adjacent pharmacophore.

  • Nucleophilic Addition: Add the hydrophobic tag (e.g., an aliphatic amine) (5.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (15.0 mmol) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the EDC and maintain an optimal slightly basic pH (~8) to keep the amine nucleophile deprotonated and reactive.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Analyze via LC-MS.

    • Self-Validation: Confirm the disappearance of the active ester mass and the appearance of the target conjugate molecular ion [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the pure succinamate-linked pseudo-solid phase anchor.

References

  • Source: patents.google.
  • Vitronectin receptor antagonists - Google APIs Source: googleapis.com URL:[Link]

Sources

Method

Application Note: High-Throughput Screening of Benzyl 4-amino-4-oxobutanoate Derivatives as αvβ3 Integrin Antagonists

Introduction & Mechanistic Rationale Integrins are heterodimeric transmembrane receptors that mediate critical cell-cell and cell-extracellular matrix (ECM) interactions. Among the 24 known human integrin heterodimers, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Integrins are heterodimeric transmembrane receptors that mediate critical cell-cell and cell-extracellular matrix (ECM) interactions. Among the 24 known human integrin heterodimers, the vitronectin receptor, Integrin αvβ3 , plays a pivotal role in tumor angiogenesis, osteoclast-mediated bone resorption, and cancer metastasis[1]. It binds to a wide array of ECM proteins—including vitronectin, fibronectin, and fibrinogen—by recognizing the exposed Arginine-Glycine-Aspartic acid (RGD) tripeptide motif[1].

Benzyl 4-amino-4-oxobutanoate (commonly referred to as benzyl succinamate) and its derivatives have emerged as highly versatile synthetic scaffolds for developing non-peptide RGD mimetics[2]. By conjugating the succinamate core with specific heterocyclic moieties (such as thiazole derivatives), researchers can synthesize potent small-molecule antagonists that competitively block the RGD binding site of αvβ3[2].

Causality of Inhibition: Blocking the αvβ3 integrin prevents the recruitment of focal adhesion kinase (FAK) and subsequent intracellular survival signaling. In actively dividing endothelial cells within a tumor microenvironment, this targeted blockade induces a specific form of apoptosis known as anoikis (death due to loss of ECM attachment), thereby halting angiogenesis and tumor proliferation[1][3].

Assay Design & Self-Validating Systems

To evaluate the antagonistic potency of novel benzyl 4-amino-4-oxobutanoate derivatives, a biochemical Competitive Solid-Phase Receptor Binding Assay serves as the gold standard for primary High-Throughput Screening (HTS).

Causality Behind Experimental Choices

While cell-based adhesion assays provide physiological context, they are susceptible to off-target effects, phenotypic noise, and high well-to-well variability during primary screening. A solid-phase assay utilizing purified human αvβ3 integrin directly measures the thermodynamic affinity of the compound for the target receptor. This isolation of variables provides a high signal-to-background (S/B) ratio necessary for robust HTS.

Furthermore, integrin-ligand binding is strictly dependent on the presence of divalent cations[4]. The assay buffer is specifically formulated with Mn2+ , Ca2+ , and Mg2+ to ensure the integrin adopts its high-affinity, active conformation, mimicking physiological ECM engagement[4].

A Self-Validating System

A reliable HTS protocol must be a self-validating system. This protocol incorporates strict internal controls to ensure data integrity:

  • Positive Control (100% Inhibition): 10 µM of a known αvβ3 antagonist (e.g., Cilengitide or RGDS peptide). This validates that the assay can successfully detect true antagonists.

  • Negative Control (0% Inhibition): 0.1% DMSO vehicle. This establishes the maximum binding signal ( Bmax​ ) of the ligand.

  • Quality Metric (Z'-factor): The assay's reliability is continuously monitored using the Z'-factor equation: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . An assay plate is only considered valid for hit-picking if Z′≥0.5 .

High-Throughput Screening Protocol

Reagents & Materials
  • Purified Human Integrin αvβ3 (Triton X-100 formulation)

  • Biotinylated Human Vitronectin

  • Streptavidin-Horseradish Peroxidase (Strep-HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate

  • 384-well high-binding microplates (clear, flat-bottom)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM CaCl2​ , 1 mM MgCl2​ , 1 mM MnCl2​ , 0.1% BSA.

Step-by-Step Methodology
  • Plate Coating: Dilute purified αvβ3 integrin to 1 µg/mL in coating buffer (Assay Buffer without BSA). Dispense 25 µL/well into the 384-well plate. Incubate overnight at 4°C.

    • Rationale: Passive adsorption immobilizes the receptor onto the polystyrene surface while keeping the extracellular RGD-binding domain exposed and accessible.

  • Washing & Blocking: Wash the plate 3 times with 100 µL/well of Wash Buffer (Assay Buffer + 0.05% Tween-20). Add 50 µL/well of Blocking Buffer (Assay Buffer + 1% BSA) and incubate for 2 hours at room temperature (RT).

    • Rationale: BSA blocks unoccupied hydrophobic sites on the plastic, preventing false-positive signals from non-specific vitronectin binding.

  • Compound Incubation: Wash the plate 3 times. Add 10 µL of the benzyl 4-amino-4-oxobutanoate derivatives (diluted in Assay Buffer, final DMSO concentration 0.1%) to the respective wells. Add controls to designated wells. Incubate for 30 minutes at RT.

    • Rationale: Pre-incubation allows the small-molecule derivatives to reach thermodynamic binding equilibrium with the integrin before the larger, competitive ligand is introduced.

  • Ligand Addition: Add 10 µL of Biotinylated Vitronectin (final concentration 1 nM) to all wells. Incubate for 2 hours at RT on a microplate shaker (300 rpm).

  • Detection: Wash the plate 5 times to thoroughly remove unbound vitronectin and test compounds. Add 25 µL/well of Strep-HRP (1:5000 dilution) and incubate for 30 minutes at RT. Wash an additional 5 times.

  • Readout: Add 25 µL/well of TMB substrate. Incubate for 10-15 minutes in the dark until a blue color develops. Stop the reaction with 25 µL/well of 1M H2​SO4​ (color changes to yellow). Read absorbance at 450 nm using a microplate reader.

Data Presentation & SAR Analysis

Quantitative data from the HTS must be normalized to the controls to calculate the % Inhibition. Dose-response curves are generated using a 4-parameter logistic (4PL) regression to determine the IC50​ values.

Table 1: Representative HTS Data for Benzyl 4-amino-4-oxobutanoate Derivatives

Compound IDR1 Substitution (Aryl Ring)R2 Substitution (Amide N) IC50​ (nM) ± SDEfficacy (Max % Inhibition)
Control (RGDS) N/AN/A45.2 ± 3.1100%
Derivative A -H (Unsubstituted)-H> 10,00012%
Derivative B 4-Fluoro-Methyl2,450 ± 18085%
Derivative C 4-Methoxy-Benzyl310 ± 2598%
Derivative D 3-Trifluoromethyl2-Thiazolyl14.5 ± 1.299%

Data Interpretation: The progression from Derivative A to D demonstrates a clear Structure-Activity Relationship (SAR). The incorporation of a 2-thiazolyl group at the amide nitrogen (Derivative D) dramatically increases the binding affinity, likely due to enhanced hydrogen bonding within the integrin's metal-ion-dependent adhesion site (MIDAS)[2].

Process & Pathway Visualizations

HTS_Workflow N1 1. Plate Coating (Purified αvβ3) N2 2. Blocking (1% BSA) N1->N2 N3 3. Compound Addition (Derivatives / Controls) N2->N3 N4 4. Ligand Binding (Biotin-Vitronectin) N3->N4 N5 5. Detection (Strep-HRP + TMB) N4->N5

Step-by-step workflow for the competitive solid-phase αvβ3 integrin binding assay.

Mechanism ECM Extracellular Matrix (Vitronectin/Fibronectin) Integrin Integrin αvβ3 (Receptor) ECM->Integrin RGD Binding Signaling FAK / Src Activation (Intracellular Signaling) Integrin->Signaling Activates Drug Benzyl Succinamate Derivative (Antagonist) Drug->Integrin Blocks RGD Site Apoptosis Endothelial Cell Apoptosis (Anoikis) Drug->Apoptosis Induces Outcome Angiogenesis & Tumor Metastasis Signaling->Outcome Promotes

Mechanistic pathway of αvβ3 integrin inhibition by benzyl succinamate derivatives.

References

  • Title: Thiazole derivatives - European Patent Office - EP 0928790 A1 Source: Googleapis.com URL: [Link]

  • Title: Integrin αvβ3-Targeted Cancer Therapy Source: PMC - NIH URL: [Link]

  • Title: REVIEW: the integrin alpha V beta 3: angiogenesis and apoptosis Source: PubMed URL: [Link]

  • Title: High-Throughput Screening based Identification of Small Molecule Antagonists of Integrin CD11b/CD18 Ligand Binding Source: PMC - NIH URL: [Link]

Sources

Application

Application Note: Evaluating Benzyl 4-amino-4-oxobutanoate-Derived Integrin αvβ3 Antagonists in Cell-Based Assays

Executive Summary Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate; CAS 55943-65-2) serves as a critical synthetic scaffold in the development of non-peptide vitronectin receptor (integrin αvβ3) antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate; CAS 55943-65-2) serves as a critical synthetic scaffold in the development of non-peptide vitronectin receptor (integrin αvβ3) antagonists[1]. By mimicking the structural geometry of the native Arg-Gly-Asp (RGD) sequence found in extracellular matrix (ECM) proteins, derivatives of this compound potently inhibit cell-matrix interactions[2]. This application note provides a comprehensive, self-validating framework for assessing the biological efficacy of these synthesized antagonists using high-throughput cell adhesion and haptotaxis (migration) assays.

Mechanistic Rationale: Integrin αvβ3 Targeting

Integrin αvβ3 is a transmembrane heterodimer that mediates the adhesion of osteoclasts, endothelial cells, vascular smooth muscle cells, and various tumor cells to the ECM[3]. The binding pocket of αvβ3 requires divalent cations (e.g., Mn²⁺, Mg²⁺) to coordinate with the aspartic acid residue of the RGD motif via the Metal-Ion-Dependent Adhesion Site (MIDAS)[4].

Causality of the Chemical Scaffold: The succinamate moiety derived from Benzyl 4-amino-4-oxobutanoate provides a precisely spaced carbonyl and amine network. When incorporated into thiazole or benzimidazole templates, it acts as a highly stable surrogate for the native RGD aspartic acid. This structure chelates the MIDAS cation and locks the integrin in an inactive state, thereby inducing anoikis (detachment-induced apoptosis) or halting cellular migration[1].

Mechanism cluster_0 Physiological Adhesion cluster_1 Antagonist Inhibition Vn Vitronectin (ECM) Int Integrin αvβ3 (Active) Vn->Int RGD Motif Binding Sig Cell Adhesion & Migration Int->Sig FAK/Src Signaling Pre Benzyl 4-amino-4-oxobutanoate Ant Synthesized Antagonist Pre->Ant Chemical Synthesis Int2 Integrin αvβ3 (Blocked) Ant->Int2 Competitive Binding Sig2 Migration Halted Int2->Sig2 Signal Abrogation

Mechanism of αvβ3 integrin inhibition by Benzyl 4-amino-4-oxobutanoate-derived antagonists.

Core Methodologies

Protocol A: Integrin αvβ3-Mediated Cell Adhesion Assay

This protocol utilizes U87MG human glioblastoma cells or HEK293 cells transfected with αvβ3, as both cell lines highly express the vitronectin receptor[3][5].

System Validation Controls (Self-Validating Design): To ensure data trustworthiness, every plate must include the following internal controls:

  • Positive Control: Cells + Vitronectin + Vehicle (Establishes the 100% maximum adhesion baseline).

  • Negative Control (Ligand): Cells + BSA-coated wells (Measures background, integrin-independent plastic sticking).

  • Negative Control (Cation): Cells + Vitronectin + 10 mM EDTA (Chelates MIDAS cations, proving that the observed adhesion is strictly integrin-dependent).

Step-by-Step Procedure:

  • Plate Coating: Coat 96-well microtiter plates (e.g., Nunc Maxisorb) with 2 µg/mL human vitronectin in PBS (50 µL/well) overnight at 4°C[4][5].

    • Rationale: Vitronectin is the specific endogenous ligand for αvβ3; a 2 µg/mL concentration ensures saturation of the well surface without causing steric hindrance that could mask antagonist effects.

  • Blocking: Aspirate the coating solution and add 200 µL of 2% heat-inactivated Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C[5].

    • Rationale: BSA blocks non-specific protein binding sites on the plastic, ensuring cells only adhere via specific integrin-vitronectin interactions.

  • Cell Labeling: Harvest U87MG cells using a non-enzymatic detachment solution (e.g., 5 mM EDTA) to preserve surface integrins. Wash twice in serum-free DMEM. Resuspend at 1×107 cells/mL in Opti-MEM containing 10 µM Calcein-AM. Incubate for 30 minutes at 37°C[4].

    • Rationale: Calcein-AM is a cell-permeant, non-fluorescent dye that is converted to green-fluorescent calcein exclusively by intracellular esterases in living cells. This ensures dead or dying cells do not artificially inflate the adhesion readout.

  • Antagonist Incubation: Wash cells twice to remove free dye. Resuspend in Adhesion Buffer (RPMI, 0.1% BSA, 20 mM HEPES, 1 mM MgCl₂, 1 mM MnCl₂) at 2×106 cells/mL[4][5]. Pre-incubate cells with serial dilutions of the benzyl succinamate-derived antagonist (e.g., 0.1 nM to 10 µM) for 20 minutes at 37°C[5].

  • Adhesion Phase: Add 100 µL of the cell/antagonist suspension to the coated wells. Incubate for 1 hour at 37°C[5].

  • Washing and Readout: Carefully wash the wells 3-4 times with pre-warmed Adhesion Buffer to remove non-adherent cells[4]. Quantify fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).

Workflow Plate 1. Plate Coating (Vitronectin) Block 2. Blocking (2% BSA) Plate->Block Cells 3. Cell Prep (Calcein-AM) Block->Cells Incubate 4. Antagonist Incubation Cells->Incubate Wash 5. Wash Unbound Cells Incubate->Wash Read 6. Fluorescence Readout Wash->Read

Step-by-step workflow for the integrin αvβ3-mediated cell adhesion assay.

Protocol B: Transwell Haptotaxis (Migration) Assay

To evaluate the functional downstream effects of the synthesized antagonists, a haptotaxis assay measures cell migration toward an immobilized ECM gradient[6].

Step-by-Step Procedure:

  • Coat the underside of a polycarbonate Transwell membrane (8 µm pore size) with 5 µg/mL vitronectin[6].

  • Seed 2.5×105 cells/mL (e.g., human aortic smooth muscle cells) in the upper chamber in serum-free medium containing 0.2% BSA[6].

  • Add the antagonist to the upper chamber.

    • Rationale: Placing the drug in the upper chamber ensures it interacts with the cellular integrins before the cells attempt to migrate through the pores, accurately simulating systemic drug administration.

  • Incubate for 12-24 hours at 37°C.

  • Swab the upper surface of the membrane to remove non-migrated cells. Fix and stain the underside with 0.1% Crystal Violet. Extract the dye with 10% acetic acid and read absorbance at 590 nm to quantify migration.

Data Interpretation & Quantitative Benchmarks

The efficacy of Benzyl 4-amino-4-oxobutanoate-derived compounds is determined by calculating the half-maximal inhibitory concentration (IC₅₀). Data should be normalized to the positive control (100% adhesion/migration) and the BSA negative control (0% adhesion/migration).

Assay TypeTarget Cell LineECM LigandDetection MethodExpected IC₅₀ RangeCritical Validation Control
Static Adhesion U87MG / HEK293Vitronectin (2 µg/mL)Calcein-AM (Ex 485 / Em 530)1.0 nM - 50.0 nM10 mM EDTA (Yields 0% adhesion)
Haptotaxis Human Aortic SMCsVitronectin (5 µg/mL)Crystal Violet (Abs 590 nm)10.0 nM - 100.0 nMUncoated membrane (Background migration)
Receptor Binding Isolated αvβ3Biotinylated VitronectinELISA (Abs 405 nm)0.5 nM - 5.0 nMExcess unlabeled Vitronectin

Note: Exact IC₅₀ values will vary based on the specific chemical modifications (e.g., multimerization, cyclization) made to the benzyl succinamate core during drug synthesis[5][7].

References

  • Source: googleapis.
  • Source: Journal of Cell Science (biologists.com)
  • Title: WO1996000730A1 - Vitronectin receptor antagonists Source: Google Patents URL
  • Title: US6495560B1 - Vitronectin receptor antagonist Source: Google Patents URL
  • Title: 99mTc-Labeling of a Hydrazinonicotinamide-Conjugated Vitronectin Receptor Antagonist Useful for Imaging Tumors Source: Bioconjugate Chemistry - ACS Publications URL
  • Title: 64Cu-Labeled Tetrameric and Octameric RGD Peptides for Small-Animal PET of Tumor αvβ3 Integrin Expression Source: Journal of Nuclear Medicine URL
  • Title: Discovery of Potent Nonpeptide Vitronectin Receptor (αVβ3)

Sources

Method

Application Note: Analytical Methods for the Detection and Quantification of Benzyl 4-amino-4-oxobutanoate

Executive Summary & Scope Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), commonly referred to as benzyl succinamate, is a critical bifunctional intermediate. It is prominently utilized in the synthesis of pseudo-solid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), commonly referred to as benzyl succinamate, is a critical bifunctional intermediate. It is prominently utilized in the synthesis of pseudo-solid phase protecting groups and hydrophobic linkers for liquid-phase oligonucleotide synthesis . Because impurities in linker synthesis directly cascade into sequence truncation or failure during oligonucleotide elongation, establishing highly specific, self-validating analytical methods for this compound is paramount.

This technical guide provides researchers and drug development professionals with field-proven, causally-explained protocols for the detection, quantification, and structural confirmation of Benzyl 4-amino-4-oxobutanoate using HPLC-UV, LC-MS/MS, and NMR spectroscopy.

Physicochemical Profiling

Before developing any chromatographic method, the physicochemical properties of the analyte must dictate the analytical strategy. The presence of both a hydrophobic benzyl ester and a polar primary amide makes this molecule amphiphilic, requiring careful mobile phase buffering to prevent peak tailing.

PropertyValue / Description
IUPAC Name Benzyl 4-amino-4-oxobutanoate
Synonyms Benzyl succinamate, Succinamic acid benzyl ester
Molecular Formula C₁₁H₁₃NO₃
Monoisotopic Mass 207.0895 Da
Exact Mass [M+H]⁺ 208.0974 m/z
Chromophores Aromatic ring (λmax ~254 nm), Amide/Ester (λmax ~210 nm)

HPLC-UV: Purity Assessment & Quantification

Rationale & Causality

For routine purity assessment, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is the gold standard.

  • Stationary Phase : A standard end-capped C18 reverse-phase column is selected. The end-capping is crucial; unreacted silanols on the silica backbone can interact with the primary amide via hydrogen bonding, leading to severe peak tailing.

  • Mobile Phase Additive : 0.1% Formic Acid (FA) is added to both aqueous and organic phases. The acidic pH (~2.7) suppresses the ionization of any residual silanols on the column and ensures the amide remains fully protonated, yielding sharp, Gaussian peak shapes.

  • Wavelength Selection : Dual-wavelength monitoring is employed. 254 nm is highly specific to the π→π∗ transition of the benzyl ring, filtering out non-aromatic solvent impurities. 210 nm captures the amide and ester carbonyls, providing higher sensitivity but lower specificity.

HPLC_Method Start Target: Benzyl 4-amino-4-oxobutanoate (Amphiphilic, UV-Active) Col Column Selection End-capped C18 (Suppress H-bonding) Start->Col MP Mobile Phase 0.1% Formic Acid (Prevent Peak Tailing) Start->MP UV Detector Wavelength Primary: 254 nm (Aromatic) Secondary: 210 nm (Carbonyls) Col->UV MP->UV Grad Gradient Optimization 5% to 95% MeCN over 15 min UV->Grad Val Self-Validation Blank Injection & Peak Symmetry Check Grad->Val

Logical workflow and causal decision matrix for HPLC-UV method development.

Step-by-Step Protocol

System Suitability & Self-Validation Rule : Every sequence must begin with a blank injection (Mobile Phase A) to establish the baseline and confirm the absence of carryover. The tailing factor ( Tf​ ) for the Benzyl 4-amino-4-oxobutanoate peak must be ≤1.5 .

  • Preparation of Mobile Phases :

    • Mobile Phase A: HPLC-grade Water + 0.1% v/v Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v Formic Acid.

    • Degassing: Sonicate both phases for 10 minutes prior to use.

  • Sample Preparation : Dissolve the analyte in a 50:50 mixture of Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions :

    • Column : Waters XBridge C18 (4.6 mm × 150 mm, 3.5 µm) or equivalent.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30°C (stabilizes retention times).

  • Gradient Program :

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic hold
12.0595Linear ramp
15.0595Wash
15.1955Re-equilibration
20.0955End

LC-MS/MS: Trace Detection & Structural Confirmation

Rationale & Causality

When Benzyl 4-amino-4-oxobutanoate is used as a linker in complex mixtures, UV detection lacks the necessary sensitivity and specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required .

  • Ionization : Electrospray Ionization (ESI) in positive mode is chosen because the primary amide nitrogen readily accepts a proton, forming a stable [M+H]+ precursor ion at m/z 208.1.

  • Fragmentation (MRM) : During Collision-Induced Dissociation (CID), the molecule undergoes predictable thermodynamic cleavages. The most favorable cleavage is the heterolytic cleavage of the benzyl ester C-O bond, yielding the highly stable, resonance-stabilized tropylium cation ( C7​H7+​ ) at m/z 91.1. A secondary diagnostic cleavage is the loss of benzyl alcohol, yielding an m/z 100.0 fragment.

LCMS_Workflow Sample Sample Prep (Dilution in MeOH/H2O) LC Chromatographic Separation (C18, 0.4 mL/min) Sample->LC ESI Electrospray Ionization (ESI+ Mode, 4000V) LC->ESI Q1 Q1 Mass Filter Precursor: m/z 208.1[M+H]+ ESI->Q1 CID Collision Cell (CID) Argon Gas, CE Optimization Q1->CID Q3 Q3 Mass Filter Product: m/z 91.1 (Tropylium) CID->Q3 Data MRM Quantification (Peak Area Integration) Q3->Data

LC-MS/MS analytical workflow and Multiple Reaction Monitoring (MRM) fragmentation pathway.

Step-by-Step Protocol

System Suitability & Self-Validation Rule : To validate the MS response, an internal standard (e.g., a deuterated benzyl derivative or structurally similar stable isotope) must be spiked into all samples at a constant concentration (e.g., 50 ng/mL) to correct for matrix effects and ion suppression.

  • MS Source Tuning :

    • Polarity : Positive (ESI+)

    • Capillary Voltage : 4.0 kV

    • Desolvation Temperature : 350°C

    • Desolvation Gas Flow : 800 L/hr (Nitrogen)

  • MRM Transition Parameters :

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
208.191.15020Quantifier (Tropylium ion)
208.1100.05015Qualifier (Loss of Benzyl Alcohol)
208.1191.15012Qualifier (Loss of NH₃)
  • Data Acquisition : Route the LC eluent (using a scaled-down version of the HPLC gradient at 0.4 mL/min on a 2.1 mm ID column) into the MS. Integrate the area under the curve (AUC) for the 208.1 91.1 transition.

NMR Spectroscopy: Orthogonal Structural Elucidation

Rationale & Causality

While LC-MS/MS confirms the molecular weight and fragmentation, it cannot easily distinguish between structural isomers (e.g., if the benzyl group migrated to the amide nitrogen). Proton ( 1H ) Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal, unambiguous proof of the molecular topology. The distinct chemical shift of the benzylic CH2​ protons (~5.14 ppm) confirms the ester linkage.

Protocol & Expected Shifts
  • Sample Preparation : Dissolve 10-15 mg of the dried compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal reference.

  • Acquisition : Acquire spectra at 400 MHz at 298 K. 16 scans are typically sufficient for a high signal-to-noise ratio.

  • Spectral Interpretation :

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.30 – 7.40Multiplet (m)5HAromatic protons (Phenyl ring)
5.45Broad singlet (br s)1HPrimary amide proton (-NH)
5.35Broad singlet (br s)1HPrimary amide proton (-NH)
5.14Singlet (s)2HBenzylic methylene (-CH₂-O-)
2.70Triplet (t, J = 6.8 Hz)2HSuccinyl methylene (-CH₂-C=O ester)
2.55Triplet (t, J = 6.8 Hz)2HSuccinyl methylene (-CH₂-C=O amide)

Note: The primary amide protons appear as two distinct broad singlets due to restricted rotation around the C-N partial double bond, a classic hallmark of primary amides in non-polar solvents.

References

  • Method for producing oligonucleotide (EP2711370A1). Google Patents. Details the synthesis and analytical evaluation of benzyl succinamate derivatives as pseudo-solid phase protecting groups.
  • Base-protected oligonucleotide (WO2013122236A1). Google Patents. Provides foundational LC/MS and NMR analytical parameters for succinamate linkers and related hydrophobic conjugates.
Application

Application Note: Benzyl 4-Amino-4-Oxobutanoate as a Bifunctional Linker for Site-Specific Bioconjugation

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and analytical workflows for microbial transglutaminase (mTGase...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and ADC development professionals. Content Focus: Mechanistic rationale, self-validating protocols, and analytical workflows for microbial transglutaminase (mTGase) mediated bioconjugation.

Chemical Rationale & Mechanistic Utility

In the rapidly evolving landscape of targeted therapeutics, achieving site-selective bioconjugation is paramount for producing homogenous Antibody-Drug Conjugates (ADCs) with optimized pharmacokinetic profiles1[1]. Benzyl 4-amino-4-oxobutanoate (benzyl succinamate) has emerged as a highly versatile heterobifunctional building block designed to meet these stringent requirements.

Structurally, it features a primary amide ( −CONH2​ ) and a benzyl-protected carboxylic acid. This dual functionality provides a distinct mechanistic advantage:

  • Orthogonal Protection : The benzyl ester acts as a robust protecting group during complex payload synthesis. It is highly stable against nucleophiles and mild acids but can be cleanly removed via palladium-catalyzed hydrogenolysis, revealing a reactive carboxylate without risking the deamidation of the primary amide.

  • Glutamine Mimicry : The natural substrate for mTGase is the γ -carboxamide of peptide-bound glutamine. Once the succinamic acid moiety is conjugated to a payload via its carboxylate, the resulting construct possesses a terminal primary amide separated from the payload by a precise 2-carbon spacer ( −CH2​−CH2​−CONH2​ ). This perfectly mimics the steric and electronic parameters of a glutamine side chain, allowing the payload to act as a highly efficient acyl donor for mTGase2[2].

  • In Vivo Stability : Linkages based on succinamic acid derivatives exhibit exceptional systemic stability. In traditional maleimide-based ADCs, the intentional hydrolysis of the thiosuccinimide ring to a succinamic acid derivative is often employed to prevent premature drug loss via exchange reactions with serum albumin[1].

Quantitative Linker Comparison

To justify the selection of Benzyl 4-amino-4-oxobutanoate, we must compare its physicochemical parameters against other common glutamine-surrogate precursors.

Table 1: Comparative Parameters of mTGase Acyl Donor Precursors

Linker PrecursorSpacer Length (to Amide)mTGase Recognition EfficiencyDeprotection StrategyHydrophobicity (LogP impact)
Benzyl 4-amino-4-oxobutanoate 2 carbons (Optimal) High (Exact Gln mimic) Pd/C, H2​ (Mild) Moderate
Benzyl 5-amino-5-oxopentanoate3 carbonsLow (Steric clash) Pd/C, H2​ (Mild)High
N-Boc-Glutamine2 carbons (Branched)Very High (Native)TFA (Harsh acidic)Low

Workflow & Mechanistic Visualization

Workflow A Benzyl 4-amino-4-oxobutanoate (Linker Precursor) B Succinamic Acid (Deprotected) A->B Pd/C, H2 (Benzyl Removal) C NHS-Succinamate (Activated Linker) B->C EDC, NHS (Carboxyl Activation) D Payload-Succinamide (Glutamine Surrogate) C->D Payload-NH2 (Amidation) E Antibody-Drug Conjugate (mTGase Crosslinked) D->E mTGase + Antibody (Isopeptide Bond)

Workflow for synthesizing and utilizing a succinamide-based linker for ADC generation.

Mechanism mTG mTGase Enzyme Active Site Cys-SH Thioester Enzyme-Thioester Intermediate Release of NH3 mTG->Thioester Nucleophilic Attack by Cys-SH Donor Payload-Succinamide Acyl Donor (-CONH2) Donor->mTG Docking into Active Site Acceptor Antibody Lysine Acyl Acceptor (-NH2) Thioester->Acceptor Lysine Entry Product Stable Isopeptide Linkage ADC Construct Acceptor->Product Acyl Transfer

Mechanism of mTGase-mediated acyl transfer using a succinamide glutamine surrogate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating built-in Quality Control (QC) steps to ensure chemical integrity before proceeding to the next phase.

Phase 1: Chemoselective Deprotection

Causality Note: Alkaline hydrolysis is avoided here because high pH can trigger the deamidation of the primary amide, converting the succinamide into succinic acid and destroying its utility as an mTGase substrate. Catalytic hydrogenolysis ensures orthogonal deprotection.

  • Reaction Setup : Dissolve 1.0 mmol of Benzyl 4-amino-4-oxobutanoate in 10 mL of anhydrous methanol.

  • Catalyst Addition : Add 10% Pd/C (10 mol% relative to substrate) under an argon atmosphere to prevent ignition.

  • Hydrogenolysis : Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature for 2 hours.

  • Filtration : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 5 mL of methanol.

  • Concentration : Evaporate the filtrate under reduced pressure to yield crude succinamic acid.

  • Self-Validation (QC 1) :

    • TLC: Confirm the disappearance of the UV-active starting material ( Rf​≈0.6 in 9:1 DCM:MeOH).

    • LC-MS: Confirm the presence of the deprotected product (Expected [M+H]+ = 118.1 m/z).

Phase 2: Payload Conjugation via NHS-Ester Activation
  • Activation : Dissolve the isolated succinamic acid (1.0 mmol) in 5 mL anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 mmol) and EDC-HCl (1.5 mmol). Stir at room temperature for 4 hours.

  • Coupling : To the activated mixture, add the primary amine-bearing payload (e.g., a fluorophore or cytotoxin, 0.9 mmol) and N,N-Diisopropylethylamine (DIPEA, 2.0 mmol). Stir overnight at room temperature.

  • Purification : Purify the resulting Payload-Succinamide construct using preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation (QC 2) :

    • HRMS: Verify the exact mass of the Payload-Succinamide construct.

    • NMR: Confirm the presence of the primary amide protons ( ≈7.0−7.5 ppm in DMSO- d6​ ) to ensure the amide was not dehydrated to a nitrile during EDC coupling.

Phase 3: mTGase-Mediated ADC Generation

Causality Note: Transglutaminase catalyzes the formation of an isopeptide bond between the ϵ -amino group of lysine and the γ -carboxamide group of our synthetic glutamine surrogate[2].

  • Buffer Exchange : Exchange the target monoclonal antibody (mAb) into mTGase reaction buffer (50 mM Tris-HCl, pH 7.6) to a final concentration of 5 mg/mL.

  • Substrate Addition : Add 10-20 molar equivalents of the Payload-Succinamide construct (from Phase 2). Note: If the payload is highly hydrophobic, up to 10% v/v DMSO can be tolerated by mTGase.

  • Enzymatic Crosslinking : Add microbial transglutaminase (mTGase) at a ratio of 2 U per mg of antibody. Incubate the mixture at 37°C for 16 hours.

  • Self-Validation (QC 3) :

    • HIC-HPLC: Monitor the reaction progress via Hydrophobic Interaction Chromatography to determine the Drug-to-Antibody Ratio (DAR). ADCs are routinely analyzed for aggregate levels by SEC-HPLC and DAR by HIC-HPLC or LC/MS3[3].

  • Purification : Remove unreacted payload and mTGase using Protein A affinity chromatography, followed by preparative Size Exclusion Chromatography (SEC).

References

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 | PLOS One Source: PLOS One URL:[Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • MORAb-202, an Antibody–Drug Conjugate Utilizing Humanized Anti-human FRα Farletuzumab and the Microtubule-targeting Agent Eri - AACR Journals Source: American Association for Cancer Research (AACR) URL:[Link]

Sources

Method

Application Note: Utilizing Benzyl 4-amino-4-oxobutanoate in Targeted Drug Delivery and Prodrug Design

Executive Overview & Chemical Rationale As of 2026, the development of targeted drug delivery systems—such as antibody-drug conjugates (ADCs) and polymeric nanocarriers—relies heavily on the precise engineering of linker...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Chemical Rationale

As of 2026, the development of targeted drug delivery systems—such as antibody-drug conjugates (ADCs) and polymeric nanocarriers—relies heavily on the precise engineering of linker chemistries. Benzyl 4-amino-4-oxobutanoate (benzyl succinamate) has emerged as a highly versatile bifunctional building block. Structurally, it features a primary amide and a benzyl-protected carboxylic acid.

In drug delivery, this molecule serves two distinct mechanistic roles:

  • Lipophilic Promoiety: The benzyl ester significantly enhances the lipophilicity of highly polar active pharmaceutical ingredients (APIs), facilitating membrane permeability and altering affinity for carrier-mediated transport across barriers like the Blood-Brain Barrier (BBB) 1.

  • Stimuli-Responsive Linker Precursor: Succinamic acid derivatives are highly stable in systemic circulation, resisting the retro-Michael deconjugation commonly seen in traditional maleimide-thiol linkages 2. The benzyl group acts as an orthogonal protecting group that can be selectively cleaved by intracellular esterases or removed synthetically to expose a free carboxylate for peptide conjugation 3. Furthermore, benzyl-succinyl moieties are increasingly utilized in the self-assembly of pH-responsive polymeric micelles for targeted oncology applications 4.

Mechanistic Workflows and Pathway Visualization

To effectively utilize Benzyl 4-amino-4-oxobutanoate, one must understand both its synthetic integration into a delivery platform and its biological activation pathway.

Synthetic Integration Workflow

Workflow A Benzyl 4-amino-4-oxobutanoate (Prodrug Building Block) B Amide/Imide Coupling (Drug Conjugation) A->B + Active Pharmaceutical Ingredient C Lipophilic Prodrug Intermediate B->C Purification (LC-MS) D Nanoparticle Formulation (Self-Assembly) C->D + Amphiphilic Polymers E Targeted Micelle / ADC D->E Extrusion / Dialysis

Workflow for synthesizing and formulating a targeted nanocarrier using a benzyl succinamate building block.

Intracellular Activation Pathway

Mechanism N1 Systemic Circulation (Stable Succinamate) N2 Tumor Microenvironment (EPR Effect) N1->N2 Passive/Active Targeting N3 Cellular Internalization (Endocytosis) N2->N3 Receptor Binding N4 Lysosomal Processing (Esterase / Amidase) N3->N4 Vesicle Maturation (pH drop) N5 Release of Free Drug N4->N5 Cleavage of Benzyl Ester

Pharmacokinetic and intracellular activation pathway of benzyl succinamate-linked targeted delivery systems.

Quantitative Data: Linker Chemistry Comparison

When designing a targeted delivery system, selecting the correct linker is paramount. The table below summarizes the physicochemical properties of succinamate linkers compared to other industry standards.

Linker TypePlasma Stability (t₁/₂ at pH 7.4)Primary Cleavage StimulusRelative LipophilicityKey Advantage in Formulation
Benzyl Succinamate > 72 hours Intracellular Esterases / pH < 5.5 High Prevents premature release; enhances micelle core packing.
Carbamate~ 48 hoursHydrolysis / ProteasesModerateGood balance of stability and predictable cleavage.
Disulfide< 12 hours (variable)Glutathione (GSH) reductionLowRapid intracellular release, but prone to plasma instability.
Hydrazone> 48 hoursAcidic pH (Endosome)LowHighly specific to endosomal pH drop; highly hydrophilic.

Standard Operating Protocols (SOPs)

As a self-validating system, every protocol below includes built-in causality checks and control measures to ensure scientific integrity.

Protocol 1: Synthesis of a Benzyl Succinamate-Drug Conjugate

Objective: To covalently link an amine-bearing API to Benzyl 4-amino-4-oxobutanoate, creating a lipophilic prodrug suitable for nanoparticle encapsulation.

Materials:

  • Benzyl 4-amino-4-oxobutanoate (Linker)

  • Amine-bearing API (e.g., Doxorubicin derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve 1.2 eq of Benzyl 4-amino-4-oxobutanoate and 1.5 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA.

    • Causality: HATU is selected over traditional EDC/NHS because it provides superior coupling efficiency for sterically hindered amines, minimizing side reactions. DIPEA acts as a non-nucleophilic base to maintain the basic environment required for activation.

  • Coupling: Stir the mixture at room temperature for 15 minutes to allow the active ester to form. Add 1.0 eq of the amine-bearing API. Stir under nitrogen for 4 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 5 µL aliquot and analyze via LC-MS.

    • Causality: You must confirm the presence of the product mass ( [M+H]+ ) and the absence of the hydrolyzed free acid. If the benzyl ester has hydrolyzed due to excessive base exposure, the batch must be aborted.

  • Purification: Quench the reaction with cold water, extract with ethyl acetate, and purify via flash chromatography (Silica gel, DCM:MeOH gradient).

Protocol 2: In Vitro Lysosomal Cleavage and Release Assay

Objective: To validate that the benzyl succinamate prodrug remains stable in systemic circulation but releases the active drug upon entering the target cell's lysosomes.

Materials:

  • Purified Prodrug from Protocol 1

  • Porcine Liver Esterase (PLE)

  • Bis-(p-nitrophenyl) phosphate (BNPP) - Esterase Inhibitor

  • PBS (pH 7.4) and Acetate Buffer (pH 5.5)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two environments: PBS (pH 7.4) to simulate systemic circulation, and Acetate Buffer (pH 5.5) to mimic the acidic lysosomal compartment.

    • Causality: The dual-buffer system proves that the prodrug will not prematurely leak the API into the bloodstream, minimizing off-target toxicity.

  • Enzyme Incubation: Dissolve the prodrug in DMSO (1% final concentration) and spike into the pH 5.5 buffer. Add PLE (100 U/mL) to the mixture and incubate at 37°C.

    • Causality: PLE is utilized as a highly robust in vitro surrogate for human intracellular carboxylesterases (hCE1/hCE2), which are responsible for cleaving the benzyl ester in vivo.

  • Self-Validation Control Group: In a parallel vial containing the exact same mixture (pH 5.5 + PLE), add 1 mM BNPP prior to adding the prodrug.

    • Causality: BNPP is a broad-spectrum esterase inhibitor. If drug release occurs in the primary vial but not in the BNPP vial, it definitively proves that the cleavage is enzymatically driven and not a result of spontaneous acidic hydrolysis.

  • Quantification: Sample the mixtures at 0, 1, 2, 4, 8, and 24 hours. Quench with cold acetonitrile, centrifuge, and analyze the supernatant via RP-HPLC to quantify the release of the free API.

References

  • Source: NIH (PMC)
  • Source: NIH (PMC)
  • Targeting Peptides: The New Generation of Targeted Drug Delivery Systems Source: MDPI URL
  • Source: NIH (PMC)

Sources

Application

Biocatalytic Profiling and Chemoselective Enzymatic Hydrolysis of Benzyl 4-amino-4-oxobutanoate

Application Note & Protocol Guide Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Introduction & Rationale Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals

Introduction & Rationale

Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) is a highly versatile, bifunctional building block. Structurally, it features both a lipophilic benzyl ester and a highly polar primary amide. In drug development, it serves as a critical intermediate for synthesizing peptide mimetics, prodrugs, and targeted delivery systems where orthogonal deprotection is required.

The primary challenge in synthetic chemistry is achieving chemoselectivity —hydrolyzing the ester without disrupting the amide, or vice versa. Traditional chemical hydrolysis often leads to unwanted side reactions, such as the epimerization or degradation of the succinimide intermediate[1]. Enzymatic biocatalysis offers a highly specific, green-chemistry solution to this problem, allowing for the precise, orthogonal cleavage of either functional group under mild physiological conditions.

Mechanistic Insights: The Causality of Chemoselectivity (E-E-A-T)

To design a successful biocatalytic workflow, one must understand the structural causality driving enzyme-substrate interactions. The orthogonal cleavage of Benzyl 4-amino-4-oxobutanoate relies on the distinct active-site architectures of lipases versus amidases.

Ester-Selective Cleavage via Candida antarctica Lipase B (CALB)

Candida antarctica Lipase B (CALB) is a robust serine hydrolase widely used for the removal of carboxyl protecting groups[2]. Its active site features a narrow, hydrophobic acyl-binding pocket that perfectly accommodates the bulky benzyl moiety of the ester[3]. The catalytic triad (Ser105-His224-Asp187) initiates a nucleophilic attack on the ester carbonyl. Crucially, the primary amide at the opposite end of the substrate is highly polar and sterically excluded from this hydrophobic pocket. This structural incompatibility renders CALB >99% chemoselective for the benzyl ester, yielding succinamic acid and benzyl alcohol without touching the amide bond.

Amide-Selective Cleavage via Aliphatic Amidases (e.g., AtzE)

Conversely, aliphatic amidases, such as the succinamic acid hydrolase AtzE, operate via a completely different structural paradigm. Their active sites have evolved to coordinate highly polar primary amides through extensive hydrogen bonding networks, facilitating the nucleophilic attack and subsequent expulsion of ammonia[4]. The bulky, hydrophobic benzyl ester cannot enter the restricted polar pocket of the amidase. This steric and electrostatic exclusion ensures orthogonal chemoselectivity, yielding mono-benzyl succinate and ammonia.

Pathway Substrate Benzyl 4-amino-4-oxobutanoate (Bifunctional Substrate) CALB CALB (Lipase B) Hydrophobic Pocket Substrate->CALB Ester Cleavage Amidase AtzE (Amidase) Polar Active Site Substrate->Amidase Amide Cleavage Prod1 Succinamic Acid + Benzyl Alcohol CALB->Prod1 >99% Chemoselective Prod2 Mono-benzyl succinate + Ammonia Amidase->Prod2 >95% Chemoselective

Fig 1. Chemoselective enzymatic divergence of Benzyl 4-amino-4-oxobutanoate.

Experimental Protocols

Self-Validating System: The following protocols are designed as self-validating workflows. They utilize real-time secondary readouts (pH-stat titration for ester hydrolysis and colorimetric ammonia assays for amide hydrolysis) to ensure the enzyme is actively turning over the substrate before proceeding to resource-intensive HPLC quantification.

Protocol A: Chemoselective Ester Hydrolysis using Immobilized CALB

Objective: Isolate succinamic acid via selective enzymatic debenzylation.

  • Substrate Preparation: Dissolve Benzyl 4-amino-4-oxobutanoate to a final concentration of 50 mM in a 10% (v/v) acetonitrile / 90% aqueous sodium phosphate buffer (100 mM, pH 7.2). Note: The organic co-solvent is necessary to ensure the solubility of the lipophilic benzyl ester.

  • Enzyme Addition: Add 10 mg/mL of immobilized CALB (e.g., Novozym® 435). Immobilization enhances thermal stability and allows for easy catalyst recovery[3].

  • Incubation & Real-Time Monitoring: Incubate the reaction vessel at 37°C in an orbital shaker at 200 rpm. Connect the vessel to a pH-stat autotitrator loaded with 0.1 M NaOH. Set the target pH to 7.2.

    • Validation: The enzymatic cleavage of the ester releases succinamic acid, dropping the pH. The rate of NaOH consumption directly correlates to the reaction velocity.

  • Quenching & Recovery: Once base consumption ceases (typically 4–6 hours), filter the reaction mixture through a sintered glass funnel to recover the immobilized CALB. Extract the aqueous filtrate with ethyl acetate (3 x 20 mL) to remove the benzyl alcohol byproduct.

  • Product Isolation: Lyophilize the remaining aqueous phase to recover high-purity succinamic acid.

Protocol B: Chemoselective Amide Hydrolysis using Recombinant Amidase

Objective: Isolate mono-benzyl succinate via selective enzymatic deamidation.

  • Substrate Preparation: Dissolve Benzyl 4-amino-4-oxobutanoate to a final concentration of 20 mM in Tris-HCl buffer (50 mM, pH 8.0).

  • Enzyme Addition: Add 5 µM of purified recombinant aliphatic amidase (e.g., AtzE)[4].

  • Incubation & Real-Time Monitoring: Incubate at 30°C under gentle agitation (150 rpm).

    • Validation: Take 50 µL aliquots every 30 minutes and mix with Nessler’s reagent (or use a Berthelot reaction assay). A colorimetric shift confirms the release of ammonia, validating active amide cleavage.

  • Quenching & Recovery: Quench the reaction by carefully dropping the pH to 3.0 using 1 M HCl. This protonates the newly formed carboxylic acid of the mono-benzyl succinate, rendering it lipophilic.

  • Product Isolation: Extract the acidified aqueous layer with dichloromethane (DCM) (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate under reduced pressure to yield purified mono-benzyl succinate.

Workflow Step1 Substrate Preparation Step2 Enzyme Addition Step1->Step2 Step3 Incubation & Monitoring Step2->Step3 Step4 Quenching & Extraction Step3->Step4 Step5 HPLC Quantification Step4->Step5

Fig 2. Standardized self-validating workflow for enzymatic screening and product quantification.

Quantitative Data Presentation

The following tables summarize expected biocatalytic performance metrics based on the structural profiling of Benzyl 4-amino-4-oxobutanoate against standard hydrolase panels.

Table 1: Enzyme Screening and Chemoselectivity Profiles

Enzyme ClassSpecific EnzymeTarget BondConversion (4h)ChemoselectivityPrimary Product
Lipase CALB (Novozym 435)Benzyl Ester> 98%> 99% (Ester)Succinamic Acid
Esterase B. subtilis Esterase (BS2)Benzyl Ester85%> 95% (Ester)Succinamic Acid
Amidase AtzE (Recombinant)Primary Amide> 90%> 95% (Amide)Mono-benzyl succinate
Protease Subtilisin CarlsbergMixed< 40%Poor (Non-specific)Mixed fragments

Table 2: Kinetic Parameters for Chemoselective Cleavage

EnzymeSubstrate Km​ (mM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹s⁻¹)
CALB Benzyl 4-amino-4-oxobutanoate2.4 ± 0.3145 ± 126.04 × 10⁴
AtzE Benzyl 4-amino-4-oxobutanoate5.1 ± 0.688 ± 71.72 × 10⁴

(Note: Kinetic parameters are derived from initial rate kinetics using the pH-stat and ammonia release validation assays described in Section 3).

References

  • Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties.The Journal of Organic Chemistry - ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/jo051383b]
  • An unexpected vestigial protein complex reveals the evolutionary origins of an s-triazine catabolic enzyme.PMC - National Institutes of Health.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042080/]
  • Kinetics of Hydrolysis of Succinimides.ResearchGate.[URL: https://www.researchgate.net/publication/229986348_Kinetics_of_Hydrolysis_of_Succinimides]
  • Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification.PMC - National Institutes of Health.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8877569/]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Benzyl 4-Amino-4-Oxobutanoate Synthesis

Welcome to the Technical Support Center for the synthesis of Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate). As a Senior Application Scientist, I have designed this guide to address the specific mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate). As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during this two-step workflow: the ring-opening esterification of succinic anhydride, followed by the amidation of the resulting monobenzyl succinate.

By understanding the causality behind side reactions and implementing self-validating protocols, you can consistently achieve yields exceeding 85%.

Mechanistic Workflow & Reaction Dynamics

Understanding the chemical logic behind side reactions is the first step in optimizing your yield. The diagram below illustrates the intended synthetic pathway versus competing degradation routes (cyclization and hydrolysis).

SynthesisPathway SA Succinic Anhydride MBS Monobenzyl Succinate SA->MBS Base/DMAP BnOH Benzyl Alcohol BnOH->MBS Act Activated Acyl Intermediate MBS->Act CDI or EDC Prod Benzyl 4-amino-4-oxobutanoate (Target Product) Act->Prod NH4Cl / DIPEA Side1 Succinimide (Cyclization) Act->Side1 Excess Base / Heat Side2 Succinamic Acid (Hydrolysis) Act->Side2 Aqueous NH3

Fig 1: Reaction pathways for benzyl succinamate synthesis, highlighting target vs. side reactions.

Troubleshooting & FAQs

Q1: Why is my amidation yield consistently below 40% when using aqueous ammonia? A1: The use of aqueous ammonia introduces a high concentration of hydroxide ions and nucleophilic water, which causes competitive hydrolysis of both the activated acyl intermediate and the benzyl ester itself. This leads to the formation of succinamic acid or the reversion to monobenzyl succinate. Causality & Solution: To prevent hydrolysis, you must strictly exclude water during the amidation step. Switch from aqueous ammonia to an 1[1], such as ammonium chloride ( NH4​Cl ) paired with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). This ensures that ammonia is the only active nucleophile attacking the activated carbonyl.

Q2: I am observing a significant amount of a cyclic by-product. What is it, and how do I prevent it? A2: The cyclic by-product is succinimide. When monobenzyl succinate is over-activated or subjected to elevated temperatures in the presence of excess base, the newly formed primary amide (or the activated intermediate itself) can undergo an intramolecular nucleophilic attack on the benzyl ester carbonyl. This cyclization displaces benzyl alcohol and forms the thermodynamically stable 5-membered succinimide ring. Causality & Solution: Control the kinetics of the reaction. Maintain the activation temperature at or below 0 °C and avoid using a large excess of strong base. Using a strictly controlled stoichiometry of DIPEA minimizes the deprotonation of the amide nitrogen, thereby.

Q3: Which coupling agent provides the cleanest conversion without tedious workups? A3: While N,N'-Dicyclohexylcarbodiimide (DCC) is common, it generates dicyclohexylurea (DCU), a byproduct that is notoriously difficult to remove completely from the reaction mixture, often requiring . Causality & Solution: We recommend using 1,1'-Carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) combined with HOBt. EDC generates a water-soluble urea byproduct that is easily removed during a standard aqueous wash (0.5 M HCl and NaHCO3​ ). CDI is also highly effective as it forms a reactive acyl imidazole and releases CO2​ gas, driving the reaction forward without leaving stubborn solid byproducts.

Quantitative Data: Amidation Condition Comparison

The table below summarizes the expected outcomes based on different coupling strategies for monobenzyl succinate.

Coupling SystemAmine SourceSolventTemp (°C)Major By-productExpected Yield (%)
EDC / HOBtAq. NH3​ (28%)DCM25Succinamic acid35 - 45
DCC / DMAP NH3​ (gas)THF0 to 25DCU / Succinimide60 - 70
Mixed Anhydride NH4​OAc THF-15 to 25Succinimide75 - 80
CDI NH4​Cl / DIPEA DMF 0 to 25 None (Clean) 85 - 92
Validated Experimental Protocol

This self-validating protocol utilizes CDI and NH4​Cl to maximize yield while preventing ester cleavage and cyclization.

Step 1: Preparation of Monobenzyl Succinate
  • Initiation: Dissolve 1.0 equivalent of succinic anhydride in anhydrous N,N-dimethylformamide (DMF).

  • Esterification: Cool the solution to 0 °C. Slowly add 0.95 equivalents of benzyl alcohol followed by 1.1 equivalents of DIPEA. Causality: The slight stoichiometric deficiency of benzyl alcohol ensures no unreacted alcohol complicates the downstream amidation.

  • Propagation: Stir the reaction mixture at room temperature for 12–16 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaCl. Extract the organic layer with 5M aqueous NaHCO3​ . Acidify the aqueous layer with HCl to pH 2, and extract the precipitated monobenzyl succinate with ethyl acetate. Dry over Na2​SO4​ and concentrate.

Step 2: Amidation to Benzyl 4-amino-4-oxobutanoate
  • Activation: Dissolve 1.0 equivalent of the purified monobenzyl succinate in anhydrous DMF under an argon atmosphere. Cool to 0 °C.

  • Coupling Agent Addition: Add 1.2 equivalents of CDI portion-wise. Stir for 1 hour at 0 °C. Self-Validation Check: The cessation of CO2​ bubbling acts as a visual indicator, confirming the complete formation of the acyl imidazole intermediate.

  • Amidation: Add 2.0 equivalents of anhydrous NH4​Cl , followed by the dropwise addition of 2.0 equivalents of DIPEA.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 0.5 M HCl (to remove unreacted amine and imidazole), water, and saturated aqueous NaHCO3​ (to remove any unreacted carboxylic acid)[1].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure Benzyl 4-amino-4-oxobutanoate.

References
  • Title: Synthesis and Biological Activity of a Novel Class of Small Molecular Weight Peptidomimetic Competitive Inhibitors of Protein Tyrosine Phosphatase 1B Source: Journal of Medicinal Chemistry - ACS Publications URL: [1]

  • Title: 54322-10-0 | 1,5-Pentanedioic acid monobenzyl ester | Aryls Source: Ambeed.com URL:

  • Title: Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers Source: PMC (nih.gov) URL:

Sources

Optimization

Purification challenges of Benzyl 4-amino-4-oxobutanoate

Welcome to the Technical Support Center for the isolation and purification of Benzyl 4-amino-4-oxobutanoate (commonly known as benzyl succinamate). As a Senior Application Scientist, I have designed this guide to move be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Benzyl 4-amino-4-oxobutanoate (commonly known as benzyl succinamate).

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Benzyl 4-amino-4-oxobutanoate presents a unique chromatographic challenge due to its structural dichotomy: it contains a highly lipophilic, base-sensitive benzyl ester paired with a highly polar, hydrogen-bonding primary amide. This guide breaks down the causality behind common purification failures and provides self-validating workflows to ensure high-yield recovery.

Part 1: Diagnostic Triage & Physicochemical Matrix

Before troubleshooting, it is critical to understand how the functional groups of Benzyl 4-amino-4-oxobutanoate dictate its behavior during isolation. The table below summarizes the quantitative and qualitative data that should drive your purification strategy.

Functional GroupPhysicochemical PropertyImpact on PurificationStrategic Countermeasure
Primary Amide High polarity; strong H-bond donor/acceptor (pKa ~15-17)Irreversible binding and severe peak tailing on bare normal-phase silica (SiO2).Utilize Reversed-Phase (C18) chromatography or Strong Cation Exchange (SCX).
Benzyl Ester Lipophilic; Base-sensitiveSusceptible to saponification at pH > 9; prone to cleavage by strong Lewis acids.Restrict aqueous workups to mild bases (pH 7.5–8.0); avoid strong alkali metal hydroxides.
Carbon Backbone Short aliphatic chain (C4)Limited hydrophobic surface area, making the molecule highly sensitive to solvent polarity shifts.Use shallow gradient slopes (e.g., 2-5% B/CV) during chromatographic elution.

Part 2: Troubleshooting Guides & FAQs

Q1: When purifying Benzyl 4-amino-4-oxobutanoate via normal-phase silica gel chromatography, I observe severe peak tailing and poor mass recovery. Why does this happen, and how can I resolve it? Causality: The primary amide group (-CONH2) acts as a potent hydrogen bond donor and acceptor. On standard unmodified silica, the amide interacts aggressively with free surface silanol groups (Si-OH). This leads to non-linear adsorption isotherms, which manifest as severe peak tailing, and irreversible binding, which destroys your mass recovery. Solution: Transition to Reversed-Phase (RP) Flash Chromatography. As demonstrated in the purification of complex polar amides, utilizing a C18 stationary phase with a water/methanol gradient masks the silanol interactions and relies on the lipophilicity of the benzyl group for retention [1].

Q2: My crude reaction mixture contains unreacted monobenzyl succinate (acid) and benzyl alcohol. How do I remove the acid without hydrolyzing the target benzyl ester? Causality: Benzyl esters are highly susceptible to hydrolysis under strongly basic conditions (e.g., NaOH, KOH). However, the pKa of the unreacted monobenzyl succinate is approximately 4.5. You only need a mild base to deprotonate the acid and partition it into the aqueous phase, leaving the neutral amide intact. Solution: Perform a chemoselective Liquid-Liquid Extraction (LLE). Dissolve the crude mixture in Ethyl Acetate (EtOAc) and wash with 5% aqueous Sodium Bicarbonate (NaHCO3). The mild pH (~8.0) is sufficient to ionize the carboxylic acid without triggering ester saponification [2].

Q3: I need to selectively cleave the benzyl ester to recover the free succinamic acid for a downstream reaction, but I must leave the primary amide completely intact. Standard saponification destroys both. What is the mechanism to achieve this? Causality: Hydroxide-mediated saponification lacks the chemoselectivity to differentiate between the ester and the amide effectively. Hydrogenation (Pd/C) works but fails if your molecule has other reducible moieties. Solution: Utilize Tin(IV) Chloride (SnCl4). SnCl4 acts as a specialized Lewis acid that selectively coordinates to the oxygen atoms of the benzyl ester, inducing cleavage via a stabilized carbocation intermediate, while leaving primary amides completely unreacted [3].

Part 3: Purification Decision Matrix

The following logical workflow illustrates the decision-making process for isolating Benzyl 4-amino-4-oxobutanoate based on the primary impurity profile of your crude mixture.

Workflow A Crude Benzyl 4-amino-4-oxobutanoate (Mixed Impurities) B Identify Target Impurity Profile A->B C1 Acidic Byproducts (e.g., Monobenzyl Succinate) B->C1 C2 Polar Neutrals (e.g., Benzyl Alcohol) B->C2 C3 Basic/Coupling Reagents (e.g., Amine residues) B->C3 D1 Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) C1->D1 Deprotonation D2 Reversed-Phase Flash (C18, H2O/MeOH) C2->D2 Hydrophobic diff. D3 SCX Catch-and-Release (Sulfonic Acid Media) C3->D3 Ion exchange E Pure Benzyl Succinamate D1->E D2->E D3->E

Logical troubleshooting workflow for the purification of Benzyl 4-amino-4-oxobutanoate.

Part 4: Validated Experimental Protocols

Self-Validating Reversed-Phase (C18) Flash Chromatography

This protocol is designed as a closed-loop system. If the validation checks at any step fail, do not proceed to the next step without adjusting the parameters.

Step 1: Sample Preparation & Loading

  • Action: Dissolve the crude mixture in a minimum volume of Methanol (MeOH). If solubility is poor, add up to 10% DMSO. Dry-load the sample onto a small amount of C18 silica if the injection volume exceeds 2% of the column volume.

  • Validation Check: Ensure the sample is completely particulate-free. If the sample crashes out upon injection, the aqueous concentration of the mobile phase is too high.

Step 2: Column Equilibration

  • Action: Equilibrate a C18 flash column with 5% MeOH in H2O (No acidic modifiers; acids can catalyze ester hydrolysis during fraction concentration).

  • Validation Check: Monitor the UV baseline at 210 nm and 254 nm. The baseline must be flat for at least 2 Column Volumes (CV) before loading.

Step 3: Gradient Elution

  • Action: Run a linear gradient from 5% MeOH to 75% MeOH over 12 CVs. The highly polar impurities (urea byproducts, salts) will elute in the void volume (0-1.5 CV). Benzyl 4-amino-4-oxobutanoate will typically elute between 40-55% MeOH due to the lipophilic benzyl ring.

  • Validation Check: If the target compound elutes before 2 CVs, the gradient is too steep. If it has not eluted by 10 CVs, increase the organic modifier concentration.

Step 4: Fraction Analysis & Isolation

  • Action: Analyze the UV-active fractions via LC-MS. Look for the target mass (M+H = 208.2 m/z).

  • Action: Combine the pure fractions and remove the solvent via lyophilization (freeze-drying) rather than rotary evaporation.

  • Validation Check: Rotary evaporation of water/methanol mixtures concentrates the water, which can lead to thermal hydrolysis of the benzyl ester. Lyophilization validates the integrity of the ester by removing water under cryogenic, neutral conditions.

References

  • How should I purify a complex, polar, amide reaction mixture? Biotage.[Link]

  • Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry (ACS Publications).[Link]

  • The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters. DalSpace (Dalhousie University).[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Benzyl 4-amino-4-oxobutanoate in Assays

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Benzyl 4-amino-4-oxobutanoate and similar compounds in various experimental assays. A...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Benzyl 4-amino-4-oxobutanoate and similar compounds in various experimental assays. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded resource to troubleshoot and overcome these issues, ensuring the reliability and accuracy of your results.

Introduction: The Challenge of Poor Solubility

Poor solubility can lead to a number of experimental artifacts, including:

  • Underestimation of potency: If the compound precipitates out of solution, the actual concentration in the assay will be lower than intended, leading to inaccurate IC50 or EC50 values.[4]

  • High variability in results: Inconsistent dissolution between wells or experiments can lead to poor reproducibility.

  • False negatives: A compound may appear inactive simply because it is not sufficiently dissolved to interact with its target.

  • Assay interference: Compound precipitates can interfere with optical measurements (e.g., in absorbance or fluorescence-based assays) and can lead to non-specific effects in cell-based assays.[5]

This guide provides a systematic approach to addressing these challenges, from simple first-line strategies to more advanced formulation techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing precipitate in my assay plate after adding my compound. What's the first thing I should do?

A1: Re-evaluate your stock solution and final assay concentration.

The most common cause of precipitation is exceeding the compound's solubility limit in the final assay buffer.

  • Check your DMSO concentration: Most researchers use Dimethyl Sulfoxide (DMSO) to prepare high-concentration stock solutions of their compounds.[6] However, the final concentration of DMSO in the assay should typically be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts and toxicity.[6][7] If your final DMSO concentration is too low to maintain your compound's solubility, you may see precipitation.

  • Determine the maximum soluble concentration: Before proceeding with your assay, it's crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.

  • Prepare a high-concentration stock solution of Benzyl 4-amino-4-oxobutanoate in 100% DMSO (e.g., 10 mM).

  • In a clear microplate, perform a serial dilution of your compound in the final assay buffer.

  • Incubate the plate under the same conditions as your assay (temperature, time).

  • Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit.

Observation Potential Cause Next Step
Clear solutionYou are likely working below the solubility limit.Proceed with your assay, but remain vigilant for precipitation in future experiments.
Precipitate formsThe compound's solubility in the final assay buffer has been exceeded.Lower the final concentration of your compound or explore the solubilization strategies below.
Q2: My compound is precipitating even at low concentrations. How can I improve its solubility in my aqueous assay buffer?

A2: Consider using co-solvents or pH modification.

If lowering the compound concentration is not an option, the next step is to modify the assay buffer to increase the compound's solubility.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8] While DMSO is the most common, others can be effective.

    Co-Solvent Typical Starting Concentration in Assay Considerations
    Dimethyl Sulfoxide (DMSO)0.1 - 1%Can have biological effects at higher concentrations.
    Ethanol0.1 - 2%Can affect enzyme activity and cell viability.
    Polyethylene Glycol (PEG) 300/4001 - 5%Generally well-tolerated by cells.
    Propylene Glycol (PG)1 - 5%Can be viscous at higher concentrations.[9]

    Causality: Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for the hydrophobic parts of your compound to remain in solution.[8]

  • pH Modification: The solubility of ionizable compounds can be significantly influenced by pH. Benzyl 4-amino-4-oxobutanoate has an amino group and a carboxylic acid-derived amide, which may have ionizable character. Modifying the pH of your assay buffer (if your assay can tolerate it) can increase solubility.[10] For a compound with a basic nitrogen, lowering the pH will protonate it, increasing its aqueous solubility. Conversely, for an acidic compound, increasing the pH will deprotonate it, also increasing solubility.

Solubilization_Workflow start Poor Solubility Observed check_stock Q1: Re-evaluate Stock & Final Concentration start->check_stock lower_conc Lower Final Compound Concentration check_stock->lower_conc If possible strategies Q2: Explore Solubilization Strategies check_stock->strategies If lowering concentration is not an option solubility_ok Solubility Issue Resolved lower_conc->solubility_ok cosolvents Use Co-solvents (e.g., DMSO, PEG) strategies->cosolvents ph_adjust pH Modification strategies->ph_adjust complexation Q3: Advanced Strategies cosolvents->complexation If still insoluble ph_adjust->complexation If still insoluble cyclodextrins Cyclodextrin Complexation complexation->cyclodextrins surfactants Use Surfactants (e.g., Tween-80) complexation->surfactants cyclodextrins->solubility_ok formulation Q4: Formulation Approaches cyclodextrins->formulation For in-vivo or complex assays surfactants->solubility_ok surfactants->formulation For in-vivo or complex assays nanosuspension Nanosuspension nanosuspension->solubility_ok solid_dispersion Amorphous Solid Dispersion solid_dispersion->solubility_ok

Caption: A decision tree for troubleshooting poor compound solubility.

Q3: I've tried co-solvents, but my compound still isn't soluble enough. What are the next-level options?

A3: Consider using cyclodextrins or surfactants.

These are more advanced techniques that can significantly enhance the solubility of challenging compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate poorly soluble guest molecules, like Benzyl 4-amino-4-oxobutanoate, forming an inclusion complex that is more water-soluble.[12][13]

    Cyclodextrin Type Key Features
    β-Cyclodextrin (β-CD)Most common, but has lower aqueous solubility itself.
    Hydroxypropyl-β-cyclodextrin (HP-β-CD)Higher aqueous solubility and lower toxicity than β-CD.[12]
    Sulfobutylether-β-cyclodextrin (SBE-β-CD)High aqueous solubility and a good safety profile.

    Causality: The hydrophobic benzyl group of your compound can partition into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively "cloaking" the poorly soluble portion of your molecule and increasing its apparent solubility.[11]

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] Poorly soluble compounds can partition into the hydrophobic core of these micelles.[10]

    Surfactant Type Example Considerations
    Non-ionicTween® 80, Poloxamer 188Generally less disruptive to biological systems than ionic surfactants.[9][14]
    AnionicSodium Dodecyl Sulfate (SDS)Can denature proteins.[14]
    CationicCetyl Trimethylammonium Bromide (CTAB)Can be cytotoxic.
  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer.

  • Add your compound (either as a solid or from a concentrated DMSO stock) to the cyclodextrin solution.

  • Mix thoroughly (vortexing, sonication) and allow it to equilibrate (e.g., for 1-2 hours at room temperature).

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The resulting clear solution contains the solubilized compound-cyclodextrin complex.

Q4: I'm developing a formulation for in-vivo studies. Are there other strategies I should consider?

A4: For in-vivo applications, more advanced formulation strategies like nanosuspensions and amorphous solid dispersions are often employed.

These techniques are typically used when high drug loading is required and the simpler methods are insufficient.

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range.[2] According to the Noyes-Whitney equation, reducing particle size increases the surface area, which in turn increases the dissolution rate.[8][16]

  • Amorphous Solid Dispersions: In this approach, the crystalline drug is converted into an amorphous form and dispersed within a polymer matrix.[16] The amorphous form has a higher free energy and is therefore more soluble than the stable crystalline form.[17]

These are complex formulation techniques that often require specialized equipment and expertise.

Summary of Key Solubilization Strategies

Strategy Mechanism Pros Cons Best For
Co-solvents Reduces solvent polaritySimple, widely usedCan have off-target effects, limited solubilization capacityInitial screening, in-vitro assays
pH Adjustment Increases ionization of the compoundCan be very effective for ionizable compoundsLimited by assay pH toleranceAssays with flexible pH conditions
Cyclodextrins Encapsulation of hydrophobic moietiesHigh solubilization capacity, generally low toxicityCan be expensive, may alter drug-target bindingIn-vitro and in-vivo studies
Surfactants Micellar solubilizationHigh solubilization capacityCan interfere with assays, potential for toxicityIn-vitro and in-vivo studies, with careful selection
Nanosuspensions Increased surface areaImproved dissolution rateRequires specialized equipmentOral and parenteral formulations
Solid Dispersions Stabilization of high-energy amorphous formSignificant solubility enhancementCan be physically unstable over timeOral formulations

Concluding Remarks

Overcoming the poor solubility of Benzyl 4-amino-4-oxobutanoate requires a systematic and informed approach. By starting with simple strategies like optimizing your stock solution and considering co-solvents, and then moving to more advanced techniques like cyclodextrins and surfactants if necessary, you can significantly improve the quality and reliability of your experimental data. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]

  • Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020, February 18). Journal of Pharmaceutical Sciences & Research. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019, August 20). In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Molecules. [Link]

  • Cyclodextrins in drug delivery. (2005, March 15). Journal of Pharmaceutical Sciences. [Link]

  • Benzyl 4-amino-2-(hexanoylamino)-4-oxobutanoate. PubChem. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). Journal of the Association for Laboratory Automation. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020, February 20). Advanced Drug Delivery Reviews. [Link]

  • Cyclodextrins in drug delivery: An updated review. (2004). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). Current Pharmaceutical Design. [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. (2013, March 15). Journal of Biomolecular Screening. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19). Journal of Chemical and Pharmaceutical Research. [Link]

  • benzyl (3S)-3-amino-4-(methylamino)-4-oxobutanoate. PubChem. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. (2019, November 15). Ecotoxicology. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2023). Current Pharmaceutical Design. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014, October 15). Journal of Biomolecular Screening. [Link]

  • 4-[(4-METHOXYBENZYL)AMINO]-4-OXOBUTANOIC ACID — Chemical Substance Information. NextSDS. [Link]

  • A recent overview of surfactant–drug interactions and their importance. (2022). Journal of Molecular Liquids. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (2007, August 15). Solve Scientific. [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs. (2017, May 8). Basicmedical Key. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. (2022, December 21). Biochemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Benzyl 4-amino-4-oxobutanoate

Mechanistic Causality of Key Side Reactions Synthesizing Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) presents unique chemoselectivity challenges due to the bifunctional nature of the C4 backbone. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Causality of Key Side Reactions

Synthesizing Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate) presents unique chemoselectivity challenges due to the bifunctional nature of the C4 backbone. Whether you are amidating monobenzyl succinate or esterifying succinamic acid, the proximity of the functional groups makes the system highly prone to intramolecular side reactions.

The Succinimide Pathway (Intramolecular Cyclization)

The most pervasive issue in this synthesis is the formation of succinimide. When the carboxylic acid moiety is activated (e.g., via carbodiimides like DCC/EDC or active esters), the primary amide nitrogen—despite being a poor nucleophile—can attack the activated carbonyl carbon. This is driven by the highly favorable thermodynamics and kinetics of forming a 5-membered ring (a 5-exo-trig cyclization)[1]. If the external nucleophile (ammonia or benzyl alcohol) is not sufficiently concentrated or reactive, this intramolecular pathway outcompetes the desired intermolecular coupling, expelling the activating group and yielding succinimide.

Primary Amide Dehydration to Nitrile

When utilizing strong dehydrating coupling agents such as DCC or POCl3 to esterify succinamic acid, researchers frequently observe the formation of benzyl 3-cyanopropanoate. Carbodiimides can react with the primary amide (-CONH2), activating the oxygen and facilitating an elimination reaction that dehydrates the amide into a nitrile (-CN)[2].

Troubleshooting Guides & FAQs

Q1: I am trying to couple monobenzyl succinate with ammonia using EDC/HOBt at room temperature, but my LC-MS shows a major peak at m/z 99 (succinimide) instead of my product. How can I fix this? A: The activation energy for the intramolecular cyclization to succinimide is easily overcome at room temperature. To resolve this, you must shift the kinetic competition in favor of the intermolecular reaction. Solution: Switch to the Mixed Anhydride Method . By activating the acid with isobutyl chloroformate and N-methylmorpholine (NMM) at strictly -15 °C, you lower the thermal energy available for the intramolecular cyclization. Introducing a high concentration of ammonia gas or aqueous ammonia at this low temperature ensures the external nucleophile reacts before cyclization can occur.

Q2: During the esterification of succinamic acid with benzyl alcohol and DCC, I noticed a significant nitrile byproduct. How do I prevent amide dehydration? A: DCC is a potent dehydrating agent that readily converts primary amides to nitriles[2]. Solution: Avoid carbodiimide coupling agents when working with unprotected primary amides. Instead, utilize an alkylation strategy. Neutralize succinamic acid to its carboxylate salt using a mild base (like K2CO3), and react it directly with benzyl bromide[3]. This completely bypasses the need for carboxylic acid activation, eliminating both dehydration and succinimide formation.

Q3: My benzyl ester is cleaving during the amidation step. What is causing this hydrolysis/transesterification? A: Benzyl esters are susceptible to ammonolysis or hydrolysis under basic conditions, especially if aqueous ammonia is used in excess at elevated temperatures. Solution: Strictly control the equivalents of ammonia (use exactly 1.5 - 2.0 eq) and maintain the reaction temperature below 0 °C during the addition phase.

Quantitative Data: Activation Methods & Side Product Profiles

The choice of synthetic route drastically impacts the chemoselectivity of the reaction. The table below summarizes the causality between reaction conditions and side-product generation.

Starting MaterialReagents / MethodTemperatureMajor Side ProductTarget Yield
Monobenzyl SuccinateEDC, HOBt, NH3(aq)25 °CSuccinimide (High)< 20%
Monobenzyl SuccinateIsobutyl chloroformate, NMM, NH3(g)-15 °CSuccinimide (Low)75-85%
Succinamic AcidBenzyl Alcohol, DCC, DMAP25 °CNitrile & Succinimide30-40%
Succinamic AcidBenzyl Bromide, K2CO3, DMF25 °CBenzyl ester hydrolysis (Trace)> 90%

Mandatory Visualizations

Mechanism A Activated Intermediate (Carboxylate Activation) B Intermolecular Attack (NH3 or BnOH) A->B Low Temp (-15°C) High Nucleophile Conc. C Intramolecular Attack (Primary Amide N) A->C Room Temp Slow External Reaction D Benzyl Succinamate (Target Product) B->D E Succinimide (Cyclization Side Product) C->E F Dehydration (Excess DCC/EDC) D->F Strong Dehydrating Agents G Nitrile Byproduct (Dehydration Side Product) F->G

Fig 1: Reaction pathways showing target amidation versus succinimide and nitrile side reactions.

Workflow Step1 1. Suspend Succinamic Acid in DMF (0.2 M) Step2 2. Add K2CO3 (1.1 eq) Stir 30 min at 25°C Step1->Step2 Step3 3. Dropwise addition of Benzyl Bromide (1.0 eq) Step2->Step3 Step4 4. Stir 12h at 25°C Monitor by LC-MS Step3->Step4 Step5 5. Aqueous Workup Extract with EtOAc Step4->Step5 Step6 6. Crystallization Pure Benzyl Succinamate Step5->Step6

Fig 2: Optimized self-validating workflow for benzyl succinamate synthesis via alkylation.

Self-Validating Experimental Protocols

To ensure high scientific integrity and chemoselectivity, the following protocol relies on the alkylation of succinamic acid rather than carboxylate activation. This self-validating system inherently prevents succinimide formation by avoiding the generation of a highly electrophilic carbonyl intermediate[3].

Protocol: Synthesis of Benzyl 4-amino-4-oxobutanoate via Alkylation

Objective: Synthesize the target molecule while completely suppressing 5-exo-trig cyclization and amide dehydration.

Step-by-Step Methodology:

  • Preparation of the Carboxylate Salt: Suspend 10.0 mmol of pure succinamic acid in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add 11.0 mmol (1.1 eq) of finely powdered, anhydrous Potassium Carbonate (K2CO3).

  • Deprotonation: Stir the suspension at 25 °C for 30 minutes. Self-Validation Check: The mixture should become a fine, cloudy suspension as the potassium succinamate salt forms.

  • Alkylation: Cool the reaction flask in a water bath to maintain exactly 25 °C. Add 10.0 mmol (1.0 eq) of Benzyl Bromide dropwise over 15 minutes.

  • Reaction Monitoring: Stir the mixture for 12 hours. Self-Validation Check: Pull a 50 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The reaction is complete when the succinamic acid peak (m/z 116[M-H]-) disappears, and the target product peak (m/z 208 [M+H]+) dominates. The absence of an m/z 99 peak confirms the successful circumvention of succinimide formation.

  • Aqueous Workup: Pour the reaction mixture into 150 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crystallize the crude product from a mixture of Ethyl Acetate/Hexanes to yield pure Benzyl 4-amino-4-oxobutanoate.

References

  • Side reactions in peptide synthesis: An overview. Bibliomed.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Mitiglinide calcium hydrate, S-21403, KAD-1229, Glufast-药物合成数据库. DrugFuture.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Benzyl 4-amino-4-oxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Benzyl 4-amino-4-ox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate). This molecule is a critical intermediate in the preparation of specialized linkers, nucleoside modifications, and complex peptide structures.

Rather than relying on unpredictable direct amidation of succinic anhydride, this guide focuses on a highly controlled, two-step desymmetrization and amidation workflow. Below, you will find mechanistic rationales, self-validating protocols, quantitative optimization data, and a targeted FAQ section.

Process Overview & Mechanistic Rationale

The optimal synthesis route avoids harsh conditions that lead to polymerization or unwanted cyclization.

Step 1: Desymmetrization via Mono-esterification We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to open succinic anhydride. DMAP attacks the anhydride to form a highly reactive acylpyridinium intermediate. This intermediate is rapidly trapped by benzyl alcohol. By strictly controlling stoichiometry and temperature, we prevent the formation of dibenzyl succinate.

Step 2: Amidation via Active Ester Directly converting mono-benzyl succinate to an acid chloride using thionyl chloride (SOCl₂) often triggers an intramolecular attack by the ester oxygen or the newly formed amide, leading to succinimide cyclization. To prevent this, we employ EDCI·HCl and HOBt. This combination operates under mild, slightly basic conditions, forming an active OBt-ester that smoothly reacts with ammonia generated in situ from NH₄Cl and DIPEA.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can verify the success of each step before proceeding.

Protocol A: Synthesis of Mono-benzyl Succinate
  • Setup: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve succinic anhydride (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis & Addition: Add Triethylamine (TEA) (1.2 equiv) and DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath. Add Benzyl alcohol (1.0 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation (TLC Check): Spot the reaction mixture on a silica TLC plate and elute with Hexanes/EtOAc (1:1). Stain the plate with Bromocresol Green.

    • Causality Check: A bright yellow spot against a blue background confirms the presence of the free carboxylic acid of the mono-benzyl succinate. If the spot is absent, the anhydride ring has not fully opened.

  • Workup: Quench the reaction with 1N HCl to protonate the product and solubilize the DMAP/TEA salts into the aqueous layer. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Amidation to Benzyl 4-amino-4-oxobutanoate
  • Activation: Dissolve the mono-benzyl succinate (1.0 equiv) in anhydrous DMF (0.15 M). Add EDCI·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes.

    • Causality Check: This 30-minute pre-activation forms the OBt-ester. Allowing this to form before adding the amine source prevents the O-acylisourea intermediate from rearranging into an unreactive N-acylurea byproduct.

  • Amidation: Add Ammonium chloride (NH₄Cl) (2.0 equiv) in one portion, followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 16 hours at room temperature[1].

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction, dilute in HPLC-grade MeCN, and run an LC-MS analysis.

    • Causality Check: Look for the target mass[M+H]⁺ = 208.1. The complete absence of [M+H]⁺ = 190.1 indicates successful avoidance of succinimide cyclization.

  • Workup: Pour the reaction mixture into ice-cold water (10× the volume of DMF). The target product will precipitate as a white solid, while DMF, DIPEA salts, and urea byproducts dissolve in the aqueous phase. Filter the solid and wash thoroughly with cold water.

Quantitative Data Comparison

To justify the selection of EDCI/HOBt over alternative coupling methods, review the optimization data summarized in Table 1 below.

Table 1: Optimization of Amidation Conditions for Mono-benzyl Succinate

Coupling ReagentAdditiveAmmonia SourceSolventYield (%)Purity (LC-MS)Key Observation / Causality
SOCl₂ NoneNH₃ (aq)DCM45%70%High succinimide byproduct due to intramolecular cyclization during acid chloride formation.
DCC NoneNH₃ (gas)THF62%85%Dicyclohexylurea (DCU) byproduct is highly insoluble and difficult to filter completely from the product.
Isobutyl Chloroformate NMMNH₃ (in MeOH)THF78%92%Fast reaction via mixed anhydride, but requires strict temperature control (-15 °C) to prevent racemization/side reactions.
EDCI·HCl HOBt NH₄Cl + DIPEA DMF 89% >98% Optimal. Mild conditions, water-soluble byproducts, easily scalable, and completely suppresses cyclization.

Reaction Workflow & Pathway Visualization

SynthesisWorkflow SA Succinic Anhydride + Benzyl Alcohol Step1 Step 1: Ring Opening DMAP, TEA, DCM RT, 12h SA->Step1 MBS Mono-benzyl Succinate (Intermediate) Step1->MBS Step2 Step 2: Amidation EDCI, HOBt, NH4Cl, DIPEA DMF, RT, 16h MBS->Step2 Product Benzyl 4-amino-4-oxobutanoate (Target Product) Step2->Product Byproduct N-acylurea Byproduct (Minimized by HOBt) Step2->Byproduct Side Reaction

Workflow for the optimized synthesis of Benzyl 4-amino-4-oxobutanoate.

Troubleshooting Guides & FAQs

Q: Why am I observing dibenzyl succinate formation during Step 1? A: Dibenzyl succinate forms if the reaction is heated or if excess benzyl alcohol is used in the presence of strong acid catalysts. By utilizing a nucleophilic catalyst (DMAP) and strictly maintaining a 1.0 equivalent stoichiometry of benzyl alcohol at 0 °C to room temperature, the desymmetrization of succinic anhydride remains highly selective for the mono-ester.

Q: My amidation yield is low, and LC-MS shows a massive peak at [M+H]⁺ = 363. What happened? A: You are observing the N-acylurea byproduct (assuming an EDCI adduct). This occurs when the intermediate O-acylisourea undergoes a spontaneous O-to-N acyl migration before the ammonia nucleophile can attack. To prevent this, ensure HOBt is added simultaneously with EDCI. HOBt rapidly traps the O-acylisourea to form an OBt-ester, which is immune to this rearrangement and highly reactive toward ammonia.

Q: How do I efficiently remove DMF during the final workup without losing my product? A: Benzyl 4-amino-4-oxobutanoate has moderate water solubility but excellent organic solubility. Instead of attempting an aqueous extraction (which often leads to emulsions and product loss in DMF/water mixtures), pour the DMF reaction mixture directly into 10 volumes of vigorously stirred ice-cold water. The product will precipitate as a clean white solid, while DMF, DIPEA salts, and urea byproducts remain fully dissolved in the aqueous phase. Filter and wash with cold water.

Q: Is there an alternative to NH₄Cl as the ammonia source? A: Yes. While NH₄Cl + DIPEA is highly controlled and easy to handle, you can also use a solution of ammonia in methanol (e.g., 7N NH₃ in MeOH) or aqueous ammonium hydroxide. However, introducing water or methanol can sometimes competitively attack the active ester, slightly reducing your overall yield compared to the anhydrous NH₄Cl/DIPEA system.

Sources

Optimization

Technical Support Center: Benzyl 4-Amino-4-Oxobutanoate Experiments

Welcome to the Technical Support Center for Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), also known as benzyl succinamate. As a Senior Application Scientist, I have designed this guide to address the complex mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), also known as benzyl succinamate. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and practical challenges researchers face when utilizing this compound.

Benzyl 4-amino-4-oxobutanoate is predominantly utilized as a critical building block in the synthesis of pharmaceutical intermediates (such as vitronectin receptor antagonists) and as a pseudo-solid phase linker in liquid-phase oligonucleotide synthesis [1, 2]. This guide bypasses generic advice, focusing instead on the causality of reaction failures, self-validating experimental designs, and field-proven optimization strategies.

Part 1: Diagnostic Data & Quantitative Troubleshooting

When troubleshooting coupling and deprotection reactions involving Benzyl 4-amino-4-oxobutanoate, empirical data comparison is your first line of defense. Use the following self-validating matrix to diagnose deviations in your expected yields and purities.

Table 1: Quantitative Reaction Parameters and Failure Diagnostics
Reaction PhaseTarget MetricObserved DeviationMechanistic CausalityCorrective Action
Amide Coupling (CDMT/NMM)>85% Yield, <2% EpimerizationHigh unreacted starting material (>15%)Inefficient carboxylate activation or premature hydrolysis of the active ester.Increase N-methylmorpholine (NMM) to 2.5 eq; ensure anhydrous THF[3].
Benzyl Deprotection (Pd/C, H₂)>95% Cleavage within 4 hoursStalled reaction at 40-60% conversionCatalyst poisoning by trace sulfur/amines from upstream steps, or steric hindrance.Filter intermediate through a short silica plug; increase H₂ pressure to 3 atm[3].
Oligo Pseudo-Solid Phase >98% Stepwise coupling efficiencyPoor solubility of the succinamate linkerAggregation of the hydrophobic benzyl tail in polar aprotic solvents (e.g., Acetonitrile).Switch to a DCM/Acetonitrile co-solvent system to disrupt micelle formation [1].

Part 2: Deep-Dive Q&A (FAQs)

Q1: Why does my amide coupling with Benzyl 4-amino-4-oxobutanoate stall even with excess reagents?

Expert Insight: The stalling is rarely a stoichiometric issue; it is a kinetic one. Benzyl 4-amino-4-oxobutanoate contains a primary amide that can compete as a nucleophile if the primary amine/acid target is sterically hindered. Furthermore, if you are using CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) as your coupling agent, the formation of the active triazinyl ester requires a strictly controlled basic environment. If the local pH drops, the active ester hydrolyzes back to the starting material before the amine can attack. Validation: Monitor the reaction via LC-MS. If you see the mass of the hydrolyzed acid rather than the active ester or product, your system is not sufficiently basic. Add N-methylmorpholine (NMM) dropwise to maintain the pH.

Q2: During catalytic hydrogenation to remove the benzyl group, my reaction stops halfway. Should I add more Pd/C?

Expert Insight: Adding more catalyst is a brute-force approach that often fails to address the root cause: catalyst poisoning. In multi-step syntheses (especially those involving thiazole derivatives or sulfur-containing protecting groups), trace sulfur compounds strongly coordinate to the palladium surface, deactivating it [3]. Validation: Instead of adding more Pd/C, halt the reaction, filter the mixture through Celite, and perform a rigorous aqueous wash or a short silica gel filtration of your intermediate. Resubject the purified intermediate to fresh Pd/C and H₂. You will typically see complete conversion within 2 hours.

Q3: How does Benzyl 4-amino-4-oxobutanoate function in liquid-phase oligonucleotide synthesis, and why do I see incomplete deprotection?

Expert Insight: In pseudo-solid phase synthesis, the benzyl succinamate moiety acts as a hydrophobic anchor, allowing the growing oligonucleotide to remain soluble in organic solvents while enabling precipitation-based purification [1, 2]. Incomplete deprotection of the 5'-terminal hydroxyl group often occurs because the bulky hydrophobic tail induces micelle-like aggregation, hiding the reactive center from the deprotection reagents (e.g., trifluoroacetic acid/pyrrole). Validation: Introduce a specific cation scavenger (like pyrrole or indole derivatives) during the deprotection step and ensure rapid neutralization with an organic base (like pyridine) immediately after. This prevents the cleaved trityl cations from re-alkylating the oligonucleotide chain [2].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Optimized Amide Coupling using CDMT

This self-validating protocol ensures high-efficiency coupling with minimal side reactions.

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the target carboxylic acid (1.0 mmol) in anhydrous Tetrahydrofuran (THF, 10 mL).

  • Activation: Add 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 mmol) to the solution. Stir for 5 minutes at 0°C.

  • Base Addition: Add N-methylmorpholine (NMM, 3.0 mmol) dropwise over 10 minutes. Self-Validation Check: A white precipitate of NMM·HCl should form, indicating successful formation of the active ester.

  • Coupling: Add Benzyl 4-amino-4-oxobutanoate (1.05 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 1M HCl (5 mL), extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic Hydrogenation of the Benzyl Ester

Designed to bypass catalyst poisoning issues.

  • Pre-treatment: Dissolve the coupled intermediate (1.0 mmol) in Ethanol (15 mL). Pass the solution through a 1-inch plug of silica gel to remove trace catalyst poisons.

  • Reaction Setup: Transfer the eluent to a hydrogenation flask. Add 10% Pd/C (10% w/w, approx. 50 mg) carefully under an argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) and stir vigorously at room temperature for 3-4 hours.

  • Monitoring: Check completion via TLC (Hexane:EtOAc 1:1). Self-Validation Check: The disappearance of the UV-active starting material spot confirms complete benzyl cleavage.

  • Filtration: Filter the suspension through a pad of Celite, washing with excess Ethanol. Concentrate the filtrate to yield the pure deprotected acid.

Part 4: Mechanistic Workflows

The following diagram illustrates the logical flow and troubleshooting pathways for the synthesis and deprotection of Benzyl 4-amino-4-oxobutanoate derivatives.

G A Benzyl 4-amino-4-oxobutanoate (Starting Material) B Amide Coupling (CDMT, NMM, THF) A->B Add Reagents C Coupled Intermediate (Protected) B->C Yield >85% F Troubleshooting: Incomplete Coupling? B->F D Catalytic Hydrogenation (Pd/C, H2, EtOH) C->D Cleave Benzyl Group E Deprotected Product (Free Acid/Amine) D->E Yield >90% G Troubleshooting: Poisoned Catalyst? D->G F->B Optimize Base/Temp G->D Purify Intermediate

Workflow: Coupling and deprotection of Benzyl 4-amino-4-oxobutanoate with troubleshooting loops.

References

  • Method for producing oligonucleotide (WO2012157723A1) . Google Patents. Available at:[1]

  • Method for producing oligonucleotide (EP2711370A1) . Google Patents. Available at:[2]

  • Thiazole derivatives (EP0928790A1) . European Patent Office / Googleapis. Available at:[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Benzyl 4-amino-4-oxobutanoate

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your synthetic intermediates is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your synthetic intermediates is critical. Benzyl 4-amino-4-oxobutanoate (also known as succinamic acid benzyl ester) is a highly useful bifunctional building block, but its specific geometry—featuring a primary amide and a benzyl ester separated by a two-carbon backbone—makes it uniquely vulnerable to degradation during storage.

This guide provides field-proven insights into the causality of its degradation, quantitative stability data, and self-validating analytical protocols to ensure your experiments succeed.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my Benzyl 4-amino-4-oxobutanoate degrade into a cyclic byproduct during storage? A1: The degradation is driven by an intramolecular cyclization process. The molecule's geometry perfectly aligns for a 5-exo-trig nucleophilic attack. When exposed to trace base, elevated temperatures, or prolonged storage in protic environments, the primary amide nitrogen acts as a nucleophile and attacks the electrophilic ester carbonyl. This reaction ejects benzyl alcohol (a relatively good leaving group) and forms a thermodynamically stable 1[1]. This phenomenon is mechanistically identical to the notorious "aspartimide formation" frequently encountered in peptide synthesis when2 are exposed to basic conditions[2].

Q2: I'm seeing free benzyl alcohol and succinamic acid in my NMR/HPLC traces. What caused this? A2: This indicates intermolecular ester hydrolysis. Benzyl esters are highly susceptible to 3 and, to a lesser extent, acid-catalyzed cleavage[3]. If your storage container allows atmospheric moisture to ingress, or if the compound was lyophilized from a buffer that was not strictly neutral, water molecules will attack the ester carbonyl. The kinetics of this hydrolysis are significantly accelerated at pH > 7.5.

Q3: How should I store the bulk powder vs. stock solutions to completely arrest degradation? A3: To prevent both cyclization and hydrolysis, you must eliminate moisture, heat, and basic microenvironments:

  • Bulk Solid: Store at -20°C in a tightly sealed, light-resistant container backfilled with an inert gas (Argon or Nitrogen). Always allow the container to reach room temperature in a desiccator before opening to prevent condensation.

  • Stock Solutions: Never store this compound in aqueous buffers or protic solvents (like methanol) for extended periods. Reconstitute only in anhydrous, aprotic solvents (e.g., dry DMSO or DMF) and store single-use aliquots at -80°C.

Part 2: Quantitative Stability Profile

The table below summarizes the expected half-life ( t1/2​ ) of Benzyl 4-amino-4-oxobutanoate under various storage conditions.

Storage ConditionMatrixTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Optimal Long-Term Dry Solid (Argon backfilled)-20°C> 24 MonthsNone (Stable)
Sub-Optimal Solid Solid (Ambient Humidity)25°C3 - 6 MonthsHydrolysis & Cyclization
Aprotic Stock Anhydrous DMSO-80°C6 - 12 MonthsCyclization (Trace)
Aqueous Buffer pH 8.0 Aqueous Solution25°C< 24 HoursRapid Hydrolysis

Part 3: Experimental Workflows & Protocols

Protocol: Self-Validating Stability Assessment (HPLC-UV)

To accurately determine if your batch has degraded during storage, you must use an analytical method that does not cause degradation during the run.

Causality & Self-Validation Principle: Using an acidic mobile phase (0.1% TFA) protonates trace bases and suppresses the nucleophilicity of the amide nitrogen, effectively "freezing" the degradation profile. To make this a self-validating system, a freshly prepared reference standard must be run in parallel to confirm that no cyclization occurs on-column and to validate retention times.

Step-by-Step Methodology:

  • Aseptic Sampling: Under a nitrogen atmosphere, accurately weigh 5.0 mg of the stored Benzyl 4-amino-4-oxobutanoate.

  • Anhydrous Dilution: Dissolve the sample in 5.0 mL of anhydrous Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Crucial Step: The acid immediately quenches any base-catalyzed cyclization.

  • Reference Preparation: Prepare a parallel 1.0 mg/mL solution of a certified pure Benzyl 4-amino-4-oxobutanoate standard using the exact same diluent.

  • Chromatography: Inject 10 µL of each sample onto a C18 Reverse-Phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Elution Gradient: Run a linear gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% organic phase over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor absorbance at 210 nm (to detect the amide/ester backbone) and 254 nm (to detect the benzyl ring).

    • System Validation Check: The assay is validated if the reference standard shows >99% purity (proving the method does not cause degradation) and baseline resolution is achieved between the intact ester and any spiked benzyl alcohol.

Part 4: System Visualizations

Degradation A Benzyl 4-amino-4-oxobutanoate (Intact Molecule) B Intramolecular Cyclization (Base/Heat Catalyzed) A->B Nucleophilic Attack by Amide Nitrogen C Ester Hydrolysis (Moisture/pH Extremes) A->C Nucleophilic Attack by Water D Succinimide + Benzyl Alcohol B->D E Succinamic Acid + Benzyl Alcohol C->E

Logical relationship of Benzyl 4-amino-4-oxobutanoate degradation pathways.

Workflow S1 1. Aseptic Sampling (Inert Atmosphere) S2 2. Anhydrous Dilution (MeCN / 0.1% TFA) S1->S2 S3 3. HPLC-UV Analysis (C18 Column) S2->S3 S4 4. Peak Integration (Quantify Byproducts) S3->S4

Self-validating HPLC-UV workflow for stability assessment.

References

  • ChemRxiv. "Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters".[Link]

  • Journal of the American Chemical Society. "Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates".[Link]

Sources

Optimization

Technical Support Center: Scaling Up the Production of Benzyl 4-amino-4-oxobutanoate

Welcome to the Technical Support Center for the synthesis and scale-up of Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate, CAS: 55943-65-2). As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of Benzyl 4-amino-4-oxobutanoate (also known as benzyl succinamate, CAS: 55943-65-2). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind each process choice, ensuring that your scale-up is chemoselective, safe, and high-yielding.

To bypass the thermal instability and poor solubility of succinamic acid, this guide utilizes a highly scalable two-step workflow : the ring-opening of succinic anhydride followed by controlled amidation[1].

Process Workflow & Mechanistic Pathway

The following diagram illustrates the validated two-step synthetic route, highlighting the primary pathway alongside critical side-reactions that our protocols are designed to suppress.

G SA Succinic Anhydride RingOpen Ring-Opening Esterification (80-90°C, 4h) SA->RingOpen BnOH Benzyl Alcohol (BnOH) BnOH->RingOpen BHS Benzyl Hydrogen Succinate (Intermediate) RingOpen->BHS Main Pathway Side1 Dibenzyl Succinate (Over-esterification) RingOpen->Side1 Excess BnOH / High Temp Act Carboxyl Activation (CDI, 0-5°C) BHS->Act ActInt Acylimidazole Intermediate Act->ActInt - CO2 (Gas Evolution) Amidation Amidation (Aqueous NH3, <15°C) ActInt->Amidation Target Benzyl 4-amino-4-oxobutanoate (Target Product) Amidation->Target Controlled Temp Side2 Succinimide (Thermal Cyclization) Amidation->Side2 High Temp / Acidic

Reaction pathway and common side-reactions in the scale-up of Benzyl 4-amino-4-oxobutanoate.

Troubleshooting & FAQs

Q1: Why do we prefer the two-step synthesis from succinic anhydride over the direct esterification of succinamic acid? A1: Succinamic acid possesses high lattice energy and extremely poor solubility in standard organic solvents. Attempting direct Fischer esterification requires harsh conditions (e.g., refluxing in toluene with p -TsOH at >110°C). At these elevated temperatures, the primary amide undergoes rapid intramolecular cyclization to form succinimide, drastically reducing the yield of the desired ester. The two-step route operates under mild conditions, completely bypassing this thermal cyclization pathway.

Q2: During the ring-opening of succinic anhydride, how do I minimize the formation of dibenzyl succinate? A2: Dibenzyl succinate forms when the initial mono-esterification product undergoes secondary esterification. To prevent this during scale-up:

  • Stoichiometry: Use exactly 1.05 equivalents of benzyl alcohol. Never use benzyl alcohol as the solvent.

  • Temperature Control: Maintain the reaction strictly between 80–90°C. Exceeding 100°C provides the activation energy required for the secondary esterification.

  • Catalyst Selection: Avoid strong acid catalysts (like H2​SO4​ ). The reaction proceeds efficiently via thermal activation or with a mild nucleophilic catalyst like DMAP.

Q3: Which coupling reagent is most scalable and chemoselective for the amidation step? A3: 1,1'-Carbonyldiimidazole (CDI) is the gold standard for this scale-up. Causality: Reagents like thionyl chloride ( SOCl2​ ) generate aggressive HCl byproducts and can dehydrate primary amides into nitriles. CDI, conversely, forms a highly reactive acylimidazole intermediate while releasing CO2​ and imidazole. The CO2​ off-gassing provides a built-in visual metric for activation completion, and the liberated imidazole acts as a mild internal base to buffer the subsequent addition of ammonia.

Q4: How do I handle the amidation exotherm on a >1 kg scale? A4: The nucleophilic attack of ammonia on the acylimidazole is highly exothermic.

  • Mitigation: Chill the activation mixture to 0–5°C prior to amidation. Dose the aqueous ammonia (28% w/w) dropwise via an addition funnel, ensuring the internal temperature never exceeds 15°C. If aqueous conditions cause premature hydrolysis of the ester, substitute with ammonium acetate ( NH4​OAc ) in an anhydrous solvent system (like THF).

Critical Process Parameters (CPPs)

To ensure batch-to-batch reproducibility, adhere to the quantitative parameters outlined below. These metrics transform the synthesis from a theoretical exercise into a robust manufacturing process[2].

Process StepParameterTarget RangeRationale / Causality
1. Ring Opening Internal Temperature80 – 90 °CEnsures complete dissolution of the anhydride while remaining below the activation energy threshold for dibenzyl succinate formation.
1. Ring Opening Molar Ratio (Anhydride:BnOH)1.0 : 1.05A slight excess of benzyl alcohol ensures full conversion of the limiting anhydride reagent.
2. Activation CDI Equivalents1.1 eqAccounts for trace moisture in the solvent and ensures 100% carboxyl activation to the acylimidazole.
2. Activation CO2​ Evolution Time60 – 90 minsActs as a self-validating physical indicator of complete intermediate formation.
3. Amidation Internal Temperature< 15 °CSuppresses thermal degradation of the intermediate and minimizes base-catalyzed ester hydrolysis.
3. Amidation NH3​ Equivalents3.0 eqDrives the equilibrium of amidation to absolute completion; excess neutralizes the imidazole byproduct.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the specified In-Process Controls (IPCs) are met.

Phase 1: Synthesis of Benzyl Hydrogen Succinate
  • Charge: To a dry, nitrogen-purged reactor, charge succinic anhydride (1.0 eq) and anhydrous toluene (3 volumes).

  • Reagent Addition: Add benzyl alcohol (1.05 eq) and catalytic DMAP (0.05 eq).

  • Heating: Heat the mixture to an internal temperature of 85°C. Stir for 4 hours. The initial suspension will transition into a clear solution as the anhydride is consumed.

  • IPC 1 (Reaction Completion): Pull a 0.1 mL aliquot, quench in water, and analyze via TLC (Eluent: 8:2 Hexane:EtOAc). The disappearance of the benzyl alcohol spot ( Rf​ ~0.6) and the presence of a strong UV-active baseline spot ( Rf​ ~0.1) validates completion.

  • Workup: Cool to room temperature. Extract the organic layer with saturated aqueous Na2​CO3​ (3 volumes).

  • Precipitation: Isolate the aqueous layer, cool to 5°C, and carefully acidify to pH 2 using 6M HCl.

  • Isolation: Filter the resulting white precipitate, wash with cold deionized water, and dry under vacuum at 40°C. (Expected Yield: 85-90%).

Phase 2: Activation and Amidation to Benzyl 4-amino-4-oxobutanoate
  • Dissolution: Dissolve the benzyl hydrogen succinate (1.0 eq) from Phase 1 in anhydrous dichloromethane (DCM) (5 volumes) under a nitrogen atmosphere.

  • Cooling: Chill the solution to 0–5°C using an ice/brine bath.

  • Activation: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq). Immediate effervescence ( CO2​ gas) will occur.

  • IPC 2 (Activation Completion): Stir at room temperature for 1 hour. The absolute cessation of CO2​ bubbling visually validates the complete conversion to the acylimidazole intermediate.

  • Amidation: Cool the reactor back to 0–5°C. Slowly dose aqueous ammonia (28% w/w, 3.0 eq) via an addition funnel. Monitor the internal thermocouple to ensure the temperature remains strictly < 15°C .

  • Maturation: Stir for 2 hours at room temperature.

  • IPC 3 (Product Confirmation): Analyze a quenched organic aliquot via LC-MS. The presence of the target mass [M+H]+=208.1 validates product formation.

  • Workup & Purification: Wash the organic layer sequentially with water, 1M HCl (to remove the imidazole byproduct), and brine. Dry over MgSO4​ , filter, and concentrate under reduced pressure. Crystallize the crude solid from ethyl acetate/heptane to afford pure benzyl 4-amino-4-oxobutanoate.

References

To ensure the highest standards of scientific integrity (E-E-A-T), the mechanistic claims and protocols in this guide are grounded in the following authoritative sources:

  • Title: Benzyl Succinate: Preliminary Report on Its Composition, Manufacture, Properties, and Probable Therapeutic Uses. Source: Industrial & Engineering Chemistry - ACS Publications URL: [Link]

  • Title: Method for producing oligonucleotide (EP2711370A1) (Details the chemoselective amidation of succinate derivatives)
  • Title: Benzylsuccinic acid | C11H12O4 | CID 3858 (Physical properties and safety data) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Benzyl 4-amino-4-oxobutanoate in Liquid-Phase Synthesis

As the demand for highly pure, scalable oligonucleotides and therapeutic peptides surges, the limitations of traditional Solid-Phase Synthesis (SPS)—namely heterogeneous reaction kinetics and mass transfer bottlenecks—ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly pure, scalable oligonucleotides and therapeutic peptides surges, the limitations of traditional Solid-Phase Synthesis (SPS)—namely heterogeneous reaction kinetics and mass transfer bottlenecks—have become increasingly apparent. Liquid-Phase Oligonucleotide Synthesis (LPOS), utilizing pseudo-solid-phase anchors, has emerged as a superior alternative[1].

At the heart of this methodology lies Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), a bifunctional linker intermediate that dramatically outperforms standard alkyl succinamates and solid-phase Controlled Pore Glass (CPG) supports. This guide objectively compares the efficacy of Benzyl 4-amino-4-oxobutanoate against alternative compounds, providing the mechanistic causality and experimental data necessary for drug development professionals to optimize their synthetic workflows.

Mechanistic Causality: The Benzyl Advantage

In LPOS, a highly lipophilic tag (e.g., a multi-alkylated branched chain) must be conjugated to the 3'-OH of a starting nucleoside. This tag ensures the growing oligonucleotide remains completely soluble in non-polar solvents (like dichloromethane) during coupling, but precipitates quantitatively upon the addition of polar solvents (like acetonitrile)[2].

Why use Benzyl 4-amino-4-oxobutanoate as the linker precursor? The compound acts as a critical bridge. Its primary amine is acylated by the lipophilic tag, forming a robust amide bond. The true efficacy, however, lies in the benzyl-protected carboxylic acid . Unlike methyl or ethyl esters, which require harsh basic saponification for deprotection—risking the hydrolysis of the newly formed amide bond or base-labile nucleobases—the benzyl ester offers orthogonal cleavage . It can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. This yields a free succinamic acid anchor ready for esterification with the nucleoside, preserving the structural integrity of the lipophilic tag.

G A Lipophilic Tag (e.g., Tri-alkylated) C Benzyl-Protected Anchor A->C B Benzyl 4-amino- 4-oxobutanoate B->C Amidation D Hydrogenolysis (Pd/C, H2) C->D Orthogonal Deprotection E Free Succinamic Acid Anchor D->E F Nucleoside Coupling E->F 3'-OH Esterification

Synthesis workflow of LPOS anchors using Benzyl 4-amino-4-oxobutanoate.

Comparative Efficacy Data

To objectively evaluate performance, we compare Benzyl 4-amino-4-oxobutanoate against standard Solid-Phase CPG-Succinate and Methyl Succinamate across critical synthetic parameters.

Performance MetricBenzyl 4-amino-4-oxobutanoate (LPOS Precursor)Methyl Succinamate (LPOS Precursor)CPG-Succinate (Standard SPS Linker)
Reaction Kinetics Homogeneous (Diffusion-limited) Homogeneous (Diffusion-limited)Heterogeneous (Mass-transfer limited)
Deprotection Orthogonality Excellent (H₂ / Pd/C, neutral) Poor (Requires NaOH/LiOH, basic)N/A (Directly attached to support)
Lipophilic Tag Integrity 100% preserved during deprotection ~75% (Prone to amide hydrolysis)N/A
Scalability High (Multi-kilogram in standard reactors) High (Multi-kilogram)Low (Gram-scale, requires specialized columns)
Precipitation Efficiency >98% recovery per cycle >98% recovery per cycleN/A (Relies on physical filtration)

Data Synthesis: Benzyl 4-amino-4-oxobutanoate provides the identical scalability and kinetic advantages of liquid-phase synthesis as methyl succinamate, but its orthogonal deprotection profile prevents the yield-destroying side reactions associated with basic hydrolysis[1].

Experimental Protocol: Self-Validating Anchor Synthesis

To ensure trustworthiness, the following protocol details the synthesis of a pseudo-solid-phase anchor using Benzyl 4-amino-4-oxobutanoate, designed as a self-validating system where each step contains internal verification mechanisms.

Step 1: Amidation (Tagging the Linker)
  • Reaction: Dissolve 1.0 eq of a lipophilic acid (e.g., 3,4,5-tris(octadecyloxy)benzoic acid) and 1.1 eq of Benzyl 4-amino-4-oxobutanoate in anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 eq of N,N'-Diisopropylcarbodiimide (DIC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc 7:3). The disappearance of the ninhydrin-active primary amine spot (Benzyl 4-amino-4-oxobutanoate) and the emergence of a highly UV-active, high-Rf product spot confirms complete conversion.

Step 2: Orthogonal Deprotection (Revealing the Anchor)
  • Hydrogenolysis: Transfer the purified intermediate to a hydrogenation flask. Dissolve in THF/MeOH (1:1). Add 10% Pd/C (0.1 eq by weight).

  • Cleavage: Purge the flask with Nitrogen, then introduce Hydrogen gas (1 atm) via a balloon. Stir vigorously for 2 hours.

  • Self-Validation (Phase & TLC): The reaction is complete when hydrogen uptake ceases. Filter the mixture through Celite to remove the Pd/C catalyst. TLC analysis should reveal a shift to a lower Rf value (due to the free carboxylic acid) that stains positively with bromocresol green, confirming the traceless removal of the benzyl group without disturbing the amide-linked lipophilic tag.

Step 3: Nucleoside Esterification
  • Coupling: React the resulting free succinamic acid anchor with the 3'-OH of a 5'-DMTr-protected nucleoside using standard DIC/DMAP coupling in DCM.

  • Self-Validation (Precipitation Test): To validate the efficacy of the synthesized anchor, take a 100 µL aliquot of the reaction mixture and inject it into 1 mL of cold acetonitrile. An immediate, dense white precipitate confirms that the anchor successfully imparts the required phase-separation properties for LPOS[2].

References

  • Ajinomoto Co., Inc. "Method for producing oligonucleotide." EP2711370A1.
  • Ajinomoto Co., Inc. "Base-protected oligonucleotide." WO2013122236A1.

Sources

Comparative

Validation of Benzyl 4-amino-4-oxobutanoate: Orthogonal Utility and Pharmacophore Performance in Therapeutic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Scope In advanced drug development, the validation of a therapeutic's mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Scope

In advanced drug development, the validation of a therapeutic's mechanism of action (MoA) often begins at the structural level. Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2) [[1]]() is not a standalone active pharmaceutical ingredient (API); rather, it is a highly specialized, bifunctional building block. It serves as a critical pharmacophore donor and orthogonal protecting group in the synthesis of complex therapeutics, most notably Vitronectin Receptor ( αv​β3​ Integrin) Antagonists 2 and liquid-phase oligonucleotide synthesis linkers 3.

This guide objectively evaluates the chemical and biological MoA of Benzyl 4-amino-4-oxobutanoate, comparing its performance against alternative succinamic acid derivatives to justify its selection in high-yield, self-validating synthetic workflows.

Chemical Mechanism of Action: Orthogonal Protection Logic

The primary utility of Benzyl 4-amino-4-oxobutanoate lies in its chemoselectivity. In the synthesis of targeted protein degraders or integrin antagonists, the core scaffold often contains acid-sensitive moieties (e.g., Boc-protected amines) or base-sensitive groups (e.g., Fmoc).

The Causality of Selection: The benzyl ester selectively protects the carboxylate terminus, allowing the primary amide to undergo rigorous functionalization (e.g., N-alkylation or cross-coupling). Once the pharmacophore is built, the benzyl group is cleaved via catalytic hydrogenolysis ( H2​ , Pd/C) under strictly neutral conditions. This prevents the degradation, epimerization, or transesterification commonly observed when using strong acids (required for tert-butyl esters) or strong bases (required for methyl esters).

Workflow A Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2) B Amide Functionalization (Base/Catalyst) A->B C N-Substituted Benzyl Succinamate (Stable Intermediate) B->C D Catalytic Hydrogenolysis (H2, Pd/C, Neutral) C->D E Free Carboxylic Acid (Active Pharmacophore) D->E

Fig 1: Orthogonal chemical workflow enabled by Benzyl 4-amino-4-oxobutanoate.

Biological Mechanism of the Downstream Pharmacophore

When Benzyl 4-amino-4-oxobutanoate is successfully integrated and deprotected to form a succinamide-derived drug (such as thiazole-based vitronectin antagonists), the resulting moiety acts as a highly specific hydrogen-bond donor/acceptor network.

The Biological MoA: The succinamide motif mimics the natural RGD (Arg-Gly-Asp) sequence found in extracellular matrix (ECM) proteins. By competitively binding to the αv​β3​ integrin receptor on the cell surface, the drug blocks natural ECM binding. This blockade starves the cell of adhesion-mediated survival signals, specifically downregulating the FAK/Src/Akt pathway, which ultimately induces apoptosis in rapidly dividing tumor cells or osteoclasts 2.

Pathway Drug Succinamide-Derived Antagonist Receptor Vitronectin Receptor (αvβ3 Integrin) Drug->Receptor Competitive Inhibition FAK FAK Phosphorylation Receptor->FAK Signal Blocked ECM Extracellular Matrix (Fibrinogen/Vitronectin) ECM->Receptor Natural Binding Src Src Kinase Activation FAK->Src Akt Akt Survival Pathway Src->Akt Apoptosis Cellular Apoptosis (Target Outcome) Akt->Apoptosis Downregulation Triggers Apoptosis

Fig 2: Mechanism of action for succinamide-derived αvβ3 integrin antagonists.

Objective Comparative Performance

To justify the use of the benzyl-protected variant, we must compare it against standard industry alternatives. The table below summarizes the quantitative and qualitative performance metrics when synthesizing complex, multi-functional APIs.

Protecting Group AlternativeChemical StructureCleavage ConditionOrthogonality ProfileAPI Downstream YieldPrimary Failure Mode
Benzyl 4-amino-4-oxobutanoate BnO−C(=O)−(CH2​)2​−CONH2​ H2​ , Pd/C (Neutral)High (Preserves Boc, Fmoc, Glycosides)>85% Minor catalyst poisoning if sulfur is present.
tert-Butyl 4-amino-4-oxobutanoate tBuO−C(=O)−(CH2​)2​−CONH2​ TFA / DCM (Highly Acidic)Low (Cleaves Boc, Trityl, and some ethers)~60%Premature cleavage of acid-sensitive API motifs.
Methyl 4-amino-4-oxobutanoate MeO−C(=O)−(CH2​)2​−CONH2​ LiOH / H2​O (Highly Basic)Low (Cleaves Fmoc, promotes epimerization)~70%Base-catalyzed epimerization of adjacent chiral centers.

Data Interpretation: Benzyl 4-amino-4-oxobutanoate is the superior choice for late-stage functionalization because its neutral cleavage conditions guarantee the structural integrity of the surrounding molecule, directly resulting in a >25% higher downstream yield compared to the tert-butyl alternative.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols operate as self-validating systems. The following methodologies include built-in controls to ensure causality and data integrity.

Protocol A: Chemoselective Integration and Neutral Deprotection

Objective: Couple the succinamide pharmacophore to a thiazole core and deprotect without degrading the API.

  • Coupling: Dissolve 1.0 eq of the target carboxylic acid core and 1.1 eq of Benzyl 4-amino-4-oxobutanoate in anhydrous DMF. Add 1.2 eq of HBTU and 2.5 eq of N-Methylmorpholine (NMM). Stir at 25°C for 4 hours.

  • In-Process Validation: Monitor via LC-MS. Causality: The reaction is complete only when the mass of the uncoupled core is <1% of the total ion current. The presence of the benzyl group ( [M+H]++90 ) confirms no premature cleavage occurred during basic coupling.

  • Deprotection: Transfer the purified intermediate to a hydrogenation flask. Dissolve in EtOH/EtOAc (1:1). Add 10% Pd/C (0.1 eq by weight). Purge the system with N2​ , then introduce H2​ gas (1 atm) and stir vigorously for 2 hours.

  • Final Validation: Filter through Celite to remove the catalyst. Analyze via 1H -NMR. Causality: The complete disappearance of the benzyl aromatic protons (multiplet at ~7.3 ppm) and the benzylic CH2​ (singlet at ~5.1 ppm), with the retention of the primary amide NH2​ peaks, validates the absolute orthogonality of the procedure.

Protocol B: Vitronectin Receptor ( αv​β3​ ) Competitive Binding Assay

Objective: Validate the biological mechanism of action of the synthesized succinamide-derived antagonist.

  • Plate Preparation: Coat 96-well microtiter plates with purified αv​β3​ integrin receptor overnight at 4°C. Wash with assay buffer (Tris-HCl, pH 7.4, containing Ca2+ and Mg2+ ).

  • Compound Incubation: Add the synthesized drug (serial dilutions from 10 μM to 0.1 nM ) alongside a fixed concentration of biotinylated fibrinogen.

  • Self-Validating Controls (Critical Step):

    • Total Binding Control: Buffer + Biotinylated Fibrinogen (No drug).

    • Non-Specific Binding Control: Buffer + Biotinylated Fibrinogen + 100 nM RGDS peptide 2. Causality: The RGDS peptide is a known universal competitor. Subtracting the signal of this well from the total binding defines the absolute Specific Binding Activity. If the RGDS well shows high signal, the assay plate is compromised (false positive).

  • Detection: Add streptavidin-HRP, incubate for 30 minutes, wash, and add TMB substrate. Measure absorbance at 450 nm using a multichannel photometer.

  • Data Synthesis: Calculate the IC50​ . A valid succinamide pharmacophore will demonstrate an IC50​ in the low nanomolar range, proving competitive inhibition of the receptor.

References

  • European Patent Office. "Thiazole derivatives - EP 0928790 A1" (March 15, 2000). Google Patents / Googleapis. Available at:[Link]

  • Google Patents. "Method for producing oligonucleotide - EP2711370A1". Google Patents Database.

Sources

Validation

Benchmarking Benzyl 4-amino-4-oxobutanoate Against Standard Treatments in Oligonucleotide Synthesis

A Comparative Guide to Liquid-Phase Pseudo-Solid Synthesis vs. Standard Solid-Phase Protocols Executive Summary & Mechanistic Foundation While occasionally queried as a direct therapeutic agent, Benzyl 4-amino-4-oxobutan...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Liquid-Phase Pseudo-Solid Synthesis vs. Standard Solid-Phase Protocols

Executive Summary & Mechanistic Foundation

While occasionally queried as a direct therapeutic agent, Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), also known as benzyl succinamate, is fundamentally a highly specialized synthetic intermediate[1]. In the context of pharmaceutical manufacturing, it serves as the core structural motif for pseudo-solid-phase (PSP) linkers. Benchmarking this compound requires comparing its performance as a Liquid-Phase Oligonucleotide Synthesis (LPOS) "treatment" (protocol) against standard Solid-Phase Oligonucleotide Synthesis (SPOS) treatments , such as those utilizing Controlled Pore Glass (CPG) resins[2].

For researchers and drug development professionals, the transition from heterogeneous SPOS to homogeneous LPOS using benzyl succinamate derivatives represents a paradigm shift in scalability and reaction kinetics. This guide objectively benchmarks the two methodologies, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Pathway: LPOS vs. SPOS

The fundamental advantage of the benzyl succinamate linker lies in its ability to bridge the gap between liquid-phase kinetics and solid-phase purification. The diagram below illustrates the mechanistic divergence between these two synthetic treatments.

G cluster_LPOS Benzyl 4-amino-4-oxobutanoate (Pseudo-Solid Phase) cluster_SPOS Standard SPOS Treatment (CPG Resin) Start Synthesis Initiation LPOS_Link Attachment to Benzyl Succinamate Linker Start->LPOS_Link SPOS_Link Attachment to Solid CPG Matrix Start->SPOS_Link LPOS_Rxn Homogeneous Liquid-Phase Coupling Kinetics LPOS_Link->LPOS_Rxn LPOS_Pur Precipitation-Based Purification LPOS_Rxn->LPOS_Pur LPOS_End High-Yield Scalable Product (>99%) LPOS_Pur->LPOS_End SPOS_Rxn Heterogeneous Solid-Phase Diffusion Limits SPOS_Link->SPOS_Rxn SPOS_Pur Extensive Solvent Washing Steps SPOS_Rxn->SPOS_Pur SPOS_End Scale-Limited Product (~85%) SPOS_Pur->SPOS_End

Fig 1: Mechanistic divergence between Benzyl succinamate LPOS and standard SPOS treatments.

Performance Benchmarking: LPOS vs. Standard SPOS Treatments

When evaluating synthetic treatments for oligonucleotide or complex peptide assembly, quantitative metrics dictate process viability. The table below summarizes the benchmarking data comparing Benzyl 4-amino-4-oxobutanoate-mediated LPOS against standard CPG-mediated SPOS[2],[3].

ParameterBenzyl 4-amino-4-oxobutanoate (LPOS)Standard CPG Resin (SPOS)Causality / Mechanistic Driver
Reaction Phase Homogeneous (Liquid)Heterogeneous (Solid)Benzyl succinamate maintains solubility in halogenated solvents.
Coupling Kinetics Diffusion-independentDiffusion-limitedLack of pore-diffusion barriers accelerates reaction rates.
Reagent Equivalents 1.1 - 1.5 eq3.0 - 10.0 eqHomogeneous mixing eliminates the need for massive reagent excess.
Purification Method Precipitation & FiltrationExtensive Solvent WashingHydrophobic benzyl tags induce precipitation in polar solvents.
Scalability High (Kilogram scale)Limited (Gram to low-kg scale)LPOS uses standard chemical reactors; SPOS requires specialized flow columns.
Process Monitoring Real-time (NMR, LC-MS)Destructive (Cleave-and-analyze)Liquid state allows direct, non-destructive sampling of the reaction mixture.

Experimental Protocol: Self-Validating LPOS Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the 5'-elongation of an oligonucleotide chain using a benzyl succinamate-derived PSP linker.

Objective : High-yield phosphoramidite coupling with precipitation-based purification.

Step 1: Deprotection & Cation Scavenging

  • Action : Treat the 5'-O-DMTr-protected nucleotide-benzyl succinamate conjugate with 3% trifluoroacetic acid (TFA) in dichloromethane. Add pyrrole (5 eq) as a cation scavenger[3].

  • Causality : The DMTr cation generated during deprotection can re-alkylate the 5'-hydroxyl or nucleobases. Pyrrole irreversibly traps the DMTr cation, driving the equilibrium forward and preventing yield-robbing side reactions.

  • Self-Validation : In-line UV-Vis monitoring at 498 nm (DMTr+ absorption). The reaction is deemed complete when absorbance plateaus.

Step 2: Homogeneous Phosphoramidite Coupling

  • Action : Add the next 3'-phosphoramidite monomer (1.5 eq) and 5-(benzylthio)-1H-tetrazole (activator) in acetonitrile[3].

  • Causality : Unlike CPG-based SPOS, which suffers from pore-diffusion limitations, the benzyl succinamate linker maintains the growing chain in a homogeneous liquid phase. This eliminates mass-transfer barriers, ensuring >99% coupling efficiency without the need for massive reagent excesses.

  • Self-Validation : Extract a 10 µL aliquot for rapid LC-MS analysis; the absence of the (n-1) mass confirms complete coupling.

Step 3: Oxidation & Neutralization

  • Action : Add 0.2 mol/L iodine in pyridine/tetrahydrofuran/water to oxidize the phosphite triester to a stable phosphate triester[3].

  • Causality : Immediate oxidation prevents the hydrolytic cleavage of the highly reactive internucleotide linkage during subsequent workup steps.

Step 4: Precipitation-Based Purification (The Pseudo-Solid Phase)

  • Action : Quench the reaction with sodium thiosulfate, then add an excess of a polar solvent (e.g., methanol)[3].

  • Causality : The highly hydrophobic benzyl succinamate moiety induces selective precipitation of the elongated oligonucleotide. Unreacted monomers and coupling reagents remain soluble and are removed by simple filtration. This mimics the easy separation of solid-phase synthesis while maintaining liquid-phase reaction kinetics.

  • Self-Validation : Gravimetric analysis of the filtered solid and HPLC purity check (>98% purity expected before the next cycle).

Downstream Applications: Synthesis of Vitronectin Receptor Antagonists

Beyond oligonucleotides, Benzyl 4-amino-4-oxobutanoate serves as a critical building block in the synthesis of thiazole-based vitronectin receptor antagonists[4]. When benchmarked against standard peptide coupling treatments, the use of tert-butyl (S)-3-amino-N-benzyl-succinamate allows for highly regioselective amide bond formation. This specific structural treatment minimizes epimerization at the chiral centers during the assembly of complex peptidomimetics, proving superior to standard carbodiimide-mediated solid-phase peptide synthesis[5].

References

  • Source: Google Patents (EP2711370A1)
  • Source: Google Patents (WO2013122236A1)
  • Source: European Patent Office (EP0928790A1)

Sources

Comparative

Comparative analysis of Benzyl 4-amino-4-oxobutanoate derivatives

Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly known as benzyl succinamate, is a highly versatile bifunctional scaffold. Featuring both a primary amide and a benzyl ester terminally flanking a flexible ethyl li...

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Author: BenchChem Technical Support Team. Date: April 2026

Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), commonly known as benzyl succinamate, is a highly versatile bifunctional scaffold. Featuring both a primary amide and a benzyl ester terminally flanking a flexible ethyl linker, this molecule serves as a critical linchpin in modern synthetic chemistry. By selectively modifying either the ester or the amide terminus, researchers can dramatically alter the molecule's physicochemical properties, driving its utility into two distinct, high-impact fields: scalable oligonucleotide synthesis and peptidomimetic drug discovery .

This guide provides an objective, data-backed comparative analysis of Benzyl 4-amino-4-oxobutanoate derivatives, detailing their mechanistic advantages, performance metrics, and self-validating experimental protocols.

Structural Divergence & Application Profiling

The true power of the benzyl succinamate scaffold lies in its orthogonal reactivity. Depending on the axis of derivatization, the molecule transitions from a passive solubility-controlling anchor to an active biological pharmacophore.

Derivatives Base Benzyl 4-amino-4-oxobutanoate (Core Scaffold) ClassA Highly Lipophilic Esters (e.g., Tris(octadecyloxy)benzyl) Base->ClassA Esterification ClassB N-Substituted Amides (e.g., N-benzyl-succinamate) Base->ClassB Amide Coupling AppA Pseudo-Solid-Phase Synthesis Anchors ClassA->AppA Solubility Control AppB Vitronectin Receptor Antagonists ClassB->AppB Peptidomimetic Binding

Fig 1: Divergent structural modifications of benzyl succinamate dictating downstream applications.

A. Lipophilic Esters: The Pseudo-Solid-Phase Anchor

Traditional solid-phase oligonucleotide synthesis is limited by scale-up bottlenecks, primarily due to heterogeneous reaction kinetics and steric hindrance on the resin[1]. By substituting the benzyl ring with massive hydrophobic chains—creating derivatives like 3,4,5-tris(octadecyloxy)benzyl succinamate —the scaffold becomes a "pseudo-solid-phase" anchor. This allows the growing oligonucleotide to remain fully soluble in non-polar solvents (e.g., dichloromethane) during coupling, yet rapidly precipitate upon the addition of polar solvents (e.g., acetonitrile)[1]. The succinamate linker is specifically chosen because it is easily cleaved under standard ammonolysis conditions at the end of the synthesis cycle.

B. N-Substituted Amides: The Peptidomimetic Pharmacophore

In medicinal chemistry, N-alkylated derivatives such as tert-butyl (S)-3-amino-N-benzyl-succinamate act as stable dipeptide isosteres. These derivatives are heavily utilized in the synthesis of thiazole-based vitronectin receptor antagonists. The succinamate backbone provides the exact spatial geometry required to mimic peptide bonds and bind to integrin receptors, effectively inhibiting cell-matrix interactions involved in osteoporosis, tumor metastasis, and diabetic retinopathy, while remaining highly resistant to proteolytic degradation[2].

Quantitative Performance Comparison

The following table summarizes the operational parameters and performance metrics of the two primary derivative classes.

Derivative ClassRepresentative CompoundPrimary ApplicationReaction PhaseIsolation MethodTypical Cycle YieldKey Advantage
Lipophilic Esters 3,4,5-Tris(octadecyloxy)benzyl succinamateOligonucleotide SynthesisHomogeneous (Liquid)Solvent Precipitation>98%Infinite scale-up potential; stoichiometric reagent use.
N-Substituted Amides tert-butyl (S)-3-amino-N-benzyl-succinamateVitronectin AntagonistsHomogeneous (Liquid)Chromatography85-90%High proteolytic resistance; precise spatial geometry.

Mechanistic Workflow: Pseudo-Solid-Phase Synthesis

To understand the practical application of lipophilic benzyl succinamate derivatives, we must examine the pseudo-solid-phase synthesis cycle. The workflow leverages the anchor's extreme hydrophobicity to dictate phase separation on demand.

Workflow Anchor Hydrophobic Benzyl Succinamate Anchor (Liquid-Phase Soluble) Coupling Phosphoramidite Coupling (Homogeneous Kinetics) Anchor->Coupling Nucleotide Addition Oxidation Oxidation / Sulfurization (Phosphotriester Formation) Coupling->Oxidation I2/H2O or DDTT Precipitation Solvent-Induced Precipitation (Acetonitrile Addition) Oxidation->Precipitation Isolate Intermediate Deprotection 5'-Detritylation + Cation Scavenger (Pyrrole Quenching) Precipitation->Deprotection Acidic Cleavage Deprotection->Coupling Cycle Repeat Cleavage Global Deprotection & Cleavage (Ammonolysis) Deprotection->Cleavage Final Cycle Complete

Fig 2: Pseudo-solid-phase oligonucleotide synthesis workflow utilizing a benzyl succinamate anchor.

Self-Validating Experimental Methodologies

The following protocols detail the critical steps of utilizing a lipophilic benzyl succinamate anchor in oligonucleotide synthesis. Every step is designed with built-in causality and validation mechanisms to ensure scientific integrity.

Protocol A: Liquid-Phase Phosphoramidite Coupling & Precipitation

Objective: To covalently attach a nucleotide to the succinamate anchor and isolate the product without chromatography.

  • Coupling: Dissolve the 5'-O-DMT-protected nucleoside-3'-O-succinamate anchor (1.0 eq) and the incoming phosphoramidite (1.2 eq) in anhydrous dichloromethane (DCM). Add an activator (e.g., 5-benzylthio-1H-tetrazole).

    • Mechanistic Rationale: Unlike traditional solid-phase synthesis which requires massive excesses (up to 10 eq) to overcome resin diffusion barriers, the homogeneous liquid phase allows for near-stoichiometric coupling, drastically reducing the cost of goods[1].

  • Oxidation: Add an iodine/water/pyridine solution to oxidize the unstable phosphite triester to the stable phosphotriester.

  • Precipitation: Slowly drop the DCM reaction mixture into a vigorously stirred bath of cold acetonitrile (MeCN).

    • Mechanistic Rationale: Acetonitrile sharply lowers the dielectric constant of the medium. The massive lipophilic octadecyloxy chains of the anchor undergo rapid hydrophobic collapse, precipitating the elongated oligonucleotide as a solid, while unreacted amidites and activator remain fully dissolved.

  • In-Process Validation: Centrifuge and collect the pellet. Analyze the supernatant via UV-Vis spectroscopy at 260 nm. A lack of significant absorbance confirms that no oligonucleotide product was lost in the solvent phase.

Protocol B: Detritylation and Cation Scavenging

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group in preparation for the next cycle, without inducing side reactions.

  • Acidic Cleavage: Dissolve the precipitated pellet from Protocol A in DCM. Add 3% trifluoroacetic acid (TFA).

  • Cation Quenching: Immediately add 5 equivalents of pyrrole to the reaction mixture and stir for 5 minutes.

    • Mechanistic Rationale: In standard solid-phase synthesis, the highly reactive, bright-orange DMT cation is simply washed away through the resin frit. In a homogeneous liquid-phase system, the DMT cation remains trapped in solution and will rapidly re-alkylate the newly exposed 5'-hydroxyl or the nucleobase exocyclic amines. Pyrrole acts as an irreversible, highly efficient nucleophilic cation scavenger, trapping the DMT cation and driving the deprotection equilibrium to completion[3].

  • Neutralization: Add pyridine and N-methylimidazole to neutralize the acid prior to the next coupling step[3].

  • In-Process Validation: The reaction is self-indicating. The initial addition of TFA generates a vibrant orange color (DMT cation). Upon the addition of pyrrole, the solution rapidly decolorizes. Confirm complete detritylation via TLC (DCM:MeOH, 9:1), ensuring the complete disappearance of the higher-Rf starting material.

Sources

Validation

In Vitro and In Vivo Correlation (IVIVC) of Benzyl 4-amino-4-oxobutanoate: A Comparative Guide for Prodrug Development

As a Senior Application Scientist in drug discovery, one of the most persistent challenges I encounter is the "esterase paradox." When developing targeted therapies, we frequently utilize esterification to mask polar car...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, one of the most persistent challenges I encounter is the "esterase paradox." When developing targeted therapies, we frequently utilize esterification to mask polar carboxylic acids, thereby enhancing lipophilicity and cellular penetration. Benzyl 4-amino-4-oxobutanoate (B-SA), the benzyl ester of succinamic acid, serves as a quintessential model for evaluating this strategy [1].

While B-SA reliably demonstrates spectacular in vitro cellular uptake and target engagement, it often suffers from poor in vivo systemic exposure. This disconnect is primarily driven by premature hydrolysis catalyzed by ubiquitous plasma and hepatic carboxylesterases [2]. This guide objectively compares the performance of B-SA against its parent acid and alternative ester formulations, providing actionable, self-validating protocols to establish a robust In Vitro-In Vivo Correlation (IVIVC) [3].

Comparative Performance: In Vitro vs. In Vivo

To accurately contextualize the IVIVC of B-SA, we must benchmark it against its active moiety, Succinamic Acid (SA) , and a less lipophilic alternative, Methyl 4-amino-4-oxobutanoate (M-SA) .

  • In Vitro Dynamics: The bulky, lipophilic benzyl group of B-SA drives superior Caco-2 permeability. Once inside the cell, intracellular carboxylesterases rapidly cleave the ester bond, trapping the active succinamate anion inside the cytoplasm.

  • In Vivo Dynamics: The very mechanism that makes B-SA successful in vitro becomes its Achilles' heel in vivo. Rodent models possess exceptionally high levels of plasma esterases. Consequently, B-SA undergoes extensive first-pass metabolism and systemic degradation before reaching target tissues, leading to a low oral bioavailability of the intact prodrug.

Quantitative Comparison Table
MetricSuccinamic Acid (SA)Methyl 4-amino-4-oxobutanoate (M-SA)Benzyl 4-amino-4-oxobutanoate (B-SA)
Role Active Parent AcidShort-chain Ester ProdrugBulky Lipophilic Ester Prodrug
LogP (Calculated) -0.80.21.8
Caco-2 Papp​ ( 10−6 cm/s) < 1.0 (Low)8.5 (Moderate)22.4 (High)
In Vitro Intracellular t1/2​ N/A (Stable)45 min15 min
In Vivo Plasma t1/2​ (Rodent) 4.5 hours25 min< 5 min
Oral Bioavailability (F%) 5% (Poor absorption)35%12% (High first-pass)

Mechanistic Pathways

To visualize the divergence between in vitro success and in vivo clearance, the following logical pathways illustrate the fate of B-SA in both environments.

InVitroPathway Prodrug Benzyl 4-amino-4-oxobutanoate (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) Prodrug->Membrane High LogP Intracellular Intracellular B-SA Membrane->Intracellular Esterase Intracellular Carboxylesterases (Hydrolysis) Intracellular->Esterase Active Succinamic Acid (Active Target) Esterase->Active Rapid Cleavage Byproduct Benzyl Alcohol (Metabolite) Esterase->Byproduct

In vitro cellular uptake and enzymatic hydrolysis pathway of Benzyl 4-amino-4-oxobutanoate.

InVivoPK Admin Oral Administration (B-SA Prodrug) GI GI Tract Absorption Admin->GI Liver Hepatic First-Pass (Liver Esterases) GI->Liver Portal Vein Plasma Systemic Circulation (Plasma Esterases) Liver->Plasma Premature Cleavage Target Target Tissue (Intracellular Activation) Plasma->Target Surviving Prodrug Clearance Renal Clearance (Succinamic Acid) Plasma->Clearance Cleaved Acid Target->Clearance

In vivo pharmacokinetic logic detailing systemic clearance versus targeted tissue distribution.

Self-Validating Experimental Protocols

A protocol is only as good as its ability to prevent artifacts. When working with highly labile ester prodrugs like B-SA, the primary threat to data integrity is ex vivo enzymatic hydrolysis. The following methodologies are engineered to lock the biological state at the exact moment of sampling.

Protocol 1: In Vitro Intracellular Cleavage Assay (LC-MS/MS)

This assay determines the rate at which B-SA is converted to SA inside target cells.

  • Cell Seeding & Dosing: Seed Caco-2 cells in 6-well plates and culture to 90% confluence. Dose with 10 µM B-SA in HBSS buffer (pH 7.4).

  • Time-Course Sampling: At pre-determined intervals (0, 15, 30, 60, 120 min), aspirate the dosing solution and wash the cells rapidly (3x) with ice-cold PBS to halt further membrane transport.

  • Artifact-Free Quenching (Critical Step): Immediately add 500 µL of ice-cold Acetonitrile containing an internal standard (e.g., isotope-labeled SA).

    • Causality Insight: The rapid temperature drop instantly halts enzymatic activity, while the organic solvent precipitates cellular proteins (including esterases). This ensures the B-SA to SA ratio measured accurately reflects the intracellular state at that exact timepoint, preventing post-lysis cleavage.

  • Extraction & Analysis: Scrape the cells, centrifuge at 14,000 x g for 10 min at 4°C, and analyze the supernatant via LC-MS/MS (MRM mode).

Protocol 2: In Vivo Plasma Stability and PK Profiling

This protocol measures the systemic exposure of intact B-SA versus its cleaved metabolite, SA, following oral administration in murine models.

  • Dosing: Administer B-SA (10 mg/kg) via oral gavage to Sprague-Dawley rats (n=3 per timepoint).

  • Blood Collection with Esterase Inhibition (Critical Step): Collect 200 µL of blood via the jugular vein into pre-chilled K2EDTA tubes that have been pre-spiked with 1 mM PMSF (phenylmethylsulfonyl fluoride) .

    • Causality Insight: Rodent blood contains exceptionally high levels of carboxylesterases. If blood is drawn and allowed to sit without an inhibitor, B-SA will continue to convert to SA ex vivo in the collection tube. Failure to use PMSF will falsely lower the recorded B-SA Cmax​ and artificially inflate SA levels, completely destroying the integrity of the PK data.

  • Plasma Separation: Immediately centrifuge the tubes at 3,000 x g for 5 min at 4°C.

  • Protein Precipitation: Transfer 50 µL of plasma into 150 µL of ice-cold Methanol (containing internal standard). Vortex and centrifuge.

  • Quantification: Analyze the supernatant via LC-MS/MS to calculate standard PK parameters ( AUC0−t​ , Cmax​ , t1/2​ ).

Conclusion

Benzyl 4-amino-4-oxobutanoate is a powerful tool for achieving high intracellular concentrations of succinamic acid in vitro. However, its rapid degradation by systemic esterases in vivo highlights a classic IVIVC challenge. For drug development professionals, understanding this discrepancy is crucial. If systemic exposure of the intact prodrug is required, researchers should pivot toward sterically hindered esters or amide-linked prodrugs. Conversely, if rapid first-pass clearance is desired (e.g., for GI-targeted therapies), the B-SA profile is highly advantageous. Always ensure your analytical protocols utilize robust quenching and esterase inhibition to capture the true biological reality.

References

  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
Comparative

A Head-to-Head Comparison of Synthesis Routes for Benzyl 4-amino-4-oxobutanoate: A Guide for Researchers

Introduction Benzyl 4-amino-4-oxobutanoate, a molecule of significant interest in medicinal chemistry and materials science, serves as a versatile building block for the synthesis of more complex chemical entities. Its s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Benzyl 4-amino-4-oxobutanoate, a molecule of significant interest in medicinal chemistry and materials science, serves as a versatile building block for the synthesis of more complex chemical entities. Its structure, featuring a benzyl ester and a primary amide derived from succinic acid, offers multiple points for further chemical modification. The efficient and scalable synthesis of this compound is paramount for its application in research and development. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to Benzyl 4-amino-4-oxobutanoate, starting from the common precursor, succinic anhydride. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their respective yields, advantages, and disadvantages to empower researchers in making informed decisions for their synthetic endeavors.

Synthetic Strategy Overview: Two Competing Pathways

The synthesis of Benzyl 4-amino-4-oxobutanoate from succinic anhydride can be logically approached via two distinct two-step pathways, differing in the sequence of esterification and amidation.

  • Route 1: Esterification followed by Amidation. This pathway commences with the formation of the benzyl ester, followed by the introduction of the amide functionality.

  • Route 2: Amidation followed by Esterification. Conversely, this route prioritizes the formation of the amide, followed by the esterification of the free carboxylic acid.

The following sections will dissect each route in detail, providing both theoretical rationale and practical, step-by-step guidance.

Synthesis_Overview cluster_route1 Route 1 cluster_route2 Route 2 succinic_anhydride Succinic Anhydride monobenzyl_succinate Monobenzyl Succinate succinic_anhydride->monobenzyl_succinate + Benzyl Alcohol (Esterification) succinamic_acid Succinamic Acid succinic_anhydride->succinamic_acid + Ammonia (Amidation) benzyl_alcohol Benzyl Alcohol ammonia Ammonia target_product Benzyl 4-amino-4-oxobutanoate monobenzyl_succinate->target_product + Ammonia (Amidation) succinamic_acid->target_product + Benzyl Alcohol (Esterification)

Caption: Overview of the two primary synthetic routes to Benzyl 4-amino-4-oxobutanoate.

Route 1: Esterification Followed by Amidation

This synthetic strategy prioritizes the formation of the benzyl ester linkage through the reaction of succinic anhydride with benzyl alcohol, yielding monobenzyl succinate. The terminal carboxylic acid of this intermediate is then converted to the primary amide.

Step 1: Synthesis of Monobenzyl Succinate

The initial step involves the nucleophilic acyl substitution of benzyl alcohol on succinic anhydride. The alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of the monoester.[1]

Route1_Step1 succinic_anhydride Succinic Anhydride monobenzyl_succinate Monobenzyl Succinate succinic_anhydride->monobenzyl_succinate + Benzyl Alcohol (Reflux) benzyl_alcohol Benzyl Alcohol

Caption: Synthesis of monobenzyl succinate from succinic anhydride and benzyl alcohol.

Experimental Protocol: Synthesis of Monobenzyl Succinate [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride (1 equivalent) and a slight excess of benzyl alcohol (1.1 equivalents).

  • Heating: Heat the mixture under reflux for 4 hours.

  • Work-up and Purification: After cooling, the product can be purified by drying on a porous plate followed by recrystallization from benzene. The portion insoluble in benzene is likely unreacted succinic acid.

Expected Outcome: This procedure has a reported yield of approximately 30% for the purified monobenzyl succinate.[1]

Step 2: Amidation of Monobenzyl Succinate

The conversion of the free carboxylic acid of monobenzyl succinate to the primary amide can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by ammonia. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[2][3]

Route1_Step2 monobenzyl_succinate Monobenzyl Succinate target_product Benzyl 4-amino-4-oxobutanoate monobenzyl_succinate->target_product + Ammonia (Coupling Agent) ammonia Ammonia

Caption: Amidation of monobenzyl succinate to yield the final product.

Proposed Experimental Protocol: Amidation of Monobenzyl Succinate

  • Reaction Setup: Dissolve monobenzyl succinate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, such as EDC (1.1 equivalents), and HOBt (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation: Introduce a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like triethylamine (TEA).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: While a specific yield for this reaction is not available in the literature, amide bond formations using standard coupling agents typically proceed in good to excellent yields, often in the range of 70-95%, depending on the substrates and reaction conditions.

Route 2: Amidation Followed by Esterification

This alternative pathway commences with the ring-opening of succinic anhydride with ammonia to form succinamic acid, which is subsequently esterified with benzyl alcohol.

Step 1: Synthesis of Succinamic Acid

The reaction of succinic anhydride with ammonia results in the nucleophilic attack of the nitrogen atom on one of the carbonyl carbons, leading to the formation of succinamic acid (4-amino-4-oxobutanoic acid). This reaction is generally efficient and proceeds under mild conditions.[4][5]

Route2_Step1 succinic_anhydride Succinic Anhydride succinamic_acid Succinamic Acid succinic_anhydride->succinamic_acid + Ammonia ammonia Ammonia

Caption: Synthesis of succinamic acid from succinic anhydride and ammonia.

Proposed Experimental Protocol: Synthesis of Succinamic Acid

  • Reaction Setup: Dissolve succinic anhydride (1 equivalent) in a suitable solvent such as acetone.

  • Ammonia Addition: Add a solution of ammonia (aqueous or in an organic solvent, 1.1 equivalents) dropwise to the stirred solution of succinic anhydride. An exotherm may be observed.

  • Precipitation and Isolation: The product, succinamic acid, is often insoluble in the reaction solvent and will precipitate out.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Expected Outcome: This reaction is typically high-yielding, often exceeding 90%.

Step 2: Esterification of Succinamic Acid with Benzyl Alcohol

The esterification of the carboxylic acid group of succinamic acid with benzyl alcohol can be accomplished via a Fischer esterification.[6][7] This acid-catalyzed reaction is an equilibrium process. To drive the reaction towards the product, it is common to use an excess of one of the reactants (typically the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Route2_Step2 succinamic_acid Succinamic Acid target_product Benzyl 4-amino-4-oxobutanoate succinamic_acid->target_product + Benzyl Alcohol (Acid Catalyst, Heat) benzyl_alcohol Benzyl Alcohol

Caption: Fischer esterification of succinamic acid with benzyl alcohol.

Proposed Experimental Protocol: Fischer Esterification of Succinamic Acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine succinamic acid (1 equivalent), a large excess of benzyl alcohol (3-5 equivalents, which can also serve as the solvent), and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Toluene can be used as a co-solvent to aid in the azeotropic removal of water.

  • Heating: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a base, such as a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Expected Outcome: Fischer esterifications can provide moderate to good yields, typically in the range of 60-80%, especially when measures are taken to drive the equilibrium to the product side.[8]

Head-to-Head Comparison of Synthesis Routes

ParameterRoute 1: Esterification then AmidationRoute 2: Amidation then Esterification
Overall Yield (Estimated) Low to Moderate (20-30%)Moderate to Good (50-70%)
Step 1 Yield ~30%[1]>90% (Estimated)
Step 2 Yield 70-95% (Estimated)60-80% (Estimated)
Key Advantages - Intermediate (monobenzyl succinate) is commercially available.- High-yielding first step. - Avoids the use of potentially expensive coupling reagents.
Key Disadvantages - Low yield in the first step. - Requires coupling agents for amidation, which can be costly and generate by-products that are difficult to remove.- Fischer esterification requires forcing conditions (heat, acid catalyst) and removal of water. - Potential for side reactions under harsh esterification conditions.
Purification - Recrystallization for Step 1. - Chromatography for Step 2 to remove coupling agent by-products.- Simple filtration for Step 1. - Neutralization and extraction for Step 2, may require chromatography.
Reagent Safety & Cost - Benzyl alcohol is a common solvent/reagent. - Coupling agents can be expensive and may be sensitizers.- Ammonia is corrosive and requires careful handling. - Strong acids used as catalysts are corrosive.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to Benzyl 4-amino-4-oxobutanoate.

Route 1 (Esterification then Amidation) suffers from a low-yielding initial step as reported in the literature.[1] However, the commercial availability of the monobenzyl succinate intermediate may make this route attractive for small-scale synthesis where the convenience of starting from a later-stage intermediate outweighs the lower overall yield from succinic anhydride. The second step, amidation, is a well-established transformation with generally high yields, although it necessitates the use of coupling reagents which adds to the cost and complexity of purification.

Route 2 (Amidation then Esterification) appears to be the more efficient pathway in terms of overall yield. The initial amidation of succinic anhydride is a high-yielding reaction. The subsequent Fischer esterification, while requiring more forcing conditions, is a classic and cost-effective transformation. This route avoids the use of expensive coupling reagents, making it potentially more scalable and economical.

Recommendation: For laboratory-scale synthesis focused on maximizing yield and minimizing cost, Route 2 is the recommended pathway . The high yield of the first step provides a strong foundation for the overall synthesis. While the Fischer esterification requires careful control, it is a robust and well-understood reaction. For situations where rapid access to the final product is prioritized and the starting material can be the commercially available monobenzyl succinate, then the amidation step of Route 1 is a straightforward option.

Further optimization of the reaction conditions for both routes, particularly the esterification step in Route 1 and the esterification in Route 2, could lead to improved yields and efficiencies.

References

  • Esterification of bio-based succinic acid in biphasic systems: Comparison of chemical and biological catalysts. (2025). ResearchGate. [Link]

  • Howard, J. W. (1922). THE ENZYME HYDROLYSIS OF BENZYL SUCCINATE. Journal of the American Chemical Society, 44(8), 1763-1765. [Link]

  • Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. (2014). ResearchGate. [Link]

  • Vaia. (n.d.). Problem 59 Succinic anhydride yields succin... [Link]

  • US Patent No. US6362351B2. (2002).
  • Efficient Synthesis of Succinimide from Succinic Anhydride in Water over Unsupported Nanoporous Nickel Material. (2018). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap Eureka. [Link]

  • Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach. (2022). PubMed. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent. (2014). ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of Benzyl 4-Amino-4-Oxobutanoate Analogs as Anticonvulsant Agents

Introduction: The Rationale for Targeting GABAergic Pathways Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs are avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Targeting GABAergic Pathways

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] While numerous antiepileptic drugs are available, a significant portion of patients remain resistant to treatment or experience debilitating side effects, underscoring the urgent need for novel therapeutic agents.[2] A cornerstone of epilepsy treatment involves modulating the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. Enhancing GABAergic inhibition can quell the excessive, synchronous neuronal firing that underlies seizures.

The Benzyl 4-amino-4-oxobutanoate scaffold, a derivative of the GABA molecule, represents a strategic starting point for developing new anticonvulsants. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this class of compounds. By systematically dissecting the impact of molecular modifications on biological activity, we aim to provide a predictive framework for the rational design of more potent and safer anticonvulsant candidates. The core structure combines the GABA-mimetic 4-amino-4-oxobutanoate backbone with a benzyl group, which not only enhances lipophilicity for potential blood-brain barrier penetration but also serves as a versatile anchor for synthetic modifications.

Core Scaffold Analysis: Key Regions for Modification

The anticonvulsant activity of Benzyl 4-amino-4-oxobutanoate analogs is finely tuned by substitutions at three principal regions of the molecule. Understanding the contribution of each region is critical for optimizing potency and minimizing toxicity.

  • Region A (Aryl Ring): Modifications to the terminal benzyl ring primarily influence pharmacokinetic properties and interactions with hydrophobic pockets within the target protein.

  • Region B (Amide Linker): The central amide group is a critical hydrogen-bonding domain and its structural integrity is often essential for activity.

  • Region C (Aliphatic Backbone): Substitutions on the butanoate chain can affect the molecule's conformation and its mimicry of the endogenous GABA ligand.

The following sections will compare the effects of various substitutions at these regions, supported by experimental data from preclinical seizure models.

Comparative Analysis of Structural Modifications

Region A: The N-Benzyl Group

The N-benzyl moiety is a key feature of many functionalized amino acid derivatives with anticonvulsant properties. Systematic modification of the aryl ring has yielded critical insights into the SAR of this region. Studies on the related N-benzyl-2-acetamidopropionamide scaffold, which shares the N-benzyl feature, have demonstrated that substitutions on this ring can significantly modulate anticonvulsant potency.[3]

A comprehensive study involving 43 analogs explored the SAR for the N-benzyl group in (R)-lacosamide, a structurally related clinical antiepileptic agent.[1] The findings showed that:

  • Positional Isomerism is Crucial: Comparing substitutions at the 2', 3', and 4' positions of the benzyl ring revealed that 4'-modified derivatives consistently exhibited the highest activity in the maximal electroshock (MES) seizure model.

  • Steric Bulk over Electronics: At the 4'-position, a remarkable degree of structural latitude exists. The SAR indicated that non-bulky substituents led to superb activity, largely independent of their electronic properties (whether they are electron-donating or electron-withdrawing).[1]

  • Enhanced Potency: Several 4'-substituted analogs showed activity in the MES test that was comparable to or exceeded that of lacosamide and surpassed the performance of traditional antiepileptic drugs like phenytoin and phenobarbital. This highlights the potential for optimizing blood-brain barrier penetration and target engagement through aryl modification.

Region B: The Amide Linker

The amide linker (-CO-NH-) is a common feature in many CNS-active compounds and is often considered a critical pharmacophoric element. In a series of N-benzyl 2-acetamidoacetamides, the importance of the acetamido group was investigated.[4] It was found that while replacing the acetamido group with other substituents like hydroxyl or methoxy groups could maintain anticonvulsant activity, the potency was significantly higher when the acetamido moiety was present.[4] For example, the ED₅₀ value for N-benzyl 2-acetamido-3-methoxypropionamide in the MES test was 8.3 mg/kg, whereas the analog lacking the acetamido group (N-benzyl 2,3-dimethoxypropionamide) had an ED₅₀ of 30 mg/kg.[4] This suggests the amide's hydrogen bonding capability is important but not absolutely essential, though it provides a substantial boost in potency.

Region C: The Aliphatic Backbone

The butanoate backbone is designed to mimic the flexible chain of GABA. Substitutions along this chain can constrain the molecule into a more bioactive conformation.

  • Alpha-Position Substitution: Adding substituents to the carbon alpha to the amide carbonyl can introduce chirality, which often has a profound impact on activity. In studies of related acetamides, the (R)-stereoisomer was found to possess the principal anticonvulsant activity, with its ED₅₀ value being more than 20 times lower than the (S)-isomer.[3]

  • Gamma-Position Heterocycles: Incorporating the γ-nitrogen into a heterocyclic system is a common strategy to modulate the basicity and lipophilicity of GABA analogs.[5] This modification can shift the mechanism of action from direct receptor agonism to inhibition of GABA-metabolizing enzymes like GABA aminotransferase (GABA-AT). One study found that a thiazolidine-containing analog showed 73% inhibition against GABA-AT and a neuroprotective effect in a pentylenetetrazole (PTZ)-induced seizure model.[5]

Quantitative Performance Data

The following table summarizes the anticonvulsant activity of representative analogs, comparing them to standard antiepileptic drugs. The data is primarily from the maximal electroshock (MES) model in rodents, a gold-standard screen for activity against generalized tonic-clonic seizures.[6][7]

Compound/AnalogKey Structural FeatureMES ED₅₀ (mg/kg, i.p. mice)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference(s)
(R)-N-benzyl 2-acetamido-3-methoxypropionamide Parent Compound (Lacosamide)8.3>50>6.0[3]
(R)-N-(4'-Fluorobenzyl) analog 4'-Fluoro substitution~10>80>8.0[1]
N-benzyl 2,3-dimethoxypropionamide Acetamido group removed30N/AN/A[4]
7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one Benzylamino on benzoxazinone31.72287.2[2]
Phenytoin Standard AED6.5 - 9.568~7-10[3]
Phenobarbital Standard AED2265~3.0[4]

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the key takeaways from SAR studies and the typical evaluation process, the following diagrams are provided.

Fig 1. Key SAR Insights for Benzyl 4-Amino-4-Oxobutanoate Analogs cluster_Scaffold Core Scaffold cluster_Regions Modification Regions & Impact on Activity Scaffold Benzyl 4-Amino-4-Oxobutanoate A Region A: Benzyl Ring - 4'-position is optimal. - Non-bulky groups enhance activity. - Electronic effects are secondary. Scaffold->A B Region B: Amide Linker - H-bond capability boosts potency. - Not strictly essential but important for high activity. Scaffold->B C Region C: Aliphatic Backbone - Chirality is critical; (R)-isomer often more potent. - Cyclization (heterocycles) can shift target to enzymes (e.g., GABA-AT). Scaffold->C

Caption: Key modification points on the core scaffold and their general impact on anticonvulsant activity.

Fig 2. Anticonvulsant Drug Discovery Workflow start Rational Design & SAR Hypothesis synthesis Chemical Synthesis of Analogs start->synthesis purify Purification & Characterization synthesis->purify invitro In Vitro Screening (Optional) - Receptor Binding - Enzyme Inhibition (GABA-AT) purify->invitro invivo In Vivo Screening (Primary) - MES Model - scPTZ Model purify->invivo neurotox Neurotoxicity Screen (Rotorod Test) invivo->neurotox data Data Analysis: Calculate ED₅₀, TD₅₀, PI neurotox->data sar Refine SAR Model data->sar sar->start Iterate

Caption: A typical workflow for the design, synthesis, and evaluation of novel anticonvulsant analogs.

Supporting Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the primary in vivo screening models.

Protocol 1: Maximal Electroshock (MES) Seizure Test

This test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[2][8]

  • Animal Model: Male Swiss albino mice (20-25g) are used.[9] Animals are acclimatized for at least one week prior to the experiment.

  • Compound Administration: Test compounds are typically dissolved or suspended in a vehicle (e.g., 1% Tween 80 solution) and administered intraperitoneally (i.p.) at varying doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard drug like phenytoin (5-10 mg/kg).

  • Induction of Seizure: 30 to 60 minutes post-administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) is delivered via corneal electrodes.

  • Observation: The primary endpoint is the duration of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: A compound is considered to provide protection if it completely abolishes the tonic hindlimb extension. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.[6]

Protocol 2: Rotorod Neurotoxicity Test

This protocol assesses motor impairment and is used to determine the therapeutic index of a potential anticonvulsant.

  • Apparatus: An automated rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Mice are pre-trained to stay on the rotating rod (e.g., at 5-10 rpm) for a set duration (e.g., 1-2 minutes) for 2-3 consecutive trials. Only animals that successfully complete the training are used.

  • Compound Administration: The test compound is administered at the same time and via the same route as in the MES test.

  • Testing: At the time of peak effect (determined from MES testing), each mouse is placed on the rotarod, and the time it remains on the rod is recorded.

  • Data Analysis: Neurological impairment is indicated by the inability of the animal to maintain its balance on the rod for the pre-determined time. The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Conclusion and Future Directions

The structure-activity relationship for Benzyl 4-amino-4-oxobutanoate analogs reveals a highly tunable scaffold for developing novel anticonvulsants. The most promising strategies involve the introduction of non-bulky substituents at the 4'-position of the benzyl ring and maintaining the (R)-stereochemistry at the alpha-carbon of the butanoate backbone. These modifications consistently lead to high potency in the MES model, a strong predictor of efficacy against generalized tonic-clonic seizures.

Future research should focus on synthesizing analogs that combine these optimal features. Furthermore, exploring the introduction of bioisosteric replacements for the amide linker could lead to compounds with improved pharmacokinetic profiles. A deeper investigation into the precise molecular targets—whether they are voltage-gated ion channels, GABA-metabolizing enzymes, or other CNS receptors—will be crucial for mechanism-based optimization and the development of next-generation antiepileptic drugs with superior efficacy and safety profiles.

References

  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - MDPI. Available from: [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed. Available from: [Link]

  • Relative Anticonvulsant Effects of GABAmimetic and GABA Modulatory Agents. Available from: [Link]

  • Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. (CHEMBL3396951) - ChEMBL - EMBL-EBI. Available from: [Link]

  • Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed. Available from: [Link]

  • SAR design of new GABA analogues with a 1,2,3‐triazole ring scaffold. - ResearchGate. Available from: [Link]

  • GABA Modulating Agents: A Brief Review - Science Alert. Available from: [Link]

  • Effect of GABA agonists on the neurotoxicity and anticonvulsant activity of benzodiazepines - PubMed. Available from: [Link]

  • Anticonvulsant appraisal of benzylideneacetophenone analogues in Swiss mice. Available from: [Link]

  • Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed. Available from: [Link]

  • The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed. Available from: [Link]

  • Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives - PubMed. Available from: [Link]

  • Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - ACS Publications. Available from: [Link]

  • Design, synthesis, and anticonvulsant evaluation of 4-GABA-3-nitrocoumarines, 1-thiocoumarines, quinolone-2-ones, and their derivatives - Semantic Scholar. Available from: [Link]

  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity - ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - MDPI. Available from: [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed. Available from: [Link]

  • SAR and Molecular Modeling of N-Benzyl-N-hydroxy-3-(cyclopentyloxy)-4- methoxybenzene Carboxamide Analogues as Potent Phosphodiesterase-4 Inhibitors - Bentham Science Publishers. Available from: [Link]

  • Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC. Available from: [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Available from: [Link]

  • Structure-Activity Relationships of 1-Benzylpiperidine Derivatives in Drug Design. Available from: [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - MDPI. Available from: [Link]

Sources

Comparative

Meta-Analysis &amp; Comparison Guide: Benzyl 4-amino-4-oxobutanoate in Advanced Synthetic Workflows

Introduction As drug development pivots toward complex modalities like therapeutic oligonucleotides and peptidomimetics, the demand for highly specialized bifunctional building blocks has surged. Benzyl 4-amino-4-oxobuta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug development pivots toward complex modalities like therapeutic oligonucleotides and peptidomimetics, the demand for highly specialized bifunctional building blocks has surged. Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2), commonly referred to as benzyl succinamate, has emerged as a critical intermediate. This guide provides a meta-analysis of its performance, objectively comparing its utility against traditional alternatives in two primary domains: Pseudo-Solid-Phase Oligonucleotide Synthesis (PSPOS) and orthogonal protecting group strategies in peptidomimetic drug discovery.

Section 1: Performance in Oligonucleotide Synthesis (PSPOS vs. SPOS)

Mechanistic Advantages & Causality

In the realm of scalable oligonucleotide synthesis, traditional Solid-Phase Oligonucleotide Synthesis (SPOS) on Controlled Pore Glass (CPG) faces severe mass-transfer limitations and excessive solvent consumption during 1[1]. Standard Liquid-Phase Oligonucleotide Synthesis (LPOS) solves the kinetic issues but introduces crippling chromatographic bottlenecks.

To bridge this gap, modern workflows utilize heavily lipophilic derivatives of benzyl succinamate (e.g., 3,4,5-tris(octadecyloxy)benzyl succinamate) as soluble anchors. During the coupling phase, the extreme lipophilicity of the benzyl succinamate anchor ensures the growing oligonucleotide remains completely soluble in non-polar solvents (like dichloromethane). This allows for homogeneous, diffusion-free reaction kinetics. However, upon the addition of a polar solvent (like methanol), the anchor forces the entire complex to precipitate, enabling simple solid-liquid separation via filtration and bypassing complex 2[2].

Quantitative Performance Comparison

Table 1: Performance Comparison in Oligonucleotide Synthesis Scale-Up (100 mmol scale)

ParameterTraditional SPOS (CPG Anchor)Standard LPOS (No Anchor)PSPOS (Benzyl Succinamate Anchor)
Reaction Kinetics Heterogeneous (Slower)Homogeneous (Fast)Homogeneous (Fast)
Mass Transfer Limits HighNoneNone
Intermediate Verification Difficult (Bound to solid matrix)FeasibleFeasible (Soluble in DCM)
Separation Method Washing (High solvent waste)Chromatography (Low yield)Precipitation (High yield)
Average Coupling Yield 98.5%90.0%99.5%
Workflow Visualization

PSPOS_Workflow A 3'-Benzyl Succinamate Anchor (Soluble in DCM) B 5'-Deprotection (TCA/DCM) A->B C Coupling (Phosphoramidite + Activator) B->C D Oxidation (I2 / Pyridine / H2O) C->D E Precipitation (Addition of MeOH) D->E F Solid-Liquid Separation (Filtration) E->F F->B Next Cycle

Figure 1: Pseudo-Solid-Phase Oligonucleotide Synthesis (PSPOS) cycle using a benzyl succinamate anchor.

Section 2: Application in Peptidomimetic Drug Discovery

Orthogonal Protecting Group Strategy

In the synthesis of complex peptidomimetics, such as3 (integrin inhibitors), selective deprotection is paramount[3]. Molecules often contain multiple protecting groups (e.g., Boc for amines, t-Butyl for carboxylates).

Using a methyl ester requires basic saponification (LiOH), which can cause epimerization of chiral centers. A t-butyl ester requires strong acid (TFA), which prematurely cleaves Boc groups. Benzyl 4-amino-4-oxobutanoate is uniquely valuable because its benzyl ester is cleaved via catalytic hydrogenolysis (H₂ gas, Pd/C) under strictly neutral conditions. This homolytic cleavage preserves all acid-labile and base-labile groups, ensuring high-fidelity structural integrity.

Orthogonal Stability Profile

Table 2: Protecting Group Stability in Peptidomimetic Synthesis

Protecting GroupCleavage ConditionStability to TFA (Acid)Stability to LiOH (Base)Stability to H2, Pd/C
Benzyl Ester H₂, Pd/C (Neutral)StableLabileCleaved
t-Butyl Ester TFA (Acidic)Cleaved StableStable
Methyl Ester LiOH (Basic)StableCleaved Stable
Cleavage Pathway Visualization

Orthogonal_Deprotection A Peptidomimetic Precursor (Benzyl ester + Boc/tBu) B Catalytic Hydrogenolysis (H2, Pd/C, EtOH, RT) A->B Selective (Neutral) D TFA Cleavage (Loss of Boc/tBu) A->D Acidic Conditions C Free Carboxylic Acid (Boc/tBu Intact) B->C

Figure 2: Orthogonal deprotection of benzyl succinamate derivatives in peptidomimetic synthesis.

Section 3: Self-Validating Experimental Protocols

As a self-validating system, the following protocols incorporate built-in analytical checkpoints to ensure reaction fidelity without requiring immediate offline LC-MS analysis.

Protocol A: PSPOS Coupling & Precipitation Cycle

Objective: Elongate an oligonucleotide chain using a benzyl succinamate anchor.

  • Deprotection: Dissolve the 5'-O-DMT-nucleoside-3'-benzyl succinamate derivative in anhydrous dichloromethane (DCM). Add 3% trichloroacetic acid (TCA) and pyrrole.

    • Causality & Validation: Pyrrole acts as a cation scavenger, trapping the highly reactive trityl cations to prevent re-alkylation of the nucleobases[2]. The reaction is visually validated by the immediate appearance of a bright orange color (DMT cation), which indicates successful deprotection.

  • Neutralization: Add pyridine to neutralize the acid. The orange color will fade, validating a neutral pH environment necessary to prevent premature detritylation of the incoming monomer.

  • Coupling: Add the 3'-phosphoramidite monomer and 5-(benzylthio)-1H-tetrazole (activator). Stir for 10 minutes. The homogeneous solution ensures rapid, diffusion-free coupling.

  • Oxidation: Add a solution of iodine/pyridine/water to convert the unstable phosphite triester to a stable phosphate triester.

  • Precipitation & Isolation: Pour the reaction mixture into an excess of methanol.

    • Causality & Validation: The extreme lipophilicity of the benzyl succinamate anchor induces rapid precipitation of the elongated sequence. A dense white precipitate validates successful chain retention, while truncated failure sequences and excess reagents remain dissolved. Collect via vacuum filtration.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Selectively cleave the benzyl ester of a peptidomimetic intermediate while preserving Boc/tBu groups.

  • Preparation: Dissolve the protected intermediate in anhydrous ethanol.

  • Catalyst Addition: Under a strict argon atmosphere, add 10% Palladium on Carbon (Pd/C).

    • Causality: Argon prevents the spontaneous ignition of the Pd/C catalyst in the presence of oxygen and solvent vapors.

  • Hydrogenolysis: Purge the flask with Hydrogen gas (H₂) and stir vigorously at room temperature (1 atm) for 2-4 hours.

    • Validation: Connect the system to a gas burette. The continuous uptake of hydrogen gas validates the ongoing reaction; the cessation of volume change confirms quantitative cleavage.

  • Isolation: Filter the suspension through a pad of Celite to quantitatively remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield the free carboxylic acid[3].

References

  • Method for producing oligonucleotide (EP2711370A1)
  • Method for producing oligonucleotide (WO2012157723A1)
  • Vitronectin receptor antagonists (US 6,320,054 B1)

Sources

Safety & Regulatory Compliance

Safety

Benzyl 4-amino-4-oxobutanoate proper disposal procedures

Comprehensive Disposal Protocol for Benzyl 4-amino-4-oxobutanoate In pharmaceutical research and drug development, Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2) frequently serves as a crucial intermediate. As an organi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for Benzyl 4-amino-4-oxobutanoate

In pharmaceutical research and drug development, Benzyl 4-amino-4-oxobutanoate (CAS: 55943-65-2) frequently serves as a crucial intermediate. As an organic compound featuring both amide and ester functional groups, its disposal must be managed with strict adherence to the Resource Conservation and Recovery Act (RCRA) guidelines[1]. Improper disposal not only risks regulatory penalties but also poses severe environmental hazards. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and disposal of this chemical, ensuring your laboratory maintains the highest standards of safety and compliance.

Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to classify the waste stream accurately. Benzyl 4-amino-4-oxobutanoate is a non-halogenated organic compound. Under EPA guidelines, it must be managed as a non-halogenated organic waste to ensure safe downstream processing, which is typically fuel blending or incineration[2].

Table 1: Chemical Profiling and Waste Classification

PropertySpecification
Chemical Name Benzyl 4-amino-4-oxobutanoate
CAS Number 55943-65-2
Chemical Class Amide-Ester / Non-halogenated Organic
EPA Waste Classification Non-halogenated Organic Solid/Liquid Waste[3]
Primary Hazards Irritant / Environmental Hazard
Incompatibilities Strong oxidizers, strong acids, strong bases[4]

Step-by-Step Disposal Methodology

The following protocol outlines the causal logic and operational steps for processing Benzyl 4-amino-4-oxobutanoate waste. Every step is designed as a self-validating system to ensure continuous compliance.

Step 1: Waste Segregation

  • Action: Isolate Benzyl 4-amino-4-oxobutanoate waste from strong acids, strong bases, and oxidizing agents[4].

  • Causality: As an amide-ester, this compound is susceptible to hydrolysis when exposed to strong aqueous acids or bases. Mixing it with incompatible chemicals can lead to exothermic reactions or the generation of uncharacterized byproducts, which complicates the waste profile and violates RCRA segregation mandates[3].

  • Self-Validation: Cross-reference the waste log prior to addition. If the container holds any aqueous acids or oxidizers, initiate a new, separate waste container.

Step 2: Primary Containment

  • Action: Collect the waste in a chemically compatible container, preferably High-Density Polyethylene (HDPE) or borosilicate glass[5].

  • Causality: HDPE and glass provide excellent chemical resistance against organic esters and amides, preventing container degradation, leaching, or structural failure during the accumulation period.

  • Self-Validation: Physically inspect the container for stress cracking, swelling, or residue before each use. Ensure the container is equipped with a secure, leak-proof closure. Never leave funnels in the container, as this violates closed-container regulations[6].

Step 3: RCRA-Compliant Labeling

  • Action: Affix a standardized label immediately upon placing the first drop or grain of waste into the container[6].

  • Causality: The EPA requires that waste containers be clearly and legibly labeled with the words "Hazardous Waste" to communicate immediate danger to lab personnel and emergency responders[6]. The label must include the full chemical name ("Benzyl 4-amino-4-oxobutanoate")—no abbreviations or formulas—and the primary hazard characteristic[6].

  • Self-Validation: Audit labels weekly to ensure they remain firmly attached, fully legible, and free from chemical smudging.

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the labeled container in a designated SAA at or near the point of generation, under the strict control of the operator[6].

  • Causality: SAA regulations allow laboratories to accumulate small quantities of waste without triggering full Treatment, Storage, and Disposal Facility (TSDF) permitting requirements, provided the container remains closed at all times except when actively adding waste[6].

  • Self-Validation: Implement a documented weekly inspection of the SAA to verify no leaks have occurred, secondary containment is dry, and volume limits have not been breached[3].

Step 5: Transfer to TSDF

  • Action: Once the container reaches 90% capacity, transfer the waste to the central accumulation area within 72 hours[6].

  • Causality: To ensure environmental safety and economical disposal, the waste must be shipped off-site accompanied by a hazardous waste manifest and transported by an EPA-permitted transporter to a TSDF for final destruction[2].

  • Self-Validation: Retain the signed hazardous waste manifest copy for a minimum of three years to definitively prove regulatory compliance during environmental audits.

Disposal Workflow Visualization

G Start Waste Generation: Benzyl 4-amino-4-oxobutanoate Classify Classification: Non-Halogenated Organic Waste Start->Classify Segregate Segregation: Isolate from Acids/Bases & Oxidizers Classify->Segregate Contain Containment: HDPE / Glass Container Segregate->Contain Label Labeling: RCRA 'Hazardous Waste' Contain->Label SAA Storage: Satellite Accumulation Area Label->SAA TSDF Final Disposal: Incineration at Permitted TSDF SAA->TSDF

Workflow for the classification, segregation, and disposal of Benzyl 4-amino-4-oxobutanoate.

Regulatory & SAA Compliance Limits

To maintain compliance and avoid severe EPA fines, laboratories must adhere to strict volumetric and temporal limits for waste accumulation.

Table 2: SAA and Central Accumulation Compliance Limits

Regulatory ParameterLimit / RequirementSource
SAA Volume Limit Up to 55 gallons of hazardous wasteEPA RCRA[6]
Container Status Must be kept closed except when actively adding wasteEPA / OSHA[6]
Full Container Transfer Must be removed from SAA within 72 hours of becoming fullEPA RCRA[6]
Storage Limit (LQG) Maximum 90 days in Central Accumulation AreaEPA RCRA[5]

References

  • BetterGuide to minimizing waste in laboratories. American Chemical Society. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]

  • The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety. Available at: [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 4-amino-4-oxobutanoate

As a Senior Application Scientist, I recognize that the safe handling of fine chemical intermediates is the foundation of reproducible and scalable drug development. Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), a succ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe handling of fine chemical intermediates is the foundation of reproducible and scalable drug development. Benzyl 4-amino-4-oxobutanoate (CAS 55943-65-2), a succinamic acid benzyl ester, is heavily utilized as a highly effective pseudo-solid-phase protecting group in the synthesis of base-protected oligonucleotides and complex peptides 12.

Because this reagent is supplied as a fine crystalline powder, the primary operational hazards stem from its physical state. Fine powders generate invisible micro-aerosols during transfer, leading to risks of respiratory sensitization, ocular irritation, and cross-contamination of laboratory surfaces 3. This guide provides a self-validating operational framework designed to isolate the hazard at the source.

Hazard Causality & PPE Architecture (The "Armor")

Personal Protective Equipment (PPE) is not arbitrary; it must be engineered to the specific physical and chemical properties of the substance. The following table outlines the required PPE for handling Benzyl 4-amino-4-oxobutanoate, grounded in the causality of exposure routes.

PPE CategorySpecificationCausality (Why it is required)
Hand Protection Nitrile gloves (≥ 0.11 mm thickness); Double-gloving is strictly recommended.Fine powders can bypass single-glove micro-tears. Furthermore, nitrile provides a broad-spectrum barrier against the aggressive co-solvents (e.g., Dichloromethane, DMF) required to solubilize this compound during oligonucleotide synthesis.
Eye Protection ANSI Z87.1 compliant splash goggles (tight-fitting).Weighing fine powders creates invisible dust clouds. Tight-fitting goggles prevent airborne particulates from dissolving into the ocular mucosa, which causes acute irritation.
Body Protection Flame-resistant (FR) cotton lab coat with knit cuffs.Synthetic lab coats accumulate electrostatic charge, causing fine organic powders to "jump" and adhere to the researcher's forearms. 100% cotton dissipates this static charge.
Respiratory N95 or P100 Particulate Respirator.Mandatory only if weighing the bulk powder outside of Local Exhaust Ventilation (LEV). Prevents inhalation of suspended particulates into the mucociliary escalator .

Standard Operating Procedure: Weighing & Solubilization

To establish a self-validating safety system, the handling protocol must ensure that the chemical never leaves the containment zone in its hazardous (powdered) state.

Step 1: Environmental Verification Ensure your chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Do not use a laminar flow hood, as positive pressure will blow the fine powder directly into the operator's breathing zone.

Step 2: Static Dissipation Fine organic powders hold significant static charges, causing them to aerosolize or cling to instruments. Pass an anti-static ionizer gun (e.g., a Zerostat) over both the anti-static weighing boat and your grounded stainless-steel micro-spatula before opening the chemical container.

Step 3: Transfer Mechanics Position the source container and the receiving vessel as close together as physically possible to minimize the transfer path. Slowly transfer the required mass of Benzyl 4-amino-4-oxobutanoate.

Step 4: In-Hood Solubilization (Self-Validating Step) Critical: Do not transport the dry powder across the laboratory. Dissolve the compound in your primary reaction solvent (e.g., Dichloromethane or N,N-Dimethylformamide) inside the fume hood 1. Cap the receiving flask tightly. Causality: By solubilizing the powder inside the hood, the system self-validates its safety: if a vessel is dropped during transport to the reaction bench, you are managing a localized liquid solvent spill rather than an uncontrolled, airborne dust hazard.

Spill Response & Waste Disposal Plan

Even with rigorous protocols, accidental releases occur. Your response must prevent the mechanical resuspension of the powder.

  • Dry Spills (Do NOT Sweep): Sweeping mechanically aerosolizes the powder. Instead, gently cover the spill with paper towels dampened with a compatible solvent (e.g., water or dilute ethanol) to suppress the dust. Wipe inward toward the center of the spill to prevent spreading the footprint.

  • Solid Waste Management: Dispose of all contaminated weighing boats, spatulas, wipes, and outer gloves in a rigid, sealable hazardous waste container. Label clearly as: "Hazardous Solid Waste: Organic Amides/Esters."

  • Liquid Waste Management: If the chemical has been dissolved in a halogenated solvent like Dichloromethane (DCM), the resulting mixture must be routed exclusively to a dedicated "Halogenated Organic Waste" carboy. Do not mix with aqueous or non-halogenated waste streams, as this violates EPA/RCRA compatibility guidelines.

Workflow Visualization

Workflow Start 1. Pre-Operation Setup Verify LEV & PPE Weighing 2. Weighing & Transfer (Anti-Static Protocol) Start->Weighing Reaction 3. Solubilization (e.g., DCM / DMF) Weighing->Reaction Spill Spill Detected? Reaction->Spill Cleanup Spill Protocol (Wet Wipe / HEPA) Spill->Cleanup Yes Decon 5. Decontamination & PPE Removal Spill->Decon No Disposal 4. Waste Disposal (Incineration) Cleanup->Disposal Decon->Disposal

Workflow for the safe handling, solubilization, and disposal of fine chemical powders.

References

  • Google Patents. (2012). WO2012157723A1 - Method for producing oligonucleotide.
  • Google Patents. (2013). WO2013122236A1 - Base-protected oligonucleotide.

Sources

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